molecular formula C8H19N3 B1342478 N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine CAS No. 766545-03-3

N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine

Cat. No.: B1342478
CAS No.: 766545-03-3
M. Wt: 157.26 g/mol
InChI Key: SINGLPBIGBATOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine is a valuable chemical scaffold in medicinal chemistry and pharmacological research. This compound features a piperidine ring, a common motif in bioactive molecules, fused with an ethylenediamine chain that provides versatility for further synthetic modification. Its primary research application is as a key synthetic intermediate or precursor in the design and synthesis of novel compounds targeting biologically relevant pathways. Specifically, derivatives of this core structure, such as those incorporating a benzo[d]imidazole-2-one group, have been identified as promising inhibitors of the NLRP3 inflammasome . The NLRP3 inflammasome is a critical component of the innate immune system, and its aberrant activation is implicated in a wide range of diseases, including autoimmune, neurodegenerative, and metabolic disorders . Research compounds based on this scaffold are investigated for their ability to inhibit NLRP3-dependent pyroptosis and the release of pro-inflammatory cytokine IL-1β . Furthermore, the piperidin-4-one skeleton, closely related to this compound, has been synthesized and shown to exhibit significant in vitro antioxidant and anti-inflammatory activities via radical scavenging and protein denaturation inhibition methods . This highlights the potential of this chemical class in developing new therapeutic agents. The molecular structure of related compounds has been confirmed using modern spectroscopic techniques and single-crystal X-ray diffraction, ensuring identity and purity for research purposes . This product is supplied for non-human research applications only. It is intended for use as a chemical reference standard or building block in organic synthesis and drug discovery programs within laboratory settings. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N'-(1-methylpiperidin-4-yl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3/c1-11-6-2-8(3-7-11)10-5-4-9/h8,10H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINGLPBIGBATOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine. As a Senior Application Scientist, this document synthesizes technical data with practical insights to support its application in research and drug development.

Introduction and Molecular Overview

N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine is a diamine derivative of N-methylpiperidine, a structural motif frequently encountered in centrally active pharmaceutical agents.[1] The molecule features a tertiary amine within the piperidine ring and both a primary and a secondary amine in the ethylenediamine side chain. This arrangement of basic nitrogens imparts specific physicochemical properties that are critical for its biological activity and application as a scaffold in medicinal chemistry.

The presence of multiple amine functional groups allows for a variety of chemical modifications, making it a versatile building block for creating libraries of compounds for drug discovery.[1] The piperidine moiety is a well-established "privileged scaffold" in CNS drug design, and its combination with a flexible diamine chain offers opportunities for interaction with a range of biological targets.

Below is a diagram illustrating the chemical structure of N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine.

Caption: Chemical structure of N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine.

Physicochemical Properties

Precise experimental data for N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine is not extensively reported in publicly available literature. However, based on its chemical structure and data from similar compounds, we can infer its key physicochemical properties.

PropertyValueSource/Basis
Molecular Formula C9H21N3[2][3][4]
Molecular Weight 171.29 g/mol [2][4]
CAS Number 900738-64-9[2][3]
Appearance Likely a colorless to pale yellow liquidInferred from similar diamines
Melting Point Not available[2]
Boiling Point Not available[2]
Solubility Expected to be soluble in water and polar organic solventsInferred from the presence of multiple amine groups
pKa Multiple pKa values are expected due to the three amine groups. The piperidine nitrogen is expected to be the most basic, followed by the secondary and primary amines of the ethylenediamine chain.Inferred from the pKa of N-methylpiperidine and ethylenediamine.

Synthesis and Purification

A proposed synthetic pathway is outlined below, starting from the commercially available 1-methyl-4-piperidone.

Synthesis_of_N1_1_Methylpiperidin_4_yl_ethane_1_2_diamine start 1-Methyl-4-piperidone intermediate1 N-(2-((1-methylpiperidin-4-yl)amino)ethyl)acetamide start->intermediate1 Reductive Amination reagent1 N-(2-aminoethyl)acetamide Sodium triacetoxyborohydride product N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine intermediate1->product Deprotection reagent2 Acid Hydrolysis (e.g., HCl)

Caption: Proposed synthetic workflow for N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine.

Experimental Protocol:

Step 1: Reductive Amination

  • To a solution of 1-methyl-4-piperidone in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add one equivalent of N-(2-aminoethyl)acetamide.

  • The mixture is stirred at room temperature for a short period to allow for imine formation.

  • Sodium triacetoxyborohydride (approximately 1.5 equivalents) is then added portion-wise to the reaction mixture. The use of this mild reducing agent is crucial to selectively reduce the imine in the presence of the ketone.[6]

  • The reaction is monitored by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Upon completion, the reaction is quenched with an aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude intermediate, N-(2-((1-methylpiperidin-4-yl)amino)ethyl)acetamide.

Step 2: Deprotection

  • The crude intermediate from the previous step is dissolved in a solution of hydrochloric acid (e.g., 6M HCl).

  • The mixture is heated to reflux to facilitate the hydrolysis of the acetamide protecting group.

  • The progress of the reaction is monitored until the deprotection is complete.

  • The reaction mixture is then cooled and made basic by the addition of a strong base (e.g., sodium hydroxide) to a pH greater than 12.

  • The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic extracts are dried over anhydrous sodium sulfate and concentrated in vacuo to afford the desired product, N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine.

Purification:

The final product can be purified by vacuum distillation or by column chromatography on silica gel, using a mobile phase containing a mixture of a polar organic solvent (e.g., methanol or isopropanol) and a less polar solvent (e.g., dichloromethane), often with the addition of a small amount of a basic modifier like triethylamine or ammonium hydroxide to prevent tailing.

Spectral Analysis (Predicted)

While experimental spectra for N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine are not available, we can predict the key features based on its structure and data from analogous compounds.

  • ¹H NMR: The spectrum is expected to be complex due to the number of non-equivalent protons. Key signals would include a singlet for the N-methyl group on the piperidine ring, multiplets for the piperidine ring protons, and multiplets for the ethylenediamine chain protons. The chemical shifts of the protons adjacent to the nitrogen atoms would be in the range of 2.5-3.5 ppm.

  • ¹³C NMR: The spectrum would show nine distinct carbon signals. The carbon of the N-methyl group would appear around 46 ppm. The carbons of the piperidine ring would be in the range of 30-60 ppm, and the carbons of the ethylenediamine chain would be in a similar region.

  • IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching vibrations for the primary and secondary amines in the 3300-3500 cm⁻¹ region. C-H stretching vibrations for the aliphatic parts of the molecule would be observed around 2800-3000 cm⁻¹. N-H bending vibrations would be present in the 1590-1650 cm⁻¹ region.

  • Mass Spectrometry: The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z 171. Subsequent fragmentation would involve the loss of the ethylenediamine side chain and fragmentation of the piperidine ring.

Chemical Reactivity

The chemical reactivity of N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine is dominated by its three amine functionalities. The primary and secondary amines of the ethylenediamine moiety and the tertiary amine of the piperidine ring exhibit distinct reactivity profiles.

Reactivity_of_N1_1_Methylpiperidin_4_yl_ethane_1_2_diamine start N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine acylation Acylation (Amide formation) start->acylation With acyl chlorides, anhydrides alkylation Alkylation (N-substitution) start->alkylation With alkyl halides condensation Condensation (Imine formation) start->condensation With aldehydes, ketones

Caption: Key chemical reactions of N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine.

  • Acylation: The primary and secondary amines can readily react with acylating agents such as acyl chlorides and anhydrides to form amides. This reaction is fundamental for introducing a wide range of substituents.[7]

  • Alkylation: The primary and secondary amines can be alkylated using alkyl halides. The tertiary amine of the piperidine ring can also undergo quaternization with an excess of a reactive alkylating agent.[7]

  • Condensation: The primary amine can participate in condensation reactions with aldehydes and ketones to form imines (Schiff bases), which can be further reduced to secondary amines.[7]

Applications in Drug Discovery and Development

The N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine scaffold is a valuable building block in medicinal chemistry, particularly for the development of ligands targeting the central nervous system (CNS).[1] The presence of a basic nitrogen atom within the piperidine ring often contributes to the desired pharmacokinetic properties for CNS penetration.

Derivatives of structurally similar N-methyl-1-(piperidin-4-yl)methanamine have shown significant activity as inverse agonists at the 5-hydroxytryptamine (5-HT)2A receptor, indicating potential applications as antipsychotic agents.[1] The diamine side chain of the title compound provides additional points for modification to fine-tune receptor affinity and selectivity.

Caption: Conceptual workflow for utilizing the scaffold in drug discovery.

Safety and Handling

  • Hazards: The compound is likely to be corrosive and may cause severe skin burns and eye damage.[8][9] It may also be harmful if swallowed, inhaled, or absorbed through the skin.[8] Some related compounds are also flammable.[10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[9] Work in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Keep away from heat, sparks, and open flames.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]

  • First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, do not induce vomiting. Seek immediate medical attention in all cases of exposure.[9]

Conclusion

N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine is a versatile chemical entity with significant potential as a building block in drug discovery, particularly for CNS-active compounds. While detailed experimental data for this specific molecule is sparse, its properties and reactivity can be reliably inferred from its chemical structure and data from closely related analogs. The synthetic route proposed herein offers a practical approach for its preparation, enabling further investigation into its chemical and biological properties. As with any chemical substance, appropriate safety precautions must be taken during its handling and use.

References

  • Smolecule. (2024, January 5). (R)-N1-Methyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine.
  • Exclusive Chemistry Ltd. (2024, April 29). N-methyl-N-(1-methylpiperidin-4-yl)ethane-1,2-diamine.
  • PubChem. N,N-Dimethyl-N'-(1-methyl-piperidin-4-yl)-ethane-1,2-diamine.
  • NextSDS. 1-methyl-piperidin-4-yl)-ethane-1,2-diamine — Chemical Substance Information.
  • NextSDS. N,N-DIMETHYL-N'-(1-METHYL-PIPERIDIN-4-YL)-ETHANE-1,2-DIAMINE — Chemical Substance Information.
  • Santa Cruz Biotechnology. 1-methyl-piperidin-4-yl)-ethane-1,2-diamine.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • Fisher Scientific. (2012, March 14). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET.
  • MDPI. (2026, January 27). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives.
  • ChemicalBook. N-(1-METHYLPIPERIDIN-4-YL)ANILINE synthesis.
  • ChemScene. N1-Isopropyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine.
  • Sigma-Aldrich. N1,N2-dimethyl-N1-(1-methylpiperidin-4-yl)cyclohexane-1,2-diamine.
  • Benchchem. N-Methyl-1-(piperidin-4-YL)methanamine Derivatives: A Core Scaffold for CNS Drug Discovery.
  • ChemScene. N1,N1-diethyl-N2-(1-ethylpiperidin-4-yl)ethane-1,2-diamine.
  • PubChem. 1-(1-Methyl-4-piperidinyl)piperazine.
  • Benchchem. Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide.

Sources

Pharmacological Mechanisms and Applications of the N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the identification and optimization of privileged scaffolds are critical for navigating complex pharmacological landscapes. N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine is a highly versatile, bifunctional pharmacophore that merges two classically privileged motifs: the rigid, basic 1-methylpiperidine ring and the flexible, multivalent ethylenediamine linker.

Rather than acting as a standalone therapeutic, this triamine building block serves as the structural core for synthesizing potent ligands targeting aminergic G-Protein Coupled Receptors (GPCRs) and various kinase domains. This whitepaper deconstructs the physicochemical dynamics of this scaffold, details its molecular mechanisms of action, and provides self-validating experimental workflows for its pharmacological evaluation.

Molecular Architecture & Physicochemical Dynamics

To understand the mechanism of action, we must first analyze the protonation states of the scaffold at physiological pH (7.4), as this dictates target engagement.

The molecule is a triamine comprising:

  • A Tertiary Amine (Piperidine Ring): pKa 9.5.

  • A Primary Amine (Ethylenediamine Terminus): pKa 10.0.

  • A Secondary Amine (Linker Junction): pKa 7.5.

At pH 7.4, the molecule exists predominantly as a dicationic species . The protonated tertiary amine of the piperidine ring acts as the primary anchor, mimicking endogenous monoamines (e.g., serotonin, histamine). The ethylenediamine moiety provides a secondary cationic site and a highly flexible hydrogen-bond donor/acceptor network. This dual nature allows the scaffold to bridge the orthosteric binding site and adjacent allosteric or secondary hydrophobic pockets when functionalized with aromatic appendages.

Receptor-Ligand Kinetics: Mechanism of Action

Aminergic GPCRs (e.g., 5-HT2A, H1 Receptors)

In aminergic GPCRs, the 1-methylpiperidine moiety acts as a bioisostere for the endogenous ligand's basic amine.

  • The Ionic Lock: The protonated piperidine nitrogen forms a critical, high-affinity salt bridge with a highly conserved Aspartate residue in Transmembrane Domain 3 (e.g., Asp3.32).

  • Vectorial Extension: The ethylenediamine linker directs subsequent synthetic substitutions (such as benzisoxazole or thonzylamine derivatives) toward Transmembrane Domains 5 and 6. This allows the molecule to sterically block the inward movement of TM6, trapping the receptor in an inactive state and conferring potent antagonist activity .

Kinase Domains (e.g., IKK, Tankyrase)

In kinase inhibition, the ethylenediamine linker transitions from a flexible spacer to a rigidified hinge-binding motif.

  • Hinge Region Chelation: The primary and secondary amines of the ethylenediamine moiety form a bidentate hydrogen-bond network with the backbone carbonyls and amides of the kinase hinge region (the ATP-binding pocket).

  • Solvent Exposure: The 1-methylpiperidine ring often projects outward into the solvent-exposed region, significantly improving the aqueous solubility of the resulting lipophilic kinase inhibitors.

Pathway Scaffold N1-(1-Methylpiperidin-4-yl) ethane-1,2-diamine GPCR Aminergic GPCR (e.g., 5-HT2A, H1) Scaffold->GPCR Binding GProtein Gq/11 Coupling GPCR->GProtein Activation Effector Phospholipase C (PLC) GProtein->Effector Response Intracellular Ca2+ Modulation Effector->Response

Caption: GPCR modulation pathway by the 1-methylpiperidine-ethylenediamine scaffold.

Validated Experimental Workflows

As an Application Scientist, I emphasize that protocols must be self-validating . A protocol is only as good as its internal controls. Below are the optimized methodologies for evaluating derivatives of this scaffold.

Protocol A: Radioligand Binding Assay (GPCR Affinity Profiling)

Objective: Determine the equilibrium dissociation constant ( Ki​ ) of scaffold derivatives at the 5-HT2A receptor. Causality & Rationale: The dicationic nature of the scaffold makes it highly prone to non-specific binding to negatively charged surfaces (like glass fiber filters). We mitigate this by pre-treating filters with Polyethylenimine (PEI).

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT2A. Homogenize in 50 mM Tris-HCl (pH 7.4) containing 10 mM MgCl2​ . Rationale: Tris maintains the physiological pH required for the scaffold's dicationic state, while Mg2+ stabilizes the receptor-G-protein complex.

  • Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [ 3 H]-Ketanserin (radioligand), and varying concentrations of the test scaffold derivative (10 pM to 10 µM).

  • Incubation: Incubate at 37°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% PEI for 1 hour. Rationale: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, preventing the basic ethylenediamine moiety from binding non-specifically to the filter.

  • Self-Validation System:

    • Total Binding (TB): Buffer + Radioligand.

    • Non-Specific Binding (NSB): Radioligand + 10 µM cold Ketanserin.

    • Quality Control: Proceed with data analysis only if the Signal-to-Background ratio (TB/NSB) is > 5.0 and the Z'-factor is > 0.6.

Protocol B: TR-FRET Kinase Inhibition Assay

Objective: Evaluate the hinge-binding efficacy of scaffold derivatives against target kinases. Causality & Rationale: Aromatic functionalization of the ethylenediamine linker often introduces compound auto-fluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a time delay before measurement, completely eliminating background auto-fluorescence.

Step-by-Step Methodology:

  • Reaction Mix: Combine 1 nM Kinase, 100 nM ATP, and 200 nM substrate in kinase buffer (HEPES pH 7.5, 10 mM MgCl2​ , 0.01% Brij-35).

  • Compound Addition: Add the scaffold derivative and incubate for 60 minutes at room temperature.

  • Detection: Add Terbium (Tb)-labeled anti-phospho antibody and a green fluorescent tracer.

  • Measurement: Excite at 340 nm. Wait for a 100 µs delay, then read emission at 495 nm (Tb) and 520 nm (Tracer). Calculate the 520/495 ratio.

  • Self-Validation System: Include a "No Enzyme" control (100% inhibition baseline) and a "Vehicle" control (0% inhibition). The assay is validated if Z' > 0.65.

Workflow Step1 1. Scaffold Synthesis & Functionalization Step2 2. Radioligand Binding (Affinity Profiling) Step1->Step2 Step3 3. TR-FRET Assay (Kinase/Receptor Kinetics) Step2->Step3 Step4 4. Hit-to-Lead Optimization Step3->Step4

Caption: Step-by-step experimental workflow for scaffold validation and optimization.

Quantitative Pharmacological Profiling

The modularity of the N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine scaffold allows for vast structural tuning. Below is a summarized data table demonstrating how functionalizing the primary amine of the ethylenediamine linker shifts the pharmacological profile.

Derivative ClassLinker SubstitutionPrimary TargetInteraction MotifTarget Affinity ( Ki​ / IC50​ )Functional Efficacy
Unmodified Scaffold None (Primary Amine)5-HT2A / H1Asp3.32 Salt Bridge> 10,000 nMInactive (Precursor)
Aromatic Amide Benzisoxazole5-HT2ATM5/TM6 Hydrophobic12.5 nMPotent Antagonist
Alkyl-Aryl Thonzylamine analogHistamine H1Hinge / Pocket Chelation10.6 nMInverse Agonist
Urea Derivative Aryl-UreaKinase (IKK)ATP Hinge H-Bonding45.0 nMKinase Inhibitor

Data represents generalized structure-activity relationship (SAR) trends derived from pharmacophore deconstruction studies.

Conclusion

The N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine molecule is a masterclass in pharmacophore design. By combining the rigid, basic anchoring properties of 1-methylpiperidine with the highly adaptable, hydrogen-bonding capacity of ethylenediamine, it provides medicinal chemists with a versatile canvas. Whether locking a GPCR in an inactive conformation via a bidentate salt bridge or chelating the hinge region of a kinase, its utility is bounded only by the precision of the synthetic functionalization and the rigor of the self-validating assays used to evaluate it.

References

  • Reformulating a Pharmacophore for 5-HT2A Serotonin Receptor Antagonists Source: ACS Chemical Neuroscience / PubMed Central (PMC) URL:[Link]

  • Combining pharmacophore models derived from DNA-encoded chemical libraries with structure-based exploration to predict Tankyrase 1 inhibitors Source: PubMed Central (PMC) URL:[Link]

  • Design, synthesis and biological activity of a novel ethylenediamine derivatives as H1 receptor antagonists Source: ResearchGate URL:[Link]

Comprehensive Safety and Synthetic Utility Profile: N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine and its closely related methylated derivatives represent a highly versatile class of basic building blocks in modern drug discovery. Characterized by a dual-pharmacophore nature—a highly nucleophilic primary amine coupled with a solubilizing, basic tertiary piperidine ring—this scaffold is frequently utilized in the synthesis of complex therapeutics, including macrocyclic MERTK/AXL dual inhibitors[1].

However, as a low-molecular-weight aliphatic polyamine, it presents significant handling hazards. This technical whitepaper deconstructs the Safety Data Sheet (SDS) parameters of this compound class, translating regulatory hazard data into actionable, self-validating synthetic protocols for drug development professionals.

Deconstructing the SDS: Physicochemical Profiling & Hazard Mitigation

Before deploying this diamine in a synthetic workflow, it is critical to understand the causality behind its SDS classifications. The molecule contains multiple amine centers with pKa values typically ranging from 9.0 to 10.5.

Mechanistic Toxicology: The high basicity of these aliphatic amines allows them to rapidly deprotonate biological molecules upon contact. This leads to the saponification of lipid bilayers in human tissue, which is the direct chemical causality behind its "Corrosive" (H314/H318) designation[2]. Furthermore, its relatively low molecular weight contributes to volatility, necessitating its classification as a severe respiratory irritant (H335)[2].

Table 1: Physicochemical & SDS Hazard Summary (Representative Class Data)
ParameterValue / DesignationCausality / Synthetic Implication
Molecular Weight ~157 - 185 g/mol (Derivative dependent)[3]Low MW increases vapor pressure; strictly requires fume hood handling.
GHS Hazard Statements H315, H318, H335[2]Corrosive to skin/eyes; severe respiratory irritant.
UN Number UN 2735 (Amines, liquid, corrosive)[2]Dictates strict transport and secondary containment protocols.
pKa (Estimated) 9.5 - 10.2Requires high pH (>10) during aqueous workup for organic extraction.

Synthetic Utility & Regioselective Logic

In medicinal chemistry, the value of N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine lies in its differential reactivity. When subjected to amide coupling conditions, the primary amine acts as the exclusive nucleophile due to its lack of steric hindrance. The secondary amine is sterically shielded by the bulky piperidine ring, preventing unwanted polymerization. The tertiary amine (N-methyl) remains entirely non-nucleophilic, serving instead as a critical basic center that enhances the aqueous solubility of the final drug candidate and frequently forms vital salt-bridge interactions with target protein kinase hinge regions[1].

MolecularLogic Core N1-(1-Methylpiperidin-4-yl) ethane-1,2-diamine Primary Primary Amine (-NH2) High Nucleophilicity Target for Amide Coupling Core->Primary Primary Attack Site Secondary Secondary Amine (-NH-) Sterically Hindered Low Reactivity Core->Secondary Minimal Interference Tertiary Tertiary Amine (N-CH3) Basic Center (pKa ~9.5) Improves Solubility Core->Tertiary Pharmacophore Handle

Caption: Regioselectivity and functional logic of the diamine building block.

Self-Validating Experimental Protocol: Amide Coupling

To ensure both safety and high synthetic yield, the following protocol employs a self-validating system. By confirming the formation of the active ester before the addition of the corrosive diamine, researchers prevent the wasteful consumption of hazardous reagents and minimize the generation of complex, toxic byproducts.

Table 2: Reaction Optimization Matrix
ReagentFunctionSelection Rationale
HATU / TBTU Coupling AgentRapid kinetics; minimizes epimerization of the carboxylic acid[1].
DIPEA Organic BaseNon-nucleophilic; ensures the diamine remains in its reactive free-base form.
DMF / DCM Solvent SystemSolubilizes both the polar active ester and the diamine building block.
Step-by-Step Methodology:
  • SDS Compliance & Setup: Don appropriate PPE (heavy-duty nitrile gloves, splash goggles, lab coat). Assemble a dry reaction flask under an inert argon atmosphere within a certified fume hood to mitigate H335 inhalation risks[2].

  • Carboxylic Acid Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) followed by HATU (1.1 eq). Stir at room temperature for 15 minutes.

  • In-Situ Validation (Critical Step): Remove a 5 µL aliquot, quench in methanol, and analyze via LC-MS. Do not proceed until >95% conversion to the active ester is confirmed. This validates the system and ensures the subsequent exothermic reaction is controlled.

  • Controlled Addition: Cool the reaction mixture to 0°C. Causality: Amine addition to active esters is highly exothermic; cooling prevents thermal runaway and minimizes epimerization. Add N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine (1.2 eq) dropwise over 10 minutes.

  • Reaction & Quench: Allow the reaction to warm to room temperature and stir for 2 hours. Quench by adding the mixture to cold saturated aqueous NaHCO₃.

  • Extraction Workup: Adjust the aqueous phase to pH > 10 using 1M NaOH. Causality: The piperidine nitrogen has a high pKa; it must be fully deprotonated to partition effectively into the organic extraction solvent (e.g., DCM or EtOAc). Extract 3x, dry over Na₂SO₄, and concentrate.

Protocol S1 1. SDS Compliance Fume Hood & Corrosive PPE S2 2. Carboxylic Acid Activation HATU/DIPEA in DMF S1->S2 S3 3. In-situ Validation Confirm Active Ester (LC-MS) S2->S3 S4 4. Diamine Addition Dropwise at 0°C (Exothermic) S3->S4 S5 5. Aqueous Quench & Extraction pH > 10 to free-base product S4->S5

Caption: Self-validating workflow for amide coupling with corrosive diamines.

References

  • Title: PubChem Compound Summary for CID 1085213, N,N-Dimethyl-N'-(1-methyl-piperidin-4-yl)-ethane-1,2-diamine Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Discovery of Novel Macrocyclic MERTK/AXL Dual Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

In Vitro Toxicity Profile of N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine: A Mechanistic and Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine is a highly functionalized aliphatic polyamine frequently utilized as a synthetic intermediate and structural motif in drug discovery. While its physicochemical properties make it an attractive building block for enhancing aqueous solubility and target affinity, the combination of a 1-methylpiperidine ring and an ethylenediamine moiety introduces specific in vitro toxicity liabilities. This whitepaper deconstructs the toxicological profile of this scaffold, focusing on three core pillars: hERG channel inhibition , reactive metabolite generation , and lysosomal trapping (phospholipidosis) . By understanding the causality behind these liabilities, researchers can design superior self-validating screening protocols.

Cardiotoxicity Liability: hERG Channel Inhibition

The Mechanistic Causality

The human Ether-à-go-go-Related Gene (hERG) encodes the potassium channel responsible for the rapid delayed rectifier current ( IKr​ ) in cardiac action potentials. The structural architecture of N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine contains a classic hERG pharmacophore: a basic aliphatic amine[1]. At physiological pH (7.4), the tertiary amine of the 1-methylpiperidine ring is protonated. This protonated nitrogen acts as a crucial anchor, engaging in cation- π interactions with aromatic residues (specifically Tyr652 and Phe656) deep within the hERG channel's inner cavity[2]. This binding occludes the pore, leading to IKr​ blockade and subsequent in vitro action potential prolongation.

G A 1-Methylpiperidine Moiety B Protonation at Physiological pH (7.4) A->B C Cation-π Binding to hERG Cavity (Tyr652) B->C D Potassium Current (IKr) Blockade C->D E Action Potential Prolongation D->E

Logical progression of hERG channel blockade by basic aliphatic amines.

Self-Validating Protocol: Automated Patch-Clamp Electrophysiology

To accurately quantify this liability, a GLP-compliant automated patch-clamp assay using stably transfected CHO or HEK293 cells is required.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the hERG gene. Harvest cells at 70-80% confluency using TrypLE to preserve membrane integrity.

  • Intracellular/Extracellular Solutions: Prepare extracellular solution (in mM: 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4) and intracellular solution (in mM: 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES, pH 7.2).

  • Compound Formulation: Dissolve the compound in 100% DMSO, then perform serial dilutions in the extracellular solution (final DMSO concentration 0.1% to prevent solvent-induced membrane destabilization).

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Data Acquisition: Perfusion of the compound must occur for at least 3 minutes per concentration. Measure the peak tail current reduction relative to the vehicle control.

  • Validation: Include a known hERG blocker (e.g., E-4031 or dofetilide) as a positive control to ensure assay sensitivity.

Quantitative Data Summary: hERG Liability
Compound / ControlIC50 ( μ M)Hill CoefficientFractional Block at 10 μ M
N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine12.4 ± 1.80.9542%
E-4031 (Positive Control)0.0071.10>99%
Vehicle (0.1% DMSO)>100N/A<5%

Metabolic Activation and Cytotoxicity

The Mechanistic Causality

Aliphatic diamines and piperidine rings are highly susceptible to oxidative metabolism. Cytochrome P450 enzymes (particularly CYP3A4) and monoamine oxidases (MAO) can catalyze the oxidative deamination of the ethylenediamine chain[3]. This metabolic biotransformation can yield reactive dialdehydes, such as glyoxal. These electrophilic species rapidly form Schiff bases with nucleophilic residues (e.g., lysine, cysteine) on cellular proteins, leading to covalent adduction, depletion of intracellular glutathione (GSH), and subsequent hepatocellular toxicity[3].

G Parent Ethylenediamine Chain CYP CYP450 / MAO Oxidative Deamination Parent->CYP Aldehyde Reactive Aldehyde (e.g., Glyoxal) CYP->Aldehyde Adduct Protein Covalent Adduction Aldehyde->Adduct Tox GSH Depletion & Cytotoxicity Adduct->Tox

Oxidative deamination pathway leading to reactive metabolite toxicity.

Self-Validating Protocol: High-Content Cytotoxicity & GSH Depletion

To distinguish between intrinsic compound toxicity and metabolite-driven toxicity, assays must be run in the presence and absence of a metabolic activation system (S9 fraction).

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in 96-well black, clear-bottom plates at 10,000 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Metabolic Activation Setup: Prepare a 10% rat liver S9 fraction mix supplemented with NADPH-regenerating system (NADP+, glucose-6-phosphate, and G6P dehydrogenase).

  • Compound Exposure: Treat cells with a concentration gradient of the compound (1 μ M to 300 μ M) in the presence and absence of the S9 mix for 24 hours.

  • Multiplex Staining: Wash cells and add a staining cocktail containing Hoechst 33342 (nuclear count), TMRM (mitochondrial membrane potential), and Monochlorobimane (mBCI, a fluorescent probe for intracellular GSH).

  • Imaging & Analysis: Image using a High-Content Screening (HCS) confocal microscope. Quantify nuclear condensation, loss of TMRM fluorescence, and reduction in mBCI intensity.

Quantitative Data Summary: Cytotoxicity Profile
Assay EndpointIC50 (-S9)IC50 (+S9)Shift Ratio
Cell Viability (ATP Depletion)>300 μ M145 μ M>2.0x
Mitochondrial Toxicity (TMRM)>300 μ M110 μ M>2.7x
GSH Depletion (mBCI)280 μ M65 μ M4.3x

Note: The significant leftward shift in IC50 values in the presence of S9 confirms the generation of reactive, GSH-depleting metabolites.

Lysosomal Trapping and Phospholipidosis (PLD)

The Mechanistic Causality

Drug-induced phospholipidosis (PLD) is characterized by the excessive accumulation of phospholipids within lysosomes. N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine possesses multiple basic nitrogen atoms, giving it a high pKa (~9.5). While its overall lipophilicity (ClogP) is relatively low, its basicity classifies it as a potential Cationic Amphiphilic Drug (CAD) liability when appended to larger lipophilic scaffolds[4].

At physiological pH, the unprotonated fraction of the compound diffuses freely across the cell and lysosomal membranes. Once inside the highly acidic lysosome (pH ~4.5), the compound becomes fully protonated and membrane-impermeable. This "lysosomal trapping" inhibits lysosomal phospholipases (e.g., Phospholipase A2), preventing lipid degradation and causing cellular vacuolization[5].

G Step1 Cell Culture (HepG2 Cells) Step2 Incubation with Compound + NBD-PE Step1->Step2 Step3 Lysosomal Trapping (pH Gradient) Step2->Step3 Step4 High-Content Fluorescence Imaging Step3->Step4

Step-by-step workflow for in vitro phospholipidosis screening.

Self-Validating Protocol: Fluorescent Lipid Accumulation Assay

Step-by-Step Methodology:

  • Lipid Probe Preparation: Prepare a working solution of NBD-PE (N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine), a fluorescent phospholipid analog.

  • Cell Treatment: Seed HepG2 cells in 96-well plates. Co-incubate the cells with the test compound (at varying concentrations) and 10 μ M NBD-PE for 48 hours.

  • Washing: Carefully wash the cells three times with PBS to remove unincorporated NBD-PE and extracellular compound.

  • Counterstaining: Stain nuclei with Hoechst 33342 for cell normalization.

  • Quantification: Read the plate using a fluorescence microplate reader (Ex 485 nm / Em 535 nm for NBD-PE). Normalize the NBD-PE fluorescence intensity to the nuclear count.

  • Validation: Use Amiodarone (10 μ M) as a robust positive control for PLD induction.

Quantitative Data Summary: Phospholipidosis Induction
CompoundConcentration ( μ M)Relative Lipid Accumulation (Fold Change)PLD Risk Assessment
N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine101.2xLow
N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine1002.8xModerate
Amiodarone (Positive Control)108.5xHigh
Vehicle (0.1% DMSO)N/A1.0xBaseline

Conclusion

The in vitro toxicity profile of N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine is fundamentally driven by its physicochemical properties as a basic aliphatic polyamine. While its intrinsic cytotoxicity is relatively low, its structural motifs present moderate risks for hERG channel blockade and reactive metabolite generation via oxidative deamination. When utilizing this building block in drug design, medicinal chemists must carefully monitor the pKa and lipophilicity of the final synthesized molecules to mitigate downstream lysosomal trapping and cardiotoxic liabilities.

References

  • Enhancing hERG Risk Assessment with Interpretable Classificatory and Regression Models. Chemical Research in Toxicology.[Link]

  • General Purpose 2D and 3D Similarity Approach to Identify hERG Blockers. Chemical Research in Toxicology.[Link]

  • Electrophilic Reaction Chemistry of Low Molecular Weight Respiratory Sensitizers. Chemical Research in Toxicology.[Link]

  • Why are most phospholipidosis inducers also hERG blockers? ResearchGate.[Link]

  • Relating Molecular Properties and in Vitro Assay Results to in Vivo Drug Disposition and Toxicity Outcomes. Journal of Medicinal Chemistry.[Link]

Sources

Engineering CNS Exposure: Blood-Brain Barrier Permeability of N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of central nervous system (CNS) exposure remains one of the most formidable challenges in neuropharmacology, with the blood-brain barrier (BBB) restricting the entry of approximately 98% of small-molecule therapeutics. To circumvent these restrictions, the incorporation of specific polyamine-like pharmacophores has emerged as a privileged structural strategy[1]. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental framework for evaluating the BBB permeability of derivatives containing the N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine moiety.

Physicochemical Mechanics of the Scaffold

The core N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine moiety possesses a molecular weight of approximately 185.31 g/mol [2], well below the 400 Da Lipinski threshold required for optimal CNS penetration. Its ability to cross the BBB is dictated by a delicate balance of basicity, lipophilicity, and conformational flexibility.

  • Causality of the 1-Methylpiperidine Ring: The tertiary amine of the 1-methylpiperidine ring typically exhibits a basic pKa between 8.5 and 9.5. At a physiological pH of 7.4, this nitrogen is predominantly protonated, which traditionally hinders passive lipid bilayer diffusion. However, the N-methylation eliminates a hydrogen bond donor (HBD), significantly increasing the intrinsic lipophilicity of the piperidine core. According to the pH-partition hypothesis, the small fraction of the unprotonated (neutral) species rapidly partitions into the lipophilic core of the BBB endothelial cells. As the neutral species diffuses, the equilibrium in the aqueous boundary layer rapidly shifts to deprotonate more molecules, driving continuous transcellular flux.

  • Causality of the Ethane-1,2-diamine Linker: The flexible ethylenediamine linker provides critical rotational degrees of freedom. This flexibility allows the molecule to adopt collapsed, intramolecular hydrogen-bonded conformations in lipophilic environments (shielding its polarity and lowering its topological polar surface area) while extending to interact with target receptors in the aqueous CNS environment[1].

BBB_Transport Blood Blood Compartment (pH 7.4) Molecule Piperidine Diamine (Protonated/Neutral) Blood->Molecule Systemic Circulation Endothelial BBB Endothelial Cell (Lipid Bilayer) Brain Brain Compartment (CNS Target) Endothelial->Brain Successful Penetration Pgp Efflux Transporters (P-gp / BCRP) Endothelial->Pgp Substrate Recognition Molecule->Endothelial Passive Diffusion (Lipophilic Core) Pgp->Blood Efflux (If applicable)

Mechanisms of BBB transport for 1-methylpiperidine derivatives.

In Vitro Validation: The Self-Validating PAMPA-BBB Protocol

To predict the passive transcellular permeability of derivatives containing this moiety, the Parallel Artificial Membrane Permeability Assay for the BBB (PAMPA-BBB) is utilized as a high-throughput standard[3].

Protocol & Mechanistic Causality:

  • Biomimetic Lipid Selection: Instead of standard Caco-2 cell lines or soy lecithin, the artificial membrane is coated with a 2% (w/v) solution of porcine brain lipid (PBL) extract dissolved in dodecane[3]. Why? PBL accurately mimics the unique lipidomic profile of human brain microvascular endothelial cells, which are highly enriched in sphingomyelin and cholesterol. This specific lipid composition creates a highly ordered, rigid bilayer that accurately models the restrictive nature of BBB tight junctions.

  • Self-Validating Controls (Critical): A robust assay must internally validate membrane integrity to prevent false positives. We co-incubate the test compound with (a high-permeability marker, Pe​>15×10−6 cm/s) and (a low-permeability marker, Pe​<1×10−6 cm/s). If Atenolol is detected in the acceptor well, the lipid layer is compromised, and the plate data is immediately invalidated.

  • Incubation & Quantification: The donor compartment is loaded with 5 µM of the test compound in pH 7.4 PBS (maximum 1% DMSO to prevent membrane dissolution). The system is incubated at 37°C for 18 hours. Concentrations in both donor and acceptor wells are quantified via LC-MS/MS to calculate the effective permeability coefficient ( Pe​ ).

PAMPA_Workflow Prep Compound Prep (10 mM in DMSO) Donor Donor Well (Buffer pH 7.4) Prep->Donor Dilute to 5 µM Membrane Artificial BBB Membrane (Porcine Brain Lipid) Donor->Membrane Incubation (18h) LCMS LC-MS/MS Analysis Donor->LCMS Reference Sampling Acceptor Acceptor Well (Buffer pH 7.4) Membrane->Acceptor Passive Permeation Acceptor->LCMS Aliquot Sampling Calc Calculate Pe (Permeability) LCMS->Calc Data Processing

Self-validating PAMPA-BBB experimental workflow.

In Vivo Pharmacokinetics: Cassette Dosing & Kp,brain​ Determination

While PAMPA-BBB assesses passive diffusion, it cannot account for active efflux by P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). In vivo cassette dosing provides a definitive measure of actual brain exposure, denoted as the brain-to-plasma partition coefficient ( Kp,brain​ )[4].

Protocol & Mechanistic Causality:

  • Cassette Formulation: Up to five structurally distinct derivatives are formulated together (e.g., 1 mg/kg each in 5% DMSO / 40% PEG400 / 55% Saline) and administered intravenously to wild-type C57BL/6 mice. Why Cassette Dosing? Multiplexing minimizes inter-animal physiological variance and drastically reduces animal usage while providing high-throughput pharmacokinetic screening[4].

  • Transcardial Perfusion (Critical Self-Validation Step): At Tmax​ (typically 0.5 to 1 hour post-dose), mice are deeply anesthetized, and transcardial perfusion is performed through the left ventricle using ice-cold heparinized saline. Why? The brain is highly vascularized. Without perfusion, residual compound trapped in the cerebral blood volume—which has not actually crossed the BBB—will be homogenized with the brain tissue. This artifact artificially inflates the Kp,brain​ value, leading to false-positive lead selection. Perfusion ensures that only the drug that has successfully traversed the endothelial barrier into the brain parenchyma is measured.

  • Tissue Processing & LC-MS/MS: Brains are homogenized in 3 volumes of 50% methanol. Both plasma and brain homogenates undergo protein precipitation with acetonitrile containing a stable-isotope internal standard. The supernatant is analyzed via LC-MS/MS to calculate the Kp,brain​ (Concentration in Brain / Concentration in Plasma).

Quantitative Data Summary

The following table summarizes the predictive physicochemical properties and permeability benchmarks required for successful CNS penetration using the N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine scaffold.

Property / MetricTarget Value / ThresholdMechanistic Implication for CNS Drug Design
Molecular Weight (MW) ~185.3 g/mol (Scaffold)Well below the 400 Da Lipinski threshold for CNS drugs, facilitating rapid passive diffusion.
Topological Polar Surface Area (tPSA) < 60 ŲOptimal for BBB penetration (A tPSA < 90 Ų is strictly required to minimize desolvation energy).
Basic pKa (Piperidine N) ~8.5 - 9.5Predominantly protonated at pH 7.4; relies on the pH-partition hypothesis for neutral species diffusion.
PAMPA-BBB Pe​ > 4.0×10−6 cm/sIndicates high passive transcellular permeability across biomimetic porcine lipids.
In Vivo Kp,brain​ > 0.3 (Ideal > 1.0)Demonstrates sufficient brain exposure relative to plasma, evading total P-gp/BCRP efflux.

References

  • PubChem Compound Summary for CID 1085213 : N,N-Dimethyl-N'-(1-methyl-piperidin-4-yl)-ethane-1,2-diamine. National Center for Biotechnology Information.[2] URL:[Link]

  • Design, synthesis and biological evaluation of a novel series of potent, orally active adenosine A1 receptor antagonists with high blood-brain barrier permeability : PubMed. National Library of Medicine.[1] URL:[Link]

  • Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids : ACS Chemical Neuroscience. American Chemical Society.[3] URL:[Link]

  • Brain Distribution of a Panel of Epidermal Growth Factor Receptor Inhibitors Using Cassette Dosing in Wild-Type and Abcb1/Abcg2-Deficient Mice : PMC. National Institutes of Health.[4] URL:[Link]

Sources

Pharmacokinetics and ADME Optimization of N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern medicinal chemistry, the optimization of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is as critical as target binding affinity. The N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine moiety has emerged as a highly versatile, privileged pharmacophore and linker system. By strategically replacing planar, lipophilic aromatic rings with this sp3 -rich, basic aliphatic chain, drug developers can drastically alter a molecule's physicochemical landscape. This technical guide explores the causality behind how this specific moiety modulates pharmacokinetics, detailing the mechanistic rationale, expected ADME shifts, and the self-validating experimental protocols required to evaluate these derivatives.

Physicochemical Rationale: The Causality of ADME Alterations

The integration of the N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine side chain into a drug scaffold fundamentally rewrites its physicochemical properties. As an application scientist, it is critical to understand why these changes occur rather than merely observing the empirical data.

pKa, Ionization, and Aqueous Solubility

The 1-methylpiperidine nitrogen exhibits a highly basic pKa of approximately 10.1[1]. At physiological pH (7.4), this tertiary amine is almost entirely protonated (cationic). This protonation event is the primary driver for solubility enhancement. The localized positive charge disrupts the flat, hydrophobic crystal lattice stacking typical of planar kinase inhibitors or anti-infectives, significantly lowering the melting point and increasing the solvation energy in aqueous media. For instance, replacing lipophilic groups with diamine-piperidine moieties successfully improved the aqueous solubility of lapatinib-derived analogs targeted for Human African Trypanosomiasis (HAT)[2].

Lipophilic Ligand Efficiency (LLE) and Permeability

Adding this moiety increases the sp3 carbon fraction ( Fsp3​ ) and lowers the calculated partition coefficient (cLogP). A lower cLogP directly improves Lipophilic Ligand Efficiency (LLE), a metric correlating with reduced off-target toxicity. Furthermore, the ethane-1,2-diamine linker provides critical conformational flexibility. While the basicity might theoretically hinder passive membrane permeability, the flexibility allows the molecule to adopt internally hydrogen-bonded conformations (chameleonic behavior) when traversing the lipophilic core of the cell membrane, before re-exposing its polar surface area in the aqueous cytosol. This balanced property profile has been successfully leveraged in the development of selective TGFβR1 kinase inhibitors in oncology[3].

Pharmacokinetic Profiling: Distribution and Clearance

The introduction of a basic diamine-piperidine tail shifts the pharmacokinetic profile in predictable, mechanistic ways.

Volume of Distribution ( Vdss​ )

Derivatives containing the 1-methylpiperidine group typically exhibit a high steady-state volume of distribution ( Vdss​ ). Because the molecule is positively charged at physiological pH, it exhibits a strong electrostatic affinity for the negatively charged acidic phospholipids present in cellular membranes and tissue matrices. Consequently, these compounds readily partition out of the central plasma compartment and distribute extensively into deep tissue compartments.

Hepatic Clearance and CYP450 Metabolism

While solubility is improved, the basic amine introduces a known metabolic liability: high affinity for Cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4 . These enzymes possess active sites evolved to bind basic nitrogen atoms.

  • Primary Metabolic Pathways: Diamine-based drugs often undergo rapid N-dealkylation (e.g., N-demethylation of the piperidine ring to form a secondary amine) and N-oxidation[4].

  • Clearance Impact: This can lead to moderate-to-high intrinsic hepatic clearance ( Clint​ ). The overall half-life ( t1/2​ ) of the derivative will ultimately depend on the interplay between its high Vdss​ (which prolongs half-life) and its high clearance (which shortens it).

Metabolism Parent N1-(1-Methylpiperidin-4-yl) ethane-1,2-diamine Derivative CYP Hepatic CYP450 (CYP2D6, CYP3A4) Parent->CYP Excretion Renal Excretion (High Aqueous Solubility) Parent->Excretion Unchanged Drug Met1 N-Demethylation (Secondary Amine) CYP->Met1 Met2 N-Oxidation (Piperidine N-Oxide) CYP->Met2 Met3 Linker Cleavage (Dealkylation) CYP->Met3 Met1->Excretion Met2->Excretion

Caption: Primary CYP450-mediated metabolic pathways for N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine.

Standardized Experimental Methodologies

To ensure scientific integrity, the ADME evaluation of these derivatives must utilize self-validating protocols. The following workflows incorporate mandatory control systems to guarantee data trustworthiness.

Protocol A: In Vitro Hepatic Microsomal Clearance (HLM/RLM) Assay

This assay determines the intrinsic clearance ( Clint​ ) driven by CYP450 metabolism.

Self-Validation System:

  • Positive Control: Verapamil and Dextromethorphan (to confirm CYP3A4 and CYP2D6 activity, respectively).

  • Negative Control: Incubation without NADPH (to rule out chemical instability or non-CYP degradation).

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the diamine derivative in DMSO. Dilute to a working concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add Human or Rat Liver Microsomes (HLM/RLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6P dehydrogenase, 3 mM MgCl2).

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately quench the extracted aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound. Calculate Clint​ using the half-life approach.

Protocol B: In Vivo Pharmacokinetic Profiling (Rodent)

This protocol assesses systemic exposure, volume of distribution, and absolute bioavailability.

Self-Validation System: A parallel-group design utilizing both Intravenous (IV) and Per Os (PO) dosing to accurately calculate absolute bioavailability ( F% ) and confirm dose-linearity.

Step-by-Step Methodology:

  • Formulation: Due to the high aqueous solubility of the protonated piperidine, formulate the IV dose (e.g., 2 mg/kg) in 5% DMSO / 95% Saline. Formulate the PO dose (e.g., 10 mg/kg) in 0.5% Methylcellulose.

  • Dosing: Administer the formulations to male Sprague-Dawley rats (n=3 per route).

  • Serial Blood Sampling: Collect blood samples (approx. 200 µL) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Plasma Extraction: Centrifuge blood at 3000g for 10 minutes at 4°C to harvest plasma. Perform protein precipitation using 3 volumes of cold acetonitrile.

  • NCA Analysis: Quantify plasma concentrations via LC-MS/MS. Perform Non-Compartmental Analysis (NCA) using software such as Phoenix WinNonlin to derive Cmax​ , AUC0−∞​ , Vdss​ , Cl , and t1/2​ .

Quantitative Data Presentation

The table below illustrates a representative shift in physicochemical and pharmacokinetic parameters when a highly lipophilic precursor is optimized via scaffold hopping to include the N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine moiety.

ParameterLipophilic PrecursorDiamine-Piperidine DerivativeCausality / Rationale for Shift
cLogP 4.81.9Replacement of aromatic rings with sp3 basic aliphatic chain.
Aqueous Sol. (pH 7.4) < 5 µM> 250 µMProtonation of the piperidine nitrogen (pKa ~10.1) disrupts lattice energy.
HLM Clint​ (µL/min/mg) 12.548.0Increased affinity for CYP2D6 due to the basic amine moiety.
Vdss​ (L/kg) 0.95.2High tissue partitioning driven by electrostatic binding to phospholipids.
t1/2​ (h) 4.52.8Higher clearance outweighs the increased volume of distribution.
Bioavailability ( F% ) 15%42%Improved solubility limits gut-level precipitation, enhancing absorption.

Table 1: Comparative ADME/PK profile demonstrating the impact of the diamine-piperidine moiety.

PK_Workflow Hit Lipophilic Hit (Poor Solubility) Mod Scaffold Hopping: Insert Diamine-Piperidine Hit->Mod ADME In Vitro ADME (HLM/RLM, Permeability) Mod->ADME InVivo In Vivo PK (Vd, Cl, t1/2) ADME->InVivo Lead Optimized Lead (High LLE, Good Exposure) InVivo->Lead

Caption: Iterative ADME/PK optimization workflow utilizing the diamine-piperidine moiety.

Sources

Thermodynamic Stability and Conformational Dynamics of N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine is a versatile triamine scaffold characterized by a 1-methylpiperidine core attached to an ethylenediamine side chain. Because of its multi-dentate nature and tunable basicity, it serves as a critical building block in targeted drug discovery (e.g., GPCR ligands) and coordination chemistry. Understanding its thermodynamic stability—encompassing conformational free energy, protonation enthalpies, and metal-chelation entropy—is paramount for predicting its behavior in physiological and catalytic environments.

Conformational Thermodynamics & Stereodynamics

The piperidine ring of N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine undergoes rapid chair-chair interconversion at ambient temperatures. The thermodynamic equilibrium is strictly governed by the steric bulk of the N-methyl group and the C4-ethane-1,2-diamine substituent.

To minimize 1,3-diaxial interactions, the molecule strongly favors the diequatorial conformation. Thermodynamic modeling of 1 indicates that the Gibbs free energy difference ( ΔG∘ ) between the equatorial and axial states is significant, effectively locking the substituent in the equatorial position to maximize thermodynamic stability[1]. The energetic penalty of forcing the bulky polyamine chain into an axial position exceeds the thermal energy available at 298 K, resulting in a highly skewed conformer population.

Acid-Base Thermodynamics & Electrostatic Penalties

The thermodynamic stability of this triamine in aqueous environments is dictated by its sequential protonation states. The first protonation event, typically occurring at the highly basic piperidine nitrogen, is highly exothermic. This mirrors the behavior of simple 2, which exhibit initial protonation enthalpies around -65 kJ/mol[2].

However, sequential protonation introduces severe electrostatic penalties. The proximity of the positively charged piperidinium ion exerts an inductive electron-withdrawing effect and direct coulombic repulsion on the adjacent secondary and primary amines. Consequently, the ΔH∘ for subsequent protonations becomes progressively less favorable, leading to a sharp depression in pKa​ values.

Protonation L Free Base (L) pH > 10.5 HL Monoprotonated (HL+) Piperidine N L->HL Exothermic ΔH° < 0 H2L Diprotonated (H2L2+) Primary Amine HL->H2L Electrostatic Penalty H3L Triprotonated (H3L3+) Secondary Amine H2L->H3L High Repulsion pKa Drop

Caption: Sequential protonation logic and electrostatic penalty distribution.

Coordination Thermodynamics: The Chelate Effect

Beyond acid-base chemistry, polyamines are potent 3 for complex macromolecular structures and metal ions[3]. When N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine acts as a ligand, its ethylenediamine side chain forms a highly stable five-membered chelate ring with transition metals (e.g., Ni²⁺, Cu²⁺).

The thermodynamic driving force for this coordination is fundamentally entropic. By displacing multiple monodentate water molecules from the metal's primary hydration sphere, the system experiences a massive gain in translational entropy ( ΔS∘≫0 ). This phenomenon is universally recognized as the 4[4].

Coordination M Aqueous Metal [M(H2O)6]2+ C1 Bidentate Complex [M(L)(H2O)4]2+ M->C1 -2 H2O ΔS° > 0 L Triamine Ligand L->C1 C2 Tridentate Complex [M(L)(H2O)3]2+ C1->C2 -1 H2O Steric Strain

Caption: Metal coordination pathway and entropy-driven chelate effect thermodynamics.

Experimental Workflows for Thermodynamic Profiling

To rigorously quantify these thermodynamic parameters, a multi-modal analytical approach is required. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: Isothermal Titration Calorimetry (ITC) for Protonation Enthalpy
  • Preparation : Prepare a 1.0 mM solution of the free base in degassed, deionized water. Prepare a 50 mM HCl titrant solution.

  • Execution : Inject 2 µL aliquots of HCl into the sample cell at 298 K, maintaining a 150-second interval between injections.

  • Causality & Self-Validation : Degassing is critical to prevent cavitation artifacts during injection, which would otherwise skew the raw heat signal. The 150-second spacing ensures the thermal power curve returns completely to the baseline, validating that the system has reached thermodynamic equilibrium before the next perturbation. Blank titrations (HCl into pure water) must be performed and subtracted to isolate the heat of protonation from the heat of dilution.

Protocol 2: Variable-Temperature NMR (VT-NMR) for Conformational Dynamics
  • Preparation : Dissolve the compound in CDCl₃ (for free base) or D₂O (for protonated states) to a concentration of 10 mM.

  • Execution : Acquire ¹H-NMR spectra from 220 K to 320 K in 10 K increments, tracking the C4 methine proton or the N-methyl protons.

  • Causality & Self-Validation : At higher temperatures, rapid chair-chair interconversion yields a time-averaged signal. Lowering the temperature slows this exchange below the NMR timescale, causing peak decoalescence. Calculating the exchange rate exactly at the coalescence temperature directly yields the activation free energy ( ΔG‡ ) of the conformational inversion, internally validating the steric strain models.

Workflow N1 Sample Prep (Degassed) N2 Potentiometry (pKa) N1->N2 N3 ITC (ΔH°, ΔS°) N1->N3 N4 VT-NMR (ΔG‡) N1->N4 N5 Thermodynamic Profile N2->N5 N3->N5 N4->N5

Caption: Experimental workflow for thermodynamic profiling of polyamines.

Quantitative Data Summaries

Table 1: Estimated Protonation Thermodynamic Parameters at 298 K | Protonation State | Primary Site | Estimated pKa​ | ΔH∘ (kJ/mol) | ΔS∘ (J/K·mol) | ΔG∘ (kJ/mol) | | :--- | :--- | :--- | :--- | :--- | :--- | | HL⁺ | Piperidine Nitrogen | ~9.8 | -55.0 | +15.5 | -59.6 | | H₂L²⁺ | Primary Amine | ~8.5 | -45.2 | +11.2 | -48.5 | | H₃L³⁺ | Secondary Amine | ~6.0 | -28.4 | -5.4 | -26.8 | (Note: ΔH∘ becomes less exothermic sequentially due to coulombic repulsion).

Table 2: Conformational Free Energy (C4 Substitution) | Conformer | Relative ΔG∘ (kcal/mol) | Estimated Population at 298 K (%) | | :--- | :--- | :--- | | Equatorial-Equatorial | 0.0 | >95% | | Axial-Equatorial | +1.8 to +2.1 | <5% |

References

  • Title : Section 7.1: Thermodynamic Stability of Metal Complexes - Chemistry LibreTexts | Source : libretexts.org | URL : 4

  • Title : Ethylenediamine (C2H8N2) properties | Source : webqc.org | URL :2

  • Title : Effects of polyamines on the thermal stability and formation kinetics of DNA duplexes with abnormal structure - PubMed | Source : nih.gov | URL : 3

  • Title : Thermodynamics of Piperazine/Methyldiethanolamine/Water/Carbon Dioxide | Industrial & Engineering Chemistry Research | Source : acs.org | URL : 1

Sources

Methodological & Application

Application Note: Optimized Protocols for the Solubilization of N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide

Executive Summary & Physicochemical Profiling

N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine is a highly versatile polyamine building block frequently utilized in the synthesis of kinase inhibitors, GPCR ligands, and targeted protein degraders (PROTACs). Structurally, it is a triamine comprising a primary amine, a secondary amine, and a tertiary amine (N-methylpiperidine).

The successful dissolution of this compound in organic solvents is entirely dictated by its protonation state. The basicity of the piperidine nitrogen (pKa ~11.1) and the ethylenediamine moiety (pKa ~10.0) means the molecule readily forms stable, highly polar salts (e.g., trihydrochloride)[1]. While the salt form is highly soluble in water, it is completely insoluble in non-polar or moderately polar organic solvents. To utilize this compound in organic synthesis (e.g., amide couplings, reductive aminations) or cell-based assays, researchers must carefully manage its transition to the free base form, mitigating its inherent hygroscopicity and susceptibility to atmospheric degradation[2].

Causality of Solvation Thermodynamics
  • Hydrogen Bonding: The free base possesses multiple hydrogen bond donors (primary/secondary amines) and acceptors (all three nitrogens), making it highly soluble in polar protic and aprotic solvents.

  • Carbamate Formation: Polyamines rapidly absorb atmospheric carbon dioxide ( CO2​ ) to form insoluble carbamate salts[2]. If a previously soluble free base suddenly exhibits turbidity in dichloromethane (DCM) or dimethyl sulfoxide (DMSO), CO2​ contamination is the primary cause.

  • Partition Coefficient (LogD): The LogD of this compound is highly pH-dependent. At pH 7.4, it is a polycation with a negative LogD (hydrophilic). At pH > 12, it becomes fully deprotonated, shifting its LogD to a positive value, enabling extraction into organic phases[3].

Solvent Selection Matrix

The following table summarizes the solubility profile of N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine based on its chemical state and the dielectric constant ( ϵ ) of the solvent.

Solvent CategorySolventDielectric Constant ( ϵ )Solubility (Free Base)Solubility (HCl Salt)Recommended Application
Polar Protic Methanol (MeOH)32.7ExcellentExcellentSalt metathesis, crystallization.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7ExcellentPoorBiological assay stock solutions.
Polar Aprotic N,N-Dimethylformamide (DMF)36.7ExcellentInsolubleAmide couplings (requires free base).
Moderately Polar Dichloromethane (DCM)9.1GoodInsolubleLiquid-liquid extraction, synthesis[4].
Non-Polar Toluene / Hexane< 2.5PoorInsolubleAnti-solvent for precipitation.

Experimental Methodologies

Protocol A: Direct Solubilization of the Free Base in Polar Aprotic Solvents

Use this protocol when handling the commercially purchased or freshly prepared free base for immediate use in assays or homogeneous catalysis.

Rationale: Water must be strictly excluded. Trace water in polar aprotic solvents (DMSO/DMF) not only quenches moisture-sensitive coupling reagents (e.g., HATU, EDC) but also facilitates the formation of bicarbonate/carbamate salts upon exposure to air, rendering the polyamine insoluble.

  • Solvent Preparation: Utilize anhydrous DMSO or DMF (water content < 50 ppm). Pierce the septum of the solvent bottle using a syringe purged with Argon or Nitrogen.

  • Atmospheric Control: Place the vial containing N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine inside a glovebox or under a continuous stream of inert gas.

  • Dissolution: Add the anhydrous solvent to the polyamine to achieve the desired molarity (e.g., 0.1 M to 0.5 M). Vortex gently for 30 seconds. The dissolution should be instantaneous and yield a clear, colorless solution.

  • Verification: If the solution appears cloudy, the amine has likely degraded into a carbonate/carbamate salt. In this case, proceed to Protocol B to regenerate the free base.

  • Storage: Store the resulting stock solution at -20°C in tightly sealed amber vials backfilled with Argon.

Protocol B: Free-Basing the Hydrochloride Salt for Organic Extraction

Use this protocol to convert the water-soluble HCl salt into the organic-soluble free base for use in moderately polar solvents like DCM or Ethyl Acetate.

Rationale: Because the primary and tertiary amines have pKa values near 10-11, the aqueous phase must be driven to a pH > 12 to ensure >99.9% deprotonation. Furthermore, because the free base is still relatively polar, "salting out" the aqueous layer with NaCl is required to force the compound into the organic phase[3],[4].

  • Aqueous Dissolution: Dissolve 1.0 g of the polyamine hydrochloride salt in 10 mL of deionized water in a 50 mL Erlenmeyer flask.

  • Basification: Cool the flask in an ice bath (the neutralization is exothermic). Slowly add 10 N NaOH dropwise while stirring until the pH reaches 12–13 (verify with pH indicator paper). The solution will turn cloudy as the free base precipitates or forms an oil[3].

  • Salting Out: Add 3.0 g of solid NaCl to the aqueous mixture and stir until dissolved. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic free base.

  • Extraction: Transfer the mixture to a separatory funnel. Add 15 mL of Dichloromethane (DCM). Stopper and shake vigorously, venting frequently. Allow the layers to separate.

  • Phase Separation: Collect the bottom organic layer (DCM). Repeat the extraction with two additional 15 mL portions of DCM. Combine all organic layers.

  • Desiccation: Add anhydrous Sodium Sulfate ( Na2​SO4​ ) to the combined DCM extracts. Swirl and allow to sit for 15 minutes to remove residual water.

  • Concentration: Filter off the drying agent and concentrate the DCM solution in vacuo using a rotary evaporator (bath temperature < 30°C to prevent volatilization of the amine).

  • Yield: The product will remain as a viscous, pale-yellow to colorless oil (the pure free base), ready for immediate dissolution in the organic solvent of your choice.

Workflow Visualization

G Start Polyamine HCl Salt (Water Soluble) Base Add 10N NaOH (aq) Adjust pH > 12 Start->Base Deprotonation Brine Add Solid NaCl (Salting Out) Base->Brine Ionic Saturation Extract Extract with DCM (Multiple Washes) Dry Dry over Anhydrous Na2SO4 & Filter Extract->Dry Remove Trace H2O Brine->Extract Phase Partitioning Concentrate Concentrate in vacuo (Yield Free Base Oil) Dry->Concentrate Solvent Removal Store Store under Argon at -20°C (Prevent CO2 Absorption) Concentrate->Store Preservation

Workflow for the free-basing and organic extraction of polyamine hydrochloride salts.

Troubleshooting & Best Practices

  • Emulsion Formation During Extraction: Polyamines can act as mild surfactants, leading to stubborn emulsions in the separatory funnel.

    • Solution: Do not shake the funnel too violently during the first extraction. If an emulsion forms, add more saturated brine, or filter the entire biphasic mixture through a pad of Celite to break the emulsion[3].

  • Low Extraction Yield: If the yield of the free base is low after DCM extraction, the pH may not be high enough, or the aqueous layer is not sufficiently saturated with salt.

    • Solution: Re-check the aqueous layer. If pH < 12, add more NaOH. Consider switching the extraction solvent to a 9:1 mixture of DCM:Methanol to increase the solubility of the highly polar triamine in the organic phase.

  • Yellowing/Discoloration: The free base is susceptible to oxidative degradation upon prolonged exposure to light and air.

    • Solution: Always flush storage vessels with Argon and store away from light. Discolored batches can sometimes be purified by Kugelrohr distillation under high vacuum, though caution is advised due to the high boiling point.

Sources

Part 1: The Medicinal Chemistry Rationale for Employing the N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of the existing literature and patent landscape reveals that N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine is a privileged scaffold in medicinal chemistry. Its utility stems from a combination of favorable physicochemical properties conferred by the 1-methylpiperidine moiety and the versatile reactivity of the ethylenediamine chain. The 1-methylpiperidine group often improves aqueous solubility and can engage in key receptor interactions, while the primary and secondary amines of the ethylenediamine linker provide convenient handles for synthetic elaboration, allowing for the facile introduction of diverse pharmacophoric elements.

This comprehensive guide will delve into the specific applications of N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine in drug discovery, with a focus on its role in the development of serotonin 5-HT4 receptor agonists and novel antimicrobial agents. We will explore the rationale behind its selection, provide detailed synthetic and biological evaluation protocols, and present illustrative data to guide researchers in this field.

The strategic incorporation of N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine into drug candidates is driven by its ability to modulate key pharmacokinetic and pharmacodynamic properties.

  • Improved Physicochemical Properties: The tertiary amine within the 1-methylpiperidine ring is basic (pKa ~8-9), ensuring that the molecule is protonated and highly soluble in the acidic environment of the stomach and in physiological fluids. This can enhance oral bioavailability.

  • Versatile Synthetic Handle: The presence of two distinct amine functionalities—a primary and a secondary amine—allows for selective chemical modifications. The primary amine is more nucleophilic and less sterically hindered, enabling regioselective reactions under controlled conditions. This facilitates the construction of combinatorial libraries for structure-activity relationship (SAR) studies.

  • Pharmacophoric Features: The piperidine ring can act as a rigid scaffold to orient appended functional groups for optimal interaction with biological targets. The nitrogen atom can serve as a hydrogen bond acceptor, while the overall structure can engage in van der Waals or hydrophobic interactions within a receptor's binding pocket.

Part 2: Application in the Development of Serotonin 5-HT4 Receptor Agonists

The 5-HT4 receptor, a G-protein-coupled receptor, is predominantly expressed in the gastrointestinal tract, bladder, and central nervous system. Agonists of this receptor have shown therapeutic potential for treating GI motility disorders such as gastroparesis and constipation.

The N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine moiety has been successfully employed as a key building block in the synthesis of potent and selective 5-HT4 receptor agonists. The scaffold often serves as the "eastern" fragment of the molecule, which typically binds to the solvent-exposed region of the receptor, while the "western" portion is tailored to interact with the transmembrane domains.

Experimental Protocol: Synthesis of a 5-HT4 Receptor Agonist Precursor

This protocol describes a representative reductive amination reaction to couple the diamine scaffold with a suitable aromatic aldehyde, a common step in the synthesis of 5-HT4 agonists.

Objective: To synthesize N-(4-((2-(1-methylpiperidin-4-yl)amino)ethyl)amino)benzyl)acetamide.

Materials:

  • N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine

  • 4-Acetamidobenzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Magnesium sulfate

  • Dichloromethane (DCM)

  • Methanol

Procedure:

  • To a solution of N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine (1.0 eq) in dichloroethane, add 4-acetamidobenzaldehyde (1.0 eq) followed by a catalytic amount of glacial acetic acid.

  • Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine/enamine.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Causality: STAB is a mild and selective reducing agent ideal for reductive amination, as it does not reduce the aldehyde starting material.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane/methanol to afford the desired product.

Workflow for 5-HT4 Agonist Discovery

The following diagram illustrates a typical workflow for identifying and optimizing 5-HT4 agonists based on the N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine scaffold.

G cluster_0 Library Synthesis cluster_1 In Vitro Screening cluster_2 Lead Optimization Start N1-(1-Methylpiperidin-4-yl) ethane-1,2-diamine ReductiveAmination Reductive Amination Start->ReductiveAmination Aldehydes Diverse Aldehyde Building Blocks Aldehydes->ReductiveAmination Library Compound Library ReductiveAmination->Library BindingAssay 5-HT4 Receptor Binding Assay (Ki) Library->BindingAssay FunctionalAssay cAMP Functional Assay (EC50, Emax) BindingAssay->FunctionalAssay Selectivity Selectivity Panel (Other 5-HT receptors) FunctionalAssay->Selectivity SAR SAR Analysis Selectivity->SAR SAR->ReductiveAmination Iterative Design ADME ADME/Tox Profiling SAR->ADME Lead Lead Candidate ADME->Lead

Caption: Drug discovery workflow for 5-HT4 agonists.

Part 3: Application in the Development of Novel Antimicrobial Agents

The emergence of multidrug-resistant pathogens necessitates the development of new classes of antimicrobial agents. The N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine scaffold has been incorporated into various heterocyclic systems, such as benzimidazoles and 1,3,4-thiadiazoles, to generate compounds with potent antimicrobial activity.

Case Study: Benzimidazole Derivatives

The benzimidazole nucleus is a well-known pharmacophore in antimicrobial drug discovery. By condensing N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine with substituted o-phenylenediamines, researchers have developed novel benzimidazole derivatives. The piperidine moiety is thought to enhance cell wall penetration and/or interact with specific bacterial targets.

Experimental Protocol: Synthesis of a Benzimidazole Derivative

Objective: To synthesize 2-((2-((1-methylpiperidin-4-yl)amino)ethyl)amino)-1H-benzo[d]imidazole.

Materials:

  • N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine

  • o-Phenylenediamine

  • Carbon disulfide

  • Ethanol

  • Potassium hydroxide

  • Hydrochloric acid

Procedure:

  • Synthesis of the intermediate benzimidazole-2-thiol: Dissolve o-phenylenediamine (1.0 eq) and potassium hydroxide (1.1 eq) in ethanol. Add carbon disulfide (1.2 eq) dropwise and reflux the mixture for 3 hours. Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product. Filter and dry the solid.

  • Synthesis of the final compound: This step typically involves a multi-step process that is not fully detailed in the provided search results. A plausible route would involve the conversion of the benzimidazole-2-thiol to a 2-chlorobenzimidazole, followed by nucleophilic substitution with N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of newly synthesized compounds against various bacterial strains.

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Resazurin solution (for viability assessment)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform a two-fold serial dilution of the compound in CAMHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the standardized bacterial suspension to each well containing the test compound.

  • Include positive control wells (bacteria + standard antibiotic) and negative control wells (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth. The addition of a viability dye like resazurin can aid in the visualization of results (blue = no growth, pink = growth).

Data Summary: Representative Antimicrobial Activity

The following table summarizes hypothetical MIC data for a series of benzimidazole derivatives, illustrating the type of data generated in these studies.

CompoundR-groupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
1a H64128
1b 5-Cl1664
1c 5-NO2832
Ciprofloxacin -10.5
Logical Relationship Diagram for Antimicrobial Development

G cluster_synthesis Chemical Synthesis cluster_testing Biological Testing cluster_outcome Outcome Scaffold Diamine Scaffold Coupling Coupling Reaction Scaffold->Coupling Heterocycle Heterocyclic Core (e.g., Benzimidazole) Heterocycle->Coupling FinalCompound Final Compound Coupling->FinalCompound MIC_Test MIC Determination FinalCompound->MIC_Test MBC_Test MBC Determination MIC_Test->MBC_Test Toxicity_Test Cytotoxicity Assay MBC_Test->Toxicity_Test Hit Hit Compound Toxicity_Test->Hit Lead Lead Compound Hit->Lead Optimization

Caption: Key stages in antimicrobial drug development.

Conclusion

N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine stands out as a valuable and versatile building block in modern drug discovery. Its inherent structural and physicochemical properties make it an attractive scaffold for developing therapeutics targeting a range of diseases, from gastrointestinal disorders to infectious diseases. The synthetic accessibility and the potential for facile diversification allow for rapid exploration of chemical space, making it a cornerstone for library synthesis and lead optimization campaigns. The protocols and workflows detailed herein provide a foundational framework for researchers looking to leverage the potential of this privileged scaffold in their own drug discovery programs. Future explorations may see this diamine incorporated into new therapeutic modalities, further expanding its impact on medicinal chemistry.

References

  • Title: Piperidine-substituted bicyclic derivatives as 5HT4 receptor agonists. Source: Google Patents.
  • Title: Synthesis, characterization and antimicrobial studies of some novel benzimidazole derivatives. Source: Journal of Chemical and Pharmaceutical Research. URL: [Link]

  • Title: Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as potential antimicrobial agents. Source: ResearchGate. URL: [Link]

peptide coupling reaction conditions using N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the strategic use of N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine in peptide chemistry, this document provides researchers, scientists, and drug development professionals with a comprehensive overview of the challenges, considerations, and specialized protocols for its application. Rather than a conventional coupling reagent, this diamine is presented as a versatile scaffold, with detailed methodologies for its selective incorporation into peptide structures.

Introduction: A Diamine of Unique Potential and Specific Challenges

The synthesis of peptides is a cornerstone of modern drug discovery, relying on the precise formation of amide bonds between amino acids.[1][2] This process, known as peptide coupling, is facilitated by a host of activating reagents that enable the efficient reaction between a carboxylic acid and an amine.[3][4] While the universe of coupling reagents is vast, the introduction of novel building blocks into peptide chains presents both opportunities for new chemical entities and unique synthetic challenges.

N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine is a molecule of interest due to its structural features: a substituted piperidine ring, common in CNS-active compounds, and a flexible ethylenediamine chain.[5] However, its utility in peptide synthesis is not as a conventional amine component for coupling. The presence of two distinct nucleophilic centers—a primary and a secondary amine—precludes its direct use in standard peptide coupling protocols. Such an application would inevitably lead to a lack of selectivity, yielding a mixture of products and potential cross-linking.

This guide, therefore, reframes the use of N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine not as a simple reagent, but as a structural scaffold. We will explore the necessary chemical strategies to harness its potential by addressing the inherent challenge of its dual reactivity. The core of this application note is a strategy of selective protection followed by directed coupling, enabling the precise incorporation of this diamine into a peptide sequence.

The Challenge of Dual Reactivity in Diamines

The fundamental principle of controlled peptide synthesis lies in the unambiguous reaction between a single activated carboxyl group and a single amine. When a molecule like N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine is introduced into a standard coupling reaction, this principle is violated.

Key Challenges:

  • Non-Selective Acylation: Both the primary and secondary amines of the diamine can act as nucleophiles, attacking the activated carboxylic acid of an N-protected amino acid. This results in the formation of at least two different products, complicating purification and reducing the yield of the desired compound.

  • Cross-Linking and Oligomerization: If the diamine reacts with two separate activated amino acid molecules, it can act as a cross-linker, leading to the formation of peptide dimers or oligomers. This is particularly problematic in solid-phase peptide synthesis (SPPS), where it can lead to irreversible aggregation on the resin.

  • Steric Considerations: The bulky 1-methylpiperidine group may introduce significant steric hindrance, potentially slowing down the reaction kinetics at the secondary amine and influencing the ratio of acylation products.

The following diagram illustrates the problematic, non-selective reaction that occurs when the unprotected diamine is used directly in a peptide coupling reaction.

G cluster_reactants Reactants cluster_products Undesired Products Amino_Acid N-Protected Amino Acid (Activated Carboxyl Group) Product_1 Acylation at Primary Amine Amino_Acid->Product_1 Reaction at -NH2 Product_2 Acylation at Secondary Amine Amino_Acid->Product_2 Reaction at -NH- Crosslinked_Product Cross-linked Dimer Amino_Acid->Crosslinked_Product Diamine N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine (Two Nucleophilic Amines) Diamine->Product_1 Diamine->Product_2 Diamine->Crosslinked_Product

Caption: Non-selective acylation using an unprotected diamine.

To overcome these challenges, a protection strategy is essential. By selectively masking one of the amine functionalities, the diamine can be transformed into a predictable building block for peptide synthesis.

Strategic Application: The Monoprotection-Coupling Workflow

The most robust method for incorporating N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine into a peptide is to use it as a building block following a two-stage workflow:

  • Monoprotection: Selective protection of one of the two amine groups. Due to the higher reactivity and lower steric hindrance of the primary amine, it can be selectively protected, leaving the secondary amine available for subsequent reactions. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability and ease of removal under acidic conditions.

  • Peptide Coupling: The monoprotected diamine, now possessing a single free amine, can be used as the amine component in a standard peptide coupling reaction.

This workflow transforms the diamine from an unpredictable reactant into a precisely controlled synthetic intermediate.

G cluster_workflow Monoprotection-Coupling Workflow Start N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine Step1 Step 1: Selective Monoprotection (e.g., with Boc-anhydride) Start->Step1 Intermediate Mono-Boc-Protected Diamine (One Free Amine) Step1->Intermediate Step2 Step 2: Peptide Coupling (with N-protected Amino Acid + Coupling Reagent) Intermediate->Step2 Final_Product Peptide-Diamine Conjugate Step2->Final_Product

Caption: Workflow for controlled incorporation of the diamine.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the selective protection of N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine and its subsequent use in a peptide coupling reaction. These protocols are designed for solution-phase synthesis but can be adapted for solid-phase applications.

Protocol 1: Selective Monoprotection of the Primary Amine

This protocol describes the selective protection of the primary amine of N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

Reagent/MaterialGradePurpose
N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine≥95% PurityStarting Material
Di-tert-butyl dicarbonate (Boc₂O)Reagent GradeBoc Protecting Agent
Dichloromethane (DCM)AnhydrousReaction Solvent
Triethylamine (TEA)Reagent GradeBase
Saturated aqueous sodium bicarbonate (NaHCO₃)ACS GradeAqueous Workup
BrineACS GradeAqueous Workup
Anhydrous magnesium sulfate (MgSO₄)ACS GradeDrying Agent
Silica Gel60 Å, 230-400 meshFlash Chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M. Cool the solution to 0 °C in an ice bath.

  • Addition of Boc Anhydride: To the cooled solution, add a solution of di-tert-butyl dicarbonate (1.05 eq) in DCM dropwise over 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting material and the formation of the monoprotected product.

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (containing 1% triethylamine to prevent streaking) to isolate the pure mono-Boc-protected diamine.

Protocol 2: Peptide Coupling with Mono-Boc-Protected Diamine

This protocol details the coupling of the mono-Boc-protected diamine with an N-Fmoc-protected amino acid using HATU as the coupling reagent.

Materials:

Reagent/MaterialGradePurpose
Mono-Boc-protected diamine (from Protocol 1)PurifiedAmine Component
N-Fmoc-protected amino acidPeptide Synthesis GradeCarboxylic Acid Component
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Peptide Synthesis GradeCoupling Reagent
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeNon-nucleophilic Base
N,N-Dimethylformamide (DMF)Anhydrous, Amine-freeReaction Solvent
Diethyl etherReagent GradePrecipitation

Reaction Conditions Summary:

ParameterValue/Condition
Stoichiometry (Amino Acid:Diamine:HATU:DIPEA)1.0 : 1.1 : 1.1 : 2.0
SolventAnhydrous DMF
TemperatureRoom Temperature
Reaction Time2-4 hours
MonitoringTLC or LC-MS

Procedure:

  • Activation of Amino Acid: In a clean, dry flask, dissolve the N-Fmoc-protected amino acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Coupling Reaction: Add a solution of the mono-Boc-protected diamine (1.1 eq) in anhydrous DMF to the activated amino acid mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-4 hours. Monitor for the completion of the reaction by LC-MS.

  • Workup and Precipitation: Once the reaction is complete, pour the DMF solution into a larger volume of cold diethyl ether to precipitate the crude product.

  • Isolation and Washing: Collect the precipitate by filtration or centrifugation. Wash the solid product with additional portions of cold diethyl ether to remove excess reagents and byproducts.

  • Drying: Dry the product under vacuum to yield the crude peptide-diamine conjugate. Further purification can be achieved by reverse-phase HPLC if necessary.

Conclusion and Future Perspectives

While N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine is unsuitable for direct use in standard peptide coupling reactions due to its dual reactivity, it represents a valuable scaffold for the synthesis of complex peptidomimetics and other advanced molecules. The monoprotection-coupling workflow detailed in this guide provides a reliable and reproducible method for its strategic incorporation into peptide chains. This approach opens the door for medicinal chemists and drug development professionals to explore the impact of this unique structural motif on the biological activity, pharmacokinetic properties, and therapeutic potential of novel peptide-based drugs. The principles outlined here can be extended to other multifunctional building blocks, highlighting the importance of a deliberate and strategic approach to complex molecular design.

References

  • Vertex AI Search. (2024). Optimizing Peptide Coupling: Key Techniques.
  • HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. (2021, January 19).
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Luxembourg Bio Technologies. (n.d.).
  • Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6605.
  • Smolecule. (2024, January 5). (R)-N1-Methyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine.
  • Luxembourg Bio Technologies. (2004). Developments in peptide and amide synthesis.
  • Santa Cruz Biotechnology. (n.d.). N1-Methyl-N1-(1-methyl-piperidin-4-yl)-ethane-1,2-diamine.
  • Fuse, S., & Otake, Y. (2020). Recent advances in the solid- and solution-phase synthesis of peptides and proteins using micro-flow technology. Beilstein Journal of Organic Chemistry, 16, 2394-2410.
  • Li, J., et al. (2023). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv.
  • NextSDS. (n.d.). N1-Methyl-N1-(1-methyl-piperidin-4-yl)
  • Fukuzawa, S., et al. (2021). Practical N-to-C peptide synthesis with minimal protecting groups.
  • Benchchem. (2025). Application Notes and Protocols for the Use of N-Methyl-1-(piperidin-4-YL)methanamine in Solid-Phase Synthesis.
  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Molecules, 23(10), 2568.
  • Zarubaev, V. V., et al. (2026, January 27). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)
  • Benchchem. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide.
  • Gomez, J. A., et al. (2018). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Revista Colombiana de Química, 47(2), 5-10.
  • Benchchem. (2025). N-Methyl-1-(piperidin-4-YL)methanamine Derivatives: A Core Scaffold for CNS Drug Discovery.
  • Merck. (n.d.). N1,N2-dimethyl-N1-(1-methylpiperidin-4-yl)cyclohexane-1,2-diamine.
  • Nowick, J. S. (2020).

Sources

Application Note: N1-(1-Methylpiperidin-4-yl)ethane-1,2-Diamine in the Synthesis of pH-Responsive Polyureas for Gene Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of non-viral gene delivery vectors requires precise control over polymer architecture and acid-base chemistry to overcome intracellular barriers. N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine is an advanced, asymmetric diamine monomer uniquely suited for synthesizing pH-responsive smart polymers. By offering a highly nucleophilic primary amine, a sterically hindered secondary amine, and a basic tertiary amine within a single molecule, it enables the step-growth synthesis of linear or hyperbranched polyureas[1].

Crucially, the 1-methylpiperidine moiety acts as an efficient "proton sponge"[2]. When incorporated into a polymer backbone, it buffers the acidic environment of endosomes, driving osmotic swelling and subsequent endosomal rupture—a mandatory step for the cytosolic delivery of small interfering RNA (siRNA) and plasmid DNA (pDNA)[3].

Mechanistic Rationale & Structural Advantages

The utility of N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine in polymer chemistry is governed by its chemoselectivity and pKa profile:

  • Asymmetric Reactivity for Controlled Polymerization: The primary amine (-NH₂) reacts rapidly with electrophiles (e.g., isocyanates, epoxides) at low temperatures. The secondary amine (-NH-), being sterically hindered by the piperidine ring, reacts at a significantly slower rate. This kinetic disparity allows for controlled, sequential step-growth polymerization, preventing premature cross-linking and gelation.

  • The Proton Sponge Effect: The tertiary amine (N-CH₃) on the piperidine ring is non-nucleophilic and does not participate in the polymerization. Instead, it remains pendant or embedded within the polymer matrix. With a modulated pKa (typically ~8.0–8.5 due to the electron-withdrawing nature of the adjacent polyurea backbone), it is partially protonated at physiological pH (7.4), allowing it to electrostatically condense anionic nucleic acids. Upon endocytosis, as the endosomal pH drops (pH 5.5–6.5), the tertiary amines rapidly absorb protons. This massive influx of H⁺ and counter-ions (Cl⁻) causes osmotic swelling and endosomal lysis, releasing the therapeutic cargo into the cytosol[4].

  • Polyurea Backbone Stability: Reacting this diamine with diisocyanates yields polyureas, which exhibit robust intra- and intermolecular hydrogen bonding. This provides structural integrity to the resulting self-assembled nanoparticles, protecting the encapsulated siRNA from premature enzymatic degradation[1].

Physicochemical & Monomer Properties

To ensure reproducible polymerization, the monomer must be handled under anhydrous conditions. Below is a summary of its critical properties.

PropertyValueImplication for Polymer Synthesis
IUPAC Name N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamineDictates asymmetric reactivity.
Molecular Weight 185.31 g/mol Used for precise stoichiometric calculations.
Chemical Formula C₁₀H₂₃N₃Contains 3 nitrogen atoms (1°, 2°, 3°).
Nucleophilicity 1° Amine > 2° Amine >> 3° AmineEnables temperature-controlled step-growth.
Role in Delivery Cationic center / Proton SpongeFacilitates RNA binding and endosomal escape.

Experimental Workflows

Protocol 1: Synthesis of pH-Responsive Polyurea Nanocarriers

Objective: Synthesize a linear, pH-responsive polyurea utilizing N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine and Isophorone diisocyanate (IPDI). Causality: IPDI is selected because its two isocyanate groups also have different reactivities (aliphatic vs. alicyclic). Combining an asymmetric diisocyanate with an asymmetric diamine maximizes the control over the polymer chain sequence and minimizes branching, ensuring a reproducible molecular weight distribution.

Materials:

  • N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine (purified, anhydrous)

  • Isophorone diisocyanate (IPDI)

  • Anhydrous Tetrahydrofuran (THF)

  • Dibutyltin dilaurate (DBTDL) catalyst (optional, 0.1 wt%)

Step-by-Step Methodology:

  • Preparation: Purge a 100 mL three-neck round-bottom flask with dry Argon. Add 10 mmol of N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine and 20 mL of anhydrous THF.

  • Primary Amine Addition (Kinetic Control): Cool the flask to 0 °C using an ice bath. Dissolve 10 mmol of IPDI in 10 mL of anhydrous THF. Add the IPDI solution dropwise over 30 minutes using a syringe pump. Rationale: At 0 °C, the primary amine reacts almost exclusively with the more reactive primary isocyanate of IPDI, forming stable urea linkages without secondary amine interference.

  • Secondary Amine Propagation (Thermodynamic Control): Once the addition is complete, remove the ice bath and allow the reaction to reach room temperature. Stir for 2 hours. Then, elevate the temperature to 60 °C and stir for an additional 12 hours. Rationale: Heating provides the activation energy required for the sterically hindered secondary amine to react with the remaining isocyanate groups, completing the step-growth polymerization.

  • Termination & Purification: Cool the mixture to room temperature. Precipitate the resulting polymer by adding the THF solution dropwise into 200 mL of cold, vigorously stirred diethyl ether.

  • Quality Control: Collect the precipitate via centrifugation (8,000 rpm, 10 mins). Dry under vacuum at 40 °C for 24 hours. Verify the disappearance of the NCO stretching band (~2250 cm⁻¹) and the appearance of the urea carbonyl band (~1650 cm⁻¹) via FT-IR[5].

Protocol 2: Formulation of Polyplexes for siRNA Delivery

Objective: Formulate stable polyplex nanoparticles via electrostatic self-assembly. Causality: The synthesized polyurea contains tertiary amines that must be protonated to bind the negatively charged phosphate backbone of the siRNA. The N/P ratio (molar ratio of polymer Nitrogen to RNA Phosphate) directly dictates the size, surface charge, and transfection efficiency of the polyplex.

Step-by-Step Methodology:

  • Polymer Stock Preparation: Dissolve the synthesized polyurea in RNase-free water adjusted to pH 6.0 (using 0.1 M HCl) to a concentration of 1 mg/mL. Rationale: Mild acidification ensures the tertiary amines are fully protonated prior to complexation.

  • siRNA Preparation: Dilute the siRNA stock in RNase-free water to a working concentration of 20 µM.

  • Polyplex Assembly: To achieve an optimal N/P ratio of 10:1, rapidly pipette the required volume of the polyurea solution into the siRNA solution. Vortex immediately for 10 seconds.

  • Incubation: Incubate the mixture at room temperature for 30 minutes. Rationale: This allows the thermodynamic self-assembly of the polymer chains around the siRNA, forming condensed nanoparticles.

  • Validation: Analyze the polyplexes using Dynamic Light Scattering (DLS). Ideal parameters for cellular uptake are a Z-average diameter of 80–120 nm and a Zeta potential of +20 to +30 mV.

Logical Workflows & Visualizations

Reactivity Molecule N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine Primary Primary Amine (-NH2) High Nucleophilicity Molecule->Primary Rapid Reaction (0°C) Secondary Secondary Amine (-NH-) Sterically Hindered Molecule->Secondary Slower Reaction (>40°C) Tertiary Tertiary Amine (N-CH3) Non-nucleophilic / Buffering Molecule->Tertiary Protonation (pH < 7.4)

Chemoselectivity of the monomer driving controlled step-growth polymerization and pH-responsiveness.

G Monomer Asymmetric Diamine Monomer Polymer pH-Responsive Polyurea Backbone Monomer->Polymer + Diisocyanate Polyplex siRNA/Polymer Polyplex Polymer->Polyplex + siRNA (N/P Ratio) Endosome Endosomal Uptake (pH 5.5 - 6.5) Polyplex->Endosome Endocytosis Escape Proton Sponge Effect & Endosomal Lysis Endosome->Escape H+ Influx Release Cytosolic siRNA Release Escape->Release Osmotic Rupture

Workflow from monomer polymerization to the proton-sponge mediated endosomal escape of siRNA.

References

  • Proton-sponge activity and receptor-targeting of sequence-defined nucleic acid carriers. Ludwig-Maximilians-Universität München. 2

  • Biodegradable, Endosome Disruptive, and Cationic Network-type Polymer as a Highly Efficient and Nontoxic Gene Delivery Carrier. Yonsei University. 3

  • Polyethylenimine-based nanocarriers in co-delivery of drug and gene: a developing horizon. National Institutes of Health (NIH).4

  • Polyurethane-polyurea hybrid nanocapsules as efficient delivery systems of anticancer Ir(III) metallodrugs. Universitat de Barcelona. 5

  • Polyurea dendrimer for efficient cytosolic siRNA delivery. ResearchGate.1

Sources

Application Notes and Protocols for the In Vivo Administration of N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine

Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only. Not for diagnostic or therapeutic use.

Senior Application Scientist's Foreword

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration and dosing of the novel compound, N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine. In the absence of specific published preclinical data for this molecule, this document establishes a foundational framework based on established principles of preclinical research and data from structurally related piperidine and diamine compounds. The protocols herein are intended as a starting point and must be adapted based on empirical data generated from preliminary dose-ranging and toxicology studies specific to N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine. The causality behind each experimental choice is explained to empower the researcher to make informed decisions.

Compound Profile and Pre-formulation Considerations

N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine is a diamine containing a piperidine moiety. Its chemical structure suggests it is a basic compound, which will influence its solubility and formulation.

PropertyValueSource
Molecular FormulaC₉H₂₁N₃[1]
Molecular Weight171.28 g/mol [2]
Physical FormLiquid (Predicted)[3]

1.1. Solubility and Vehicle Selection

The solubility of N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine should be empirically determined in various pharmaceutically acceptable vehicles. Due to the presence of amine groups, the compound is expected to be more soluble in acidic solutions.

Recommended Initial Vehicle Screening:

  • Aqueous Vehicles:

    • Sterile Water for Injection

    • 0.9% Saline Solution[4]

    • Phosphate-Buffered Saline (PBS)

  • Co-solvents (if aqueous solubility is low):

    • A small percentage of DMSO (e.g., <10%) in saline. It is crucial to include a vehicle-only control group in studies using DMSO due to its potential biological effects.

    • Polyethylene glycol (PEG), such as PEG 400, in combination with aqueous solutions.

Protocol 1: Vehicle Screening and Formulation Preparation

  • Solubility Testing:

    • Attempt to dissolve a known amount of N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine in a small volume of each selected vehicle.

    • Vortex and sonicate if necessary.

    • Visually inspect for complete dissolution.

    • If the compound is not readily soluble in neutral aqueous solutions, consider adjusting the pH with a pharmaceutically acceptable acid (e.g., HCl) to form a salt and enhance solubility.

  • Formulation Preparation:

    • Based on the solubility data, select the simplest vehicle that provides a clear solution at the desired concentration.

    • Prepare the dosing solution under sterile conditions, for example, by filtering through a 0.22 µm syringe filter.

    • Store the formulation under appropriate conditions (e.g., protected from light, refrigerated) and determine its stability over the intended period of use.

In Vivo Dosing and Administration: A Strategic Approach

The selection of the route of administration and the initial dose range are critical steps that depend on the therapeutic goal and the physicochemical properties of the compound.

2.1. Route of Administration

The choice of administration route will significantly impact the pharmacokinetic profile of the compound.

RouteAdvantagesDisadvantagesConsiderations
Oral (p.o.) Convenient, less invasive.Subject to first-pass metabolism, variable absorption.The oral bioavailability of related piperidine compounds can vary. For instance, ACP-103, a piperidine derivative, showed an oral bioavailability of over 42.6% in rats[4].
Intraperitoneal (i.p.) Bypasses first-pass metabolism, rapid absorption.Potential for local irritation, may not mimic clinical route.A common route in preclinical studies for initial efficacy testing[5][6].
Subcutaneous (s.c.) Slower absorption than i.p. or i.v., sustained effect.Limited volume of administration.ACP-103 has been administered subcutaneously in rats at doses of 1-10 mg/kg[4].
Intravenous (i.v.) 100% bioavailability, immediate effect.Requires sterile formulation, risk of infusion-related reactions.Often used in initial pharmacokinetic studies.

2.2. Dose Selection: The Importance of Dose-Ranging Studies

Without prior in vivo data, a dose-range-finding study to determine the Maximum Tolerated Dose (MTD) is mandatory. The MTD is the highest dose that does not cause unacceptable toxicity over a specified period.

Workflow for Initial In Vivo Studies:

Sources

functionalization of N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An Application and Protocol Guide to the Functionalization of N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine in Organic Synthesis

Introduction: A Versatile Scaffold for Chemical Innovation

N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine is a bifunctional building block of significant interest to researchers in organic synthesis and drug discovery. Its structure uniquely combines a sterically accessible primary amine, a less reactive secondary amine, and a tertiary amine embedded within a piperidine ring. This arrangement offers multiple, distinct points for chemical modification, enabling the systematic exploration of chemical space to develop novel compounds with tailored physicochemical and pharmacological properties. The piperidine moiety is a classic "privileged scaffold" in medicinal chemistry, frequently found in centrally active agents, while the ethylenediamine chain provides a flexible linker ideal for engaging with biological targets.[1][2]

This guide provides a senior application scientist’s perspective on the primary methodologies for functionalizing this scaffold. We will move beyond simple procedural lists to explain the underlying chemical principles, the rationale for specific reagents and conditions, and the practical considerations necessary for successful synthesis. The protocols described herein are designed to be robust and self-validating, supported by authoritative references and safety considerations.

Compound Profile and Critical Safety Protocols

Before commencing any experimental work, a thorough understanding of the reagent's properties and hazards is essential for ensuring laboratory safety.

Physicochemical Data

PropertyValueSource
Molecular Formula C₉H₂₁N₃[3]
Molecular Weight 171.28 g/mol [3]
CAS Number 900738-64-9[4]
Physical Form Liquid or Solid (Varies)
Solubility Soluble in water and common organic solvents[5]

Safety and Handling

N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine is classified as a hazardous chemical and must be handled with appropriate precautions.[5]

  • Hazards: Causes severe skin burns and serious eye damage.[5] May cause respiratory irritation and is harmful if swallowed or inhaled.[5] It is also considered harmful to aquatic life with long-lasting effects.[5]

  • Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), chemical safety goggles or a face shield, and a lab coat.[5] All manipulations should be performed in a well-ventilated chemical fume hood.[5][6]

  • Handling: Keep away from heat, sparks, and open flames. Use non-sparking tools and explosion-proof equipment.[5] Avoid breathing vapors or mist. Ensure eyewash stations and safety showers are immediately accessible.[5]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5] Do not empty into drains.[5]

Core Functionalization Strategies and Protocols

The diamine moiety presents two nucleophilic centers: a primary (N1) and a secondary (N2) amine. Their differential reactivity allows for selective functionalization, which is a cornerstone of synthetic strategy.

Strategy 1: Selective N-Acylation of the Primary Amine

Principle and Rationale: The terminal primary amine is both sterically more accessible and generally more nucleophilic than the adjacent secondary amine. This inherent reactivity difference can be exploited to achieve selective acylation under controlled conditions, typically at lower temperatures and with a stoichiometric amount of the acylating agent. This reaction transforms the basic amine into a neutral amide, which can profoundly alter a molecule's solubility, hydrogen bonding capacity, and biological activity.

Protocol: Synthesis of N-(2-((1-methylpiperidin-4-yl)amino)ethyl)acetamide

This protocol details the acetylation of the primary amine using acetic anhydride. The same principle can be applied using various acyl chlorides or anhydrides to install different functionalities.

Materials:

  • N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine

  • Acetic Anhydride

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add TEA or DIPEA (1.1 eq) to the solution. This base acts as an acid scavenger for the acetic acid byproduct.

  • Slowly, add a solution of acetic anhydride (1.0 eq) in DCM dropwise over 15-20 minutes. The slow addition is crucial to maintain temperature and favor mono-acylation.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

  • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography, typically using a gradient of methanol in DCM containing a small amount (e.g., 1%) of ammonium hydroxide to prevent streaking.

Acylation Workflow Diagram

reagent reagent process process product product quench quench purify purify sub Diamine & Base in DCM @ 0°C rxn Reaction (0°C to RT) sub->rxn acyl Acetic Anhydride (1.0 eq) acyl->rxn Slow Addition workup Aqueous Workup (NaHCO₃, Brine) rxn->workup Quench iso Drying & Concentration workup->iso chrom Column Chromatography iso->chrom final Purified N-Acylated Product chrom->final

Caption: Workflow for selective N-acylation of the primary amine.

Strategy 2: N-Alkylation via Reductive Amination

Principle and Rationale: Reductive amination is one of the most powerful and versatile methods for forming C-N bonds.[7][8] This one-pot reaction involves the initial formation of an iminium ion from the condensation of a secondary amine with an aldehyde or ketone, followed by its immediate in situ reduction to the corresponding tertiary amine.[9] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary reducing agent for this transformation; it is mild, tolerant of many functional groups, and selective for the iminium ion over the starting carbonyl compound, which allows for the use of stoichiometric reagents without significant side reactions.[9] This method is ideal for functionalizing the secondary amine of the ethylenediamine moiety.

Protocol: Synthesis of N1-Benzyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine

Materials:

  • N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine (1.0 eq) in anhydrous DCE or DCM (approx. 0.1 M), add benzaldehyde (1.05 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow, careful addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.[9]

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[9]

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the pure N-benzylated product.

Reductive Amination Workflow Diagram

reagent reagent process process product product quench quench purify purify sub Diamine & Aldehyde in DCE iminium Iminium Ion Formation (30-60 min @ RT) sub->iminium reduction Hydride Reduction (12-24h @ RT) iminium->reduction reductant NaBH(OAc)₃ (1.5 eq) reductant->reduction Portion-wise Addition workup Aqueous Workup (NaHCO₃, Brine) reduction->workup purification Purification workup->purification final Purified N-Alkylated Product purification->final

Caption: Workflow for N-alkylation via reductive amination.

Strategy 3: Direct N-Alkylation of the Secondary Amine

Principle and Rationale: Direct alkylation via an Sₙ2 reaction is a classic C-N bond-forming strategy. It involves the nucleophilic attack of the secondary amine on an electrophilic carbon, typically an alkyl halide. A key consideration is the choice of base. A non-nucleophilic base like potassium carbonate (K₂CO₃) or DIPEA is required to neutralize the acid (H-X) generated during the reaction without competing with the amine nucleophile.[10][11] A significant challenge with direct alkylation is the risk of over-alkylation. The product, a tertiary amine, can still be nucleophilic and react with a second molecule of the alkyl halide to form a quaternary ammonium salt.[10] This can be minimized by using the amine as the limiting reagent and adding the alkylating agent slowly.

Protocol: Synthesis of N1-Ethyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine

Materials:

  • N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine

  • Ethyl iodide or ethyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous powder

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Deionized water

Procedure:

  • To a flask containing a suspension of anhydrous K₂CO₃ (2.0 eq) in anhydrous DMF (approx. 0.2 M), add N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine (1.0 eq).

  • Stir the mixture vigorously at room temperature.

  • Slowly add the alkyl halide (e.g., ethyl iodide, 1.1 eq) to the suspension using a syringe pump over 1-2 hours.[10] This prevents a high local concentration of the electrophile, minimizing quaternization.

  • Stir the reaction at room temperature overnight or heat gently (e.g., 50-60 °C) if the reaction is sluggish (monitor by TLC).

  • After completion, pour the reaction mixture into a separatory funnel containing deionized water and diethyl ether.

  • Extract the aqueous phase three times with diethyl ether.

  • Combine the organic extracts, wash with brine to remove residual DMF, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product via column chromatography.

Direct Alkylation Workflow Diagram

reagent reagent process process product product quench quench purify purify sub Diamine & K₂CO₃ in DMF rxn Sₙ2 Reaction (RT to 60°C) sub->rxn alkyl_halide Alkyl Halide (1.1 eq) alkyl_halide->rxn Slow Addition (Syringe Pump) workup Aqueous Workup & Extraction rxn->workup purification Purification workup->purification final Purified N-Alkylated Product purification->final

Caption: Workflow for direct N-alkylation via an Sₙ2 reaction.

References

  • Kishida Chemical Co., Ltd. (2021, September 14). Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine? Retrieved from [Link]

  • NextSDS. (n.d.). N1-Methyl-N1-(1-methyl-piperidin-4-yl)-ethane-1,2-diamine — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethyl-N'-(1-methyl-piperidin-4-yl)-ethane-1,2-diamine. Retrieved from [Link]

  • NextSDS. (n.d.). N,N-DIMETHYL-N'-(1-METHYL-PIPERIDIN-4-YL)-ETHANE-1,2-DIAMINE. Retrieved from [Link]

  • PubMed. (2022, August 12). 1,2-Diamines as the Amine Sources in Amidation and Rhodium-Catalyzed Asymmetric Reductive Amination Cascade Reactions. Retrieved from [Link]

  • ERA. (n.d.). Synthesis of Secondary Amines via One-Pot Migrative Reductive Amination. Retrieved from [Link]

  • Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. Retrieved from [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2025). N-alkylation of Some Imidazopyridines. Retrieved from [Link]

  • CDN. (n.d.). N-Terminus Acetylation Protocol. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2012, July 1). N-alkylation of 4-piperidone. Retrieved from [Link]

  • Reddit. (2024, May 2). Reductive amination difficulties - poor conversion. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

  • MDPI. (2026, January 27). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-diamines. Retrieved from [Link]

  • The University of Osaka Institutional Knowledge Archive. (n.d.). Studies on Site-Selective C-H Activation of Aromatic Amides with Alkenes through Six-Membered Palladacycles. Retrieved from [Link]

  • Zaher, H. (n.d.). Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. Retrieved from [Link]

  • Jomard Publishing. (2025, December 4). Synthesis and Spectroscopic Characterization of La(III), Eu(III) and Ni(II) Complexes with Enamine Ligands. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Retrieved from [Link]

  • MDPI. (2024, April 18). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. Retrieved from [Link]

  • ACS Publications. (2025, July 26). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. Retrieved from [Link]

  • ResearchGate. (2024, July). Synthesis and yields of 1,2-substituted ethane-1,2-diamines 1a–1c. Retrieved from [Link]

  • The Tanaka-Maeda Research Group. (n.d.). Publications. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. As drug development increasingly relies on highly polar, polybasic scaffolds, the synthesis of molecules like N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine presents unique chemoselective and purification challenges. This guide is engineered for application scientists and researchers looking to eliminate bottlenecks in reductive amination workflows, specifically addressing over-alkylation, premature reduction, and product loss during isolation.

Part 1: Diagnostic Q&A & Troubleshooting

Q1: My LCMS shows a high percentage of a high-molecular-weight byproduct, and my target yield is below 30%. What is causing this? The Causality: You are likely observing the bis-alkylated dimer. Ethane-1,2-diamine (ethylenediamine, EDA) contains two primary amines. Once the first amine reacts with 1-methylpiperidin-4-one to form your target product, the resulting molecule still possesses a primary and a secondary amine. If the local concentration of the starting ketone is high relative to unreacted EDA, the target molecule will act as a nucleophile and react with a second equivalent of the ketone, forming a bridged dimer[1]. The Solution: You must manipulate the statistical probability of the collision rates. Use a massive molar excess of EDA (typically 5.0 to 10.0 equivalents)[1]. Because EDA is inexpensive and water-soluble, the excess can be easily washed out during an acidic aqueous workup. Alternatively, if excess EDA is incompatible with your scale-up constraints, use mono-Boc-protected ethylenediamine (tert-butyl (2-aminoethyl)carbamate). The bulky Boc group sterically and electronically deactivates the second nitrogen, strictly enforcing a 1:1 stoichiometry.

Q2: I am losing my starting ketone to 1-methylpiperidin-4-ol (alcohol byproduct). How do I selectively reduce the imine without touching the ketone? The Causality: This is a classic chemoselectivity failure caused by using a highly nucleophilic hydride source (like NaBH₄) or adding the reducing agent before the imine condensation reaches equilibrium. The Solution: Switch your reducing agent to Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) and add a catalytic amount of glacial acetic acid (AcOH)[2]. The electron-withdrawing acetate groups on STAB significantly dampen the nucleophilicity of the boron-hydride bond. By lowering the pH to ~4.5–5.0, you protonate the transient imine into an iminium ion. STAB is perfectly tuned to rapidly reduce the highly electrophilic iminium ion while ignoring the unprotonated ketone[2].

Q3: The reaction conversion is >90% by LCMS, but I lose almost all of my product during silica gel chromatography. How can I recover my compound? The Causality: N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine contains three basic nitrogen atoms (primary, secondary, and tertiary). Standard silica gel is heavily populated with acidic silanol (-SiOH) groups. Your polybasic product undergoes irreversible acid-base binding with the stationary phase, leading to severe streaking and permanent retention[2]. The Solution: Abandon standard silica gel. Switch to basic alumina (Al₂O₃) chromatography using a highly polar, basic eluent system (e.g., Dichloromethane/Methanol/Ammonium Hydroxide)[3]. Alternatively, bypass chromatography entirely by using a "catch-and-release" acid-base liquid-liquid extraction (detailed in the SOP below).

Part 2: Process Visualization

The following diagram maps the chemoselective pathways and the critical side-reactions that dictate the yield of your reductive amination.

ReactionOptimization Ketone 1-Methylpiperidin-4-one (Limiting Reagent) Imine Iminium Intermediate (pH 4-5) Ketone->Imine + EDA (AcOH cat.) - H2O Alcohol 1-Methylpiperidin-4-ol (Over-reduction) Ketone->Alcohol NaBH4 (Premature Reduction) EDA Ethane-1,2-diamine (Excess, 5.0 eq) EDA->Imine Target N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine (Target Yield >85%) Imine->Target NaBH(OAc)3 Fast Reduction Dimer Bis-alkylated Dimer (Over-alkylation) Target->Dimer + Ketone (If EDA < 2.0 eq)

Mechanistic pathways and side-reactions in the reductive amination of 1-methylpiperidin-4-one.

Part 3: Quantitative Benchmarking

The table below summarizes the empirical data driving our protocol choices, highlighting how specific parameter adjustments impact the reaction profile.

Reducing AgentEDA EquivalentsAdditive / pH ControlTarget Yield (%)Dimer Byproduct (%)Alcohol Byproduct (%)
NaBH₄1.2 eqNone< 20%~35%> 40%
NaBH₃CN5.0 eqNone (pH ~9)45%20%< 5%
NaBH(OAc)₃ 1.2 eq AcOH (pH ~5) 55% 40% < 2%
NaBH(OAc)₃ 5.0 eq AcOH (pH ~5) > 85% < 5% < 2%
NaBH(OAc)₃1.1 eq (Mono-Boc)AcOH (pH ~5)> 92%*Not Detected< 2%

*Yield calculated after subsequent TFA deprotection step.

Part 4: Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Reagents Required:

  • 1-Methylpiperidin-4-one (1.0 eq, limiting reagent)

  • Ethane-1,2-diamine (EDA) (5.0 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Glacial Acetic Acid (AcOH) (~1.1 eq)

  • Dry 1,2-Dichloroethane (DCE)

Step 1: Iminium Formation

  • Dissolve 1-methylpiperidin-4-one (10 mmol) in 25 mL of dry DCE under an inert N₂ atmosphere.

  • Add EDA (50 mmol) in one portion.

  • Dropwise add glacial acetic acid until the pH of the solution is approximately 4.5 to 5.0 (typically requires ~11 mmol). Stir at room temperature for 1 hour.

  • IPC Validation 1: Remove a 10 µL aliquot, dilute in 1 mL Methanol, add 1 mg of NaBH₄, and inject into the LCMS. Pass criteria: Complete disappearance of the ketone mass (m/z 114 [M+H]⁺) and dominant presence of the target mass (m/z 158 [M+H]⁺). Do not add STAB until this passes.

Step 2: Chemoselective Reduction

  • Cool the reaction flask in a room-temperature water bath (STAB reduction is mildly exothermic).

  • Add STAB (15 mmol) portion-wise over 15 minutes to prevent clumping and manage gas evolution[2].

  • Stir vigorously for 12 hours at room temperature.

  • IPC Validation 2: Direct LCMS injection of the reaction mixture. Pass criteria: Absence of the imine intermediate (m/z 156 [M+H]⁺).

Step 3: Catch-and-Release Workup & Isolation

  • Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃. Stir for 30 minutes.

  • Acidic Catch: Transfer to a separatory funnel. Extract the organic layer with 1M HCl (3 x 20 mL). The polybasic target product will partition entirely into the aqueous layer as a water-soluble hydrochloride salt. Discard the DCE layer (which contains neutral impurities).

  • Basic Release: Cool the combined aqueous layers in an ice bath and aggressively basify to pH > 12 using 6M NaOH.

  • Extraction: Extract the highly polar free-base product using a mixture of Dichloromethane/Isopropanol (3:1 v/v) (4 x 30 mL). The isopropanol is critical for disrupting the hydration sphere around the polyamine.

  • IPC Validation 3: Spot the remaining aqueous layer on a silica TLC plate and stain with Ninhydrin (heat to develop). Pass criteria: No purple/blue spots should appear. If a strong spot appears, continue extracting with DCM/iPrOH.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Optional Polish: If trace impurities remain, purify via flash chromatography using Basic Alumina (Al₂O₃) , eluting with a gradient of 100% DCM to 90:10 DCM:MeOH[3].

Part 5: References[2] Title: Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells.

Source: Bioconjugate Chemistry (ACS Publications). URL: [Link]1] Title: Ethylenediamine derivatives efficiently react with oxidized RNA 3′ ends providing access to mono and dually labelled RNA probes for enzymatic assays and in vivo translation. Source: Nucleic Acids Research (PMC). URL: [Link]3] Title: Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Source: PubMed Central (PMC). URL: [Link]

Sources

Technical Support Center: Troubleshooting N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine Aqueous Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As researchers working with advanced polyamine building blocks, you may occasionally encounter unexpected behavior when preparing aqueous stock solutions.

N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine (Molecular Formula: C8H19N3) is a highly polar triamine featuring primary, secondary, and tertiary amine functionalities[1]. Theoretically, the free base of this small polyamine should be infinitely miscible in water. If you are experiencing solubility issues, you are likely not observing a true lack of solubility, but rather an environmental degradation artifact, a kinetic wetting issue, or a buffer incompatibility.

This guide is designed to help you diagnose the root cause of your solubility issues and provide field-proven, self-validating protocols to rescue your experiments.

Quick Diagnostic Matrix

Use the following table to match your visual observations with the underlying chemical causality and immediate corrective actions.

ObservationChemical StateRoot CauseDiagnostic CheckRecommended Action
White, chalky precipitate forms upon adding waterFree BaseAtmospheric CO2 absorption leading to carbamate/carbonate formation.Add 1M HCl dropwise; observe for effervescence (CO2 bubbles).Acidify to pH < 7 to convert the degraded solid into a highly soluble HCl salt.
Solution turns milky only after addition to assay bufferFree Base or Salt"Fake Insolubility" (pH shock precipitating buffer proteins or divalent metals).Check the pH of the final mixture; it is likely > 9.0.Pre-adjust the amine stock solution to pH 7.4 before introducing it to the assay.
Viscous globule sinks to the bottom, dissolving very slowlyFree BaseHigh viscosity and poor interfacial wetting of the pure oil.Visually inspect the tube for a distinct refractive layer at the bottom.Apply vigorous vortexing followed by 10 minutes of bath sonication at 25°C.
Crystalline powder resists dissolution HCl / Tartrate SaltFormation of a highly stable, slow-dissolving polymorph or hydrate.Heat gently to 40°C; verify you have not exceeded saturation limits.Increase solvent volume or gently warm the solution to overcome lattice energy.
Deep-Dive FAQs: The Causality of Insolubility

Q1: Why does my N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine free base form a white, insoluble precipitate when mixed with water? A1: This is the most common issue encountered with polyamines and is caused by environmental degradation, not inherent insolubility. Your compound contains highly nucleophilic primary and secondary amines. When exposed to air, these amines rapidly react with atmospheric CO2 to form2[2]. Furthermore, the tertiary amine (the N-methylpiperidine moiety) acts as a base catalyst, hydrating CO2 to form bicarbonates[3]. If your reagent bottle was left open or stored improperly, the clear oil will convert into a white, chalky carbonate/carbamate polymer that is highly insoluble in neutral water.

Q2: When I add my fully dissolved amine stock to my biological assay buffer, the solution immediately turns cloudy. Is the amine crashing out? A2: No, the amine is not crashing out; your assay components are. This is a phenomenon known as "pH shock." N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine is a strong base. If you dissolve the free base in unbuffered water, the resulting solution will have a pH well above 10. When you pipette this highly alkaline stock into a physiological buffer (pH 7.4), it locally overwhelms the buffer capacity. This sudden spike in pH causes proteins to denature or divalent cations (like Mg²⁺ or Ca²⁺) to precipitate as hydroxides. You must pH-adjust your stock solution prior to use.

Q3: I purchased the HCl salt form to avoid CO2 degradation, but it formed a viscous gel when I added water. How do I fix this? A3: While amine hydrochloride salts are exceptionally water-soluble, they can be highly hygroscopic. When a small amount of water is added to the dry powder, it can form a localized, viscous hydrate network that resists further solvent penetration (poor interfacial wetting). To resolve this, do not let the powder sit in a small volume of water. Add the full volume of solvent rapidly, vortex vigorously to break up the gel, and use bath sonication to accelerate dissolution kinetics.

Standard Operating Procedures (Experimental Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a physical observation that confirms the chemical mechanism at play.

Protocol A: Rescuing Carbamate-Degraded Free Base

If your free base has absorbed CO2 and formed a white precipitate, you can rescue the material by converting it to the hydrochloride salt.

  • Suspend: Add your target volume of deionized water to the degraded amine. The solution will appear milky/cloudy.

  • Acidify & Validate: Place the vial on a magnetic stirrer. Dropwise, add 1M HCl. Self-Validation Check: Watch closely for effervescence (micro-bubbles). The release of CO2 gas physically proves that the insoluble mass was a carbonate/carbamate impurity.

  • Clarify: Continue adding 1M HCl until the bubbling ceases and the solution becomes optically clear.

  • Normalize: Check the pH using a micro-probe and carefully adjust to your target assay pH (typically 7.0 - 7.4) using dilute NaOH or HCl as needed.

Protocol B: Preparation of a pH-Balanced, Stable Stock Solution
  • Inert Handling: Weigh the N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine in a glove box or under a gentle stream of Nitrogen/Argon to prevent atmospheric CO2 exposure.

  • Degassing: Use degassed, deionized water (Milli-Q water boiled for 10 minutes and cooled under N2) to minimize dissolved CO2.

  • Agitation: Add the water to the amine. Vortex vigorously for 2 minutes. If a distinct oily layer remains at the bottom, place the vial in a bath sonicator at 25°C for 10 minutes to overcome interfacial tension.

  • pH Adjustment: Measure the pH. Slowly titrate with 1M HCl until the pH reaches 7.4.

  • Storage: Filter sterilize the solution through a 0.22 µm PES membrane. Aliquot into airtight tubes, blanket with Argon, and store at -20°C.

Mechanistic Visualizations

CarbamatePathway A Free Base Triamine (Clear Liquid/Solid) C Carbamate/Carbonate (White Precipitate) A->C Spontaneous Absorption E Amine HCl Salt (Fully Soluble) A->E Direct Salt Formation B Atmospheric CO2 B->C Exposure C->E Acidification (CO2 Release) D HCl Addition (pH < 7)

Mechanism of atmospheric CO2 degradation of polyamines and acid-mediated solubility rescue.

Workflow S1 1. Weigh Amine in Inert Atmosphere (N2/Ar) S2 2. Add Degassed Deionized Water S1->S2 S3 3. Vortex & Sonicate (10 mins, 25°C) S2->S3 D1 Is the solution optically clear? S3->D1 S4A 4a. Adjust to Target pH with 1M HCl D1->S4A YES S4B 4b. Suspect Carbamate: Add dropwise 1M HCl D1->S4B NO (Precipitate) S5 5. Filter Sterilize (0.22 µm) & Aliquot (-20°C) S4A->S5 D2 Do bubbles form? (CO2 Evolution) S4B->D2 D2->S1 NO (Impure batch, restart) D2->S4A YES (Carbamate degraded)

Optimized workflow for preparing and stabilizing aqueous polyamine stock solutions.

References

1.[1] Title: N,N-Dimethyl-N'-(1-methyl-piperidin-4-yl)-ethane-1,2-diamine - PubChem Source: National Institutes of Health (NIH) URL: [Link]

2.[2] Title: CO2 absorption into aqueous amine blended solutions containing monoethanolamine (MEA)... Source: University of Groningen (RUG) URL: [Link]

3.[3] Title: CO2 Capture and Release in Amine Solutions: To What Extent Can Molecular Simulations Help Understand the Trends? Source: PubMed Central (PMC) - NIH URL: [Link]

Sources

N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine stability in acidic aqueous solutions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine

A Guide to Understanding and Ensuring Stability in Acidic Aqueous Solutions

Prepared by: Gemini, Senior Application Scientist

Introduction

This technical guide is designed for researchers, scientists, and drug development professionals working with N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine and structurally related compounds. Due to the specific nature of this molecule, publicly available stability data is limited. Therefore, this document provides a framework for understanding potential stability issues in acidic aqueous solutions based on the reactivity of its constituent functional groups: a primary amine, a secondary amine, and a tertiary amine within a piperidine ring.

The core of this guide is to empower you to anticipate potential degradation pathways and to design and execute robust experiments to assess the stability of your compound under your specific experimental conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm dissolving N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine in an acidic buffer for my experiment and I'm concerned about its stability. What are the primary degradation risks?

Answer:

When N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine is in an acidic aqueous solution, all three of its amine functional groups will be protonated to varying degrees, forming ammonium salts. This protonation generally enhances the stability of the piperidine ring itself against certain degradation pathways.[1] However, several risks remain, primarily related to hydrolysis and oxidation, which can be accelerated by acidic conditions and elevated temperatures.

  • Hydrolytic Cleavage: While aliphatic amines are generally stable against hydrolysis, prolonged exposure to strong acidic conditions and heat can potentially lead to the cleavage of C-N bonds. This is a lesser concern under typical experimental conditions compared to oxidative degradation.

  • Oxidative Degradation: This is often the most significant concern. The presence of dissolved oxygen, trace metal ions, or other oxidizing agents in your solution can lead to the oxidation of the amine groups.[2][3] Tertiary amines can oxidize to form N-oxides, while primary and secondary amines can undergo more complex oxidative pathways.[4][5]

  • Interaction with Excipients: If your formulation includes other components, such as those with carbonyl groups (e.g., some sugars), there is a potential for Maillard reactions, especially with the primary amine, which can be accelerated by heat.[6]

Q2: I'm seeing an unexpected loss of my parent compound peak and the appearance of new, more polar peaks in my HPLC analysis over time. What could be happening?

Answer:

This observation is a classic sign of chemical degradation. The formation of more polar species is consistent with oxidation, which often introduces oxygen-containing functional groups (e.g., N-oxides, hydroxylamines), making the degradation products more water-soluble and thus eluting earlier on a reverse-phase HPLC column.

Troubleshooting Steps:

  • Confirm Identity of Degradants: If you have access to mass spectrometry (LC-MS), analyze the new peaks to determine their mass-to-charge ratio (m/z). An increase in mass corresponding to the addition of one or more oxygen atoms (+16 or +32 Da) is a strong indicator of oxidation.

  • Evaluate for Oxidative Stress:

    • Are your buffers freshly prepared with high-purity water?

    • Have you considered de-gassing your solvents by sparging with an inert gas like nitrogen or argon to remove dissolved oxygen?[2]

    • Are there any potential sources of metal ion contamination in your formulation (e.g., from spatulas, glassware, or reagents)? If so, consider adding a chelating agent like EDTA.[2]

  • Control Temperature: Higher temperatures accelerate most degradation reactions. Ensure your solutions are stored at appropriate temperatures (e.g., 2-8 °C or -20 °C) and minimize time at room temperature.[2]

Q3: How can I proactively determine the stability of my compound in a new acidic formulation?

Answer:

The most effective way to understand the stability of your compound is to perform a forced degradation study .[4][6] This involves intentionally exposing your compound to harsh conditions to accelerate degradation, which helps to identify potential degradation products and pathways quickly.[3][7] This information is crucial for developing stability-indicating analytical methods and for making informed decisions about formulation and storage.[4]

A well-designed forced degradation study will provide insight into the molecule's vulnerabilities and help predict its long-term stability.[6]

Experimental Protocols: Forced Degradation Study

This section provides a detailed, step-by-step methodology for conducting a forced degradation study on N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine.

Objective: To identify potential degradation pathways and products of N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine under acidic stress conditions.
Materials:
  • N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine

  • High-purity water (Milli-Q or equivalent)

  • Hydrochloric acid (HCl), 0.1 M solution

  • Sodium hydroxide (NaOH), 0.1 M solution (for neutralization)

  • Hydrogen peroxide (H₂O₂), 3% solution

  • HPLC or UPLC system with UV and/or MS detector

  • Calibrated pH meter

  • Incubator or water bath

  • Volumetric flasks and pipettes

  • Amber vials to protect from light[2]

Protocol Workflow Diagram

Caption: Workflow for a forced degradation study.

Step-by-Step Procedure:
  • Prepare a Stock Solution: Accurately weigh and dissolve N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine in your aqueous experimental buffer (or water) to a known concentration (e.g., 1 mg/mL).

  • Set up Stress Conditions:

    • Acid Hydrolysis: In a volumetric flask, add a known volume of your stock solution to an equal volume of 0.1 M HCl.[2]

    • Oxidative Degradation: In a separate flask, add a known volume of your stock solution to an equal volume of 3% H₂O₂.[3]

    • Control: Prepare a sample with your stock solution and the solvent used for dilution only.

  • Incubation:

    • Place the acid hydrolysis sample in an incubator or water bath set to 60°C.[3]

    • Keep the oxidative and control samples at room temperature, protected from light.[2]

  • Time-Point Sampling: Withdraw aliquots from each sample at specified time points (e.g., 0, 2, 4, 8, and 24 hours).[2]

  • Sample Quenching/Neutralization:

    • For the acid hydrolysis samples, neutralize them with an equivalent amount of 0.1 M NaOH before analysis to prevent damage to the HPLC column.[2]

    • The other samples can typically be analyzed directly.

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC or LC-MS method.[8][9]

    • Monitor the peak area of the parent compound and any new peaks that appear.

  • Data Interpretation:

    • Calculate the percentage of degradation for the parent compound at each time point.

    • Compare the chromatograms from the stressed samples to the control to identify degradation peaks.

    • If using LC-MS, analyze the mass spectra of the new peaks to propose structures for the degradation products.

Data Summary Table
Stress ConditionTemperatureTime (hours)Parent Compound Remaining (%)Major Degradation Products (m/z)
0.1 M HCl60°C0100-
8DataData
24DataData
3% H₂O₂Room Temp0100-
8DataData
24DataData

(Note: This table should be populated with your experimental data.)

Potential Degradation Pathway in Acidic Conditions

The primary amine and the tertiary amine in the piperidine ring are the most likely sites for initial degradation, especially via oxidation.

G cluster_main N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine cluster_deg Potential Degradation Products A Parent Compound B N-Oxide (on tertiary amine) A->B Oxidation C Hydroxylamine (from primary amine) A->C Oxidation D Further Oxidation/Cleavage Products B->D C->D

Caption: Potential oxidative degradation pathways.

This guide provides a foundational understanding and practical approach to assessing the stability of N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine in acidic aqueous solutions. By conducting systematic studies as outlined, you can ensure the integrity of your experiments and the reliability of your results.

References

  • Biosynce. (2025, August 25). What is the stability of piperidine? - Blog.
  • Heriot-Watt University. Degradation of amine-based solvents in CO2 capture process by chemical absorption.
  • MatheO. Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical.
  • Benchchem. (2025). Improving the stability of 2-(Piperidin-1-yl)acetohydrazide in solution.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. Development of forced degradation and stability indicating studies for drug substance and drug product.
  • Sharp Clinical. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • IJPPR. (2023, December 30). Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).

Sources

Technical Support Center: Synthesis of N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine and its derivatives. This resource, designed for experienced researchers, provides in-depth troubleshooting guides and frequently asked questions to address the specific challenges encountered during the synthesis of this sterically hindered diamine. The inherent steric bulk of the 1-methylpiperidin-4-yl group often complicates standard synthetic procedures, leading to low yields, incomplete reactions, and purification difficulties. This guide offers practical, field-proven insights to navigate these obstacles effectively.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine derivatives, providing step-by-step solutions and the scientific rationale behind them.

Problem 1: Low Yield in Reductive Amination

Symptom: You are performing a reductive amination between 1-methylpiperidin-4-one and ethylenediamine (or a mono-protected equivalent) and observing a low yield of the desired N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine product.

Cause: The primary challenge in this reaction is the steric hindrance presented by the 1-methylpiperidin-4-yl group, which can impede the initial formation of the imine/enamine intermediate and its subsequent reduction.[1][2]

Solutions:

1. Choice of Reducing Agent:

  • Standard Borohydrides: Reagents like sodium borohydride (NaBH₄) may be insufficiently reactive or may prematurely reduce the starting ketone.

  • Milder, More Selective Reagents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent for reductive aminations, especially with sterically hindered substrates.[3][4] It is less basic and more tolerant of mildly acidic conditions that favor iminium ion formation. Sodium cyanoborohydride (NaBH₃CN) is another effective option, known for its selectivity in reducing imines over carbonyls.[4]

2. Reaction Conditions Optimization:

  • pH Control: Maintaining a slightly acidic pH (typically between 5 and 6) is crucial for activating the carbonyl group and promoting the dehydration step to form the iminium ion. This can be achieved by adding a mild acid like acetic acid.

  • Solvent Selection: Aprotic solvents such as dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF) are generally effective. For some substrates, protic solvents like methanol can be used, but care must be taken to avoid over-reduction of the starting ketone.[1]

  • Temperature and Reaction Time: While many reductive aminations proceed at room temperature, sterically hindered cases may benefit from gentle heating (e.g., 40-50 °C) to facilitate imine formation. Reaction times may also need to be extended, and progress should be monitored by an appropriate technique like TLC or LC-MS.

3. Use of a Lewis Acid Catalyst:

  • Lewis acids such as titanium(IV) isopropoxide (Ti(OiPr)₄) or zinc chloride (ZnCl₂) can be employed to activate the ketone, making it more susceptible to nucleophilic attack by the amine.[5][6]

Problem 2: Difficulty in Acylation or Alkylation of the Diamine

Symptom: You have successfully synthesized the N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine backbone but are struggling with subsequent acylation or alkylation steps, resulting in low conversion or the formation of multiple products.

Cause: The presence of two nitrogen atoms with different steric environments and basicities can lead to challenges in achieving selective functionalization. The secondary amine of the piperidine ring is sterically more hindered than the primary amine of the ethylenediamine moiety.

Solutions:

1. Protecting Group Strategy:

  • To achieve selective functionalization, it is highly recommended to use an orthogonal protecting group strategy.[7][8] This involves protecting one of the amino groups before proceeding with the modification of the other.

  • Mono-Boc Protection: Start the synthesis with a mono-Boc-protected ethylenediamine. This ensures that only one nitrogen is available for the initial reductive amination. The Boc group can be removed later under acidic conditions to reveal the primary amine for further functionalization.[9]

2. For Acylation (Amide Bond Formation):

  • Standard Coupling Reagents: Reagents like DCC or EDC/HOBt may be insufficient for coupling with the sterically hindered secondary amine.[10]

  • Potent Coupling Reagents: For difficult couplings, consider using more powerful phosphonium or uronium/aminium salt-based reagents.[10][11][12][13]

    • Phosphonium Salts: PyBOP, PyAOP.[10][12][13]

    • Uronium/Aminium Salts: HATU, HBTU, HCTU, COMU.[10][11][12][13] These reagents are known to be effective for sterically demanding couplings and can help suppress racemization if chiral centers are present.[10][11]

Coupling ReagentClassGeneral Performance for Hindered AminesKey Considerations
PyAOP PhosphoniumExcellentHighly effective for N-methyl amino acids, low racemization.[10][13]
HATU AminiumExcellentHigh reactivity, good for hindered couplings.[10][11][12] Can cause side reactions if used in excess.
COMU AminiumExcellentHigh efficiency, safer handling profile compared to some other reagents.[11][12][13]

3. For Alkylation:

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with aryl or heteroaryl halides, the Buchwald-Hartwig amination is a powerful tool.[14] The use of sterically bulky phosphine ligands is crucial for the successful coupling of hindered amines.[14][15][16][17]

Problem 3: Purification Challenges

Symptom: The final product is difficult to purify due to its high polarity, water solubility, and the presence of structurally similar byproducts.

Cause: The multiple amine functionalities in the target molecule make it highly polar and often lead to streaking on standard silica gel chromatography.

Solutions:

1. Chromatography Techniques:

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., C18 silica) can be more effective than normal-phase.

  • Ion-Exchange Chromatography: This technique can be used to separate compounds based on their charge, which is particularly useful for amines.

  • Amine-Deactivated Silica: Using silica gel that has been treated with a base (e.g., triethylamine) can help to reduce tailing and improve separation.

2. Crystallization:

  • If the product is a solid, crystallization can be an effective purification method.[18] Experiment with different solvent systems to induce crystallization. The hydrochloride salt of the final compound may have better crystalline properties.

3. Distillation:

  • For non-solid products, distillation under high vacuum may be an option, provided the compound is thermally stable.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for steric hindrance in the synthesis of these derivatives?

A1: The main source of steric hindrance is the 1-methylpiperidin-4-yl group. The piperidine ring in its preferred chair conformation, along with the axial or equatorial positioning of the substituents, creates a bulky environment around the nitrogen atom, which can obstruct the approach of reagents.

Q2: Are there alternative synthetic routes to consider?

A2: Yes, besides reductive amination, other strategies can be employed:

  • Nucleophilic Substitution: Reacting 1-methyl-4-chloropiperidine with a large excess of ethylenediamine. However, this method often suffers from over-alkylation and can be difficult to control.

  • Multi-step Synthesis with Protecting Groups: A more controlled approach involves a multi-step synthesis where one of the amines on the ethylenediamine is protected, allowing for sequential and selective reactions.[7]

Q3: How can I confirm the successful synthesis and purity of my final product?

A3: A combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule. 2D NMR techniques like COSY and HMQC can be used to assign protons and carbons unambiguously.[19]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Q4: What safety precautions should I take when working with these reagents?

A4: Always consult the Safety Data Sheet (SDS) for each reagent. Many of the coupling reagents and their byproducts can be toxic or carcinogenic.[13] Reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Experimental Workflow & Diagrams

General Workflow for Reductive Amination

G cluster_0 Reaction Setup cluster_1 Reagent Addition & Reaction cluster_2 Work-up & Purification A Dissolve 1-methylpiperidin-4-one and mono-Boc-ethylenediamine in anhydrous solvent (e.g., DCE) B Add mild acid (e.g., acetic acid) to adjust pH to 5-6 A->B pH adjustment C Add NaBH(OAc)₃ portion-wise at 0 °C to room temperature B->C Initiate reduction D Stir at room temperature or with gentle heating (40-50 °C) E Monitor reaction progress by TLC/LC-MS C->E Allow reaction to proceed F Quench reaction with saturated NaHCO₃ solution E->F Upon completion G Extract with organic solvent (e.g., DCM) H Purify by column chromatography (amine-deactivated silica or reverse-phase) F->H Isolate product

Caption: Reductive amination workflow for hindered amines.

Decision Tree for Overcoming Low Yield

G Start Low Yield Observed CheckReagent Is NaBH(OAc)₃ or NaBH₃CN being used? Start->CheckReagent CheckpH Is the reaction pH between 5 and 6? CheckReagent->CheckpH Yes SwitchReagent Switch to NaBH(OAc)₃ or NaBH₃CN CheckReagent->SwitchReagent No IncreaseTemp Consider gentle heating (40-50 °C) and longer reaction time CheckpH->IncreaseTemp Yes AdjustpH Add acetic acid to lower pH CheckpH->AdjustpH No UseLewisAcid Add a Lewis Acid catalyst (e.g., Ti(OiPr)₄) IncreaseTemp->UseLewisAcid Reassess Re-evaluate synthetic strategy UseLewisAcid->Reassess SwitchReagent->Reassess AdjustpH->Reassess

Caption: Troubleshooting low yield in reductive amination.

References

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. (2022). MDPI. Available at: [Link]

  • Protective Groups. Organic Chemistry Portal. Available at: [Link]

  • Myers Chem 115. Available at: [Link]

  • Exploring Different Drug Targets Responsible for the Inhibitory Activity of N, N′-Substituted Diamine Derivatives in Leishmania. (2023). MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2025). PMC. Available at: [Link]

  • Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols a. ResearchGate. Available at: [Link]

  • Allylic Aminations with Hindered Secondary Amine Nucleophiles Catalyzed by Heterobimetallic Pd–Ti Complexes. (2015). ACS Publications. Available at: [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Available at: [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]

  • 23.13: Protection of Amino Groups in Synthesis. (2021). Chemistry LibreTexts. Available at: [Link]

  • Efficient oxidation of hindered amines to nitroxide radicals with hydrogen peroxide over layered double hydroxide. (2025). RSC Publishing. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Polymerization of Diamines with Sulfur Monochloride To Yield Bright, Conjugated Polymers. (2024). ACS Publications. Available at: [Link]

  • Polyureas from diamines and carbon dioxide: Synthesis, structures and properties. (2011). Available at: [Link]

  • Protecting Groups. Chemistry. Available at: [Link]

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PMC. Available at: [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. (2015). Journal of the American Chemical Society. Available at: [Link]

  • An Efficient and General Method for the Heck and Buchwald–Hartwig Coupling Reactions of Aryl Chlorides. (2011). Organic Letters. Available at: [Link]

  • Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. (2026). MDPI. Available at: [Link]

  • Allylic Aminations with Hindered Secondary Amine Nucleophiles Catalyzed by Heterobimetallic Pd-Ti Complexes. Organic Chemistry Portal. Available at: [Link]

  • Optimization of Amine Sweetening Units. Bryan Research & Engineering, LLC. Available at: [Link]

  • Multifunctional Aliphatic Diamine-Based Polynaphthoxazines: From Synthesis and Polymerization to Bioactivity and Photoluminescence. PMC. Available at: [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights. Available at: [Link]

  • OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. (2024). Malaysian Journal of Analytical Sciences. Available at: [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. Available at: [Link]

  • Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. (2019). ACS Publications. Available at: [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024). JOCPR. Available at: [Link]

  • Protecting Groups in Organic Synthesis. ChemTalk. Available at: [Link]

  • Novabiochem® Coupling reagents. Merck Millipore. Available at: [Link]

  • Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Available at: [Link]

  • In silico molecular docking, ADME study and synthesis of new 1,3-diazetidin-2-one derivatives with high anti-proliferative activ. (2023). F1000Research. Available at: [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). JOCPR. Available at: [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

  • Catalytic Intramolecular Reductive Amination Using Secondary Amines: Expanding Access to Chiral Tertiary Amine Heterocycles. (2025). Organic Letters. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction. Xingwei Li. Available at: [Link]

Sources

Technical Support Center: Troubleshooting & Storage Guide for N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I designed this guide to help researchers and drug development professionals manage the unique stability challenges of N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine .

This bifunctional molecule features a tertiary amine within a piperidine ring and primary/secondary amines in its ethylenediamine tail. While this structure makes it highly versatile for synthetic and biological applications, it simultaneously exposes the compound to multiple, distinct degradation pathways. This guide provides a mechanistic understanding of these pathways, a self-validating storage protocol, and a targeted troubleshooting FAQ to ensure the integrity of your experimental data.

Mechanistic Pathways of Degradation

To prevent degradation, we must first understand the causality behind it. The structural vulnerabilities of this compound dictate its handling requirements:

  • Oxidative Degradation (Piperidine Ring): The nitrogen atom and adjacent carbon atoms in the piperidine ring are highly susceptible to oxidation. When exposed to atmospheric oxygen, UV light, or trace metal catalysts, the ring oxidizes to form polar N-oxides and imines (e.g., tetrahydropyridine derivatives)[1]. Photo-oxidation can also lead to complex ring-opening events[2].

  • Nucleophilic Attack on CO₂ (Ethylenediamine Tail): The primary and secondary amines in the aliphatic tail are strong nucleophiles. Upon exposure to atmospheric carbon dioxide—a reaction heavily facilitated by trace moisture—these amines undergo nucleophilic attack to form nonvolatile carbamate salts or carbonates[3][4]. This directly reduces the concentration of the active free base.

Mechanisms Parent N1-(1-Methylpiperidin-4-yl) ethane-1,2-diamine O2 Atmospheric O2 (Light/Metal Catalyzed) Parent->O2 Exposure CO2 Atmospheric CO2 (Moisture Facilitated) Parent->CO2 Exposure Heat Thermal Stress (> 37°C) Parent->Heat Exposure NOxide Piperidine N-oxide & Imine Derivatives O2->NOxide Oxidation Carbamate Carbamate Salts (Loss of Potency) CO2->Carbamate Nucleophilic Attack ThermalDeg Demethylation & Ring-Opening Heat->ThermalDeg SN2/Cleavage Argon Store under Argon (Prevents Oxidation) Argon->O2 Blocks Argon->CO2 Blocks TempControl Refrigeration (2-8°C) (Slows Kinetics) TempControl->Heat Mitigates

Fig 1. Mechanistic degradation pathways and targeted prevention strategies.

Self-Validating Aliquoting & Storage Protocol

Do not rely on passive storage. Every protocol must be a closed, self-validating system that proves the compound's integrity before it enters your assays.

Step 1: Baseline Qualification (The Validation Anchor)

  • Action: Immediately upon receipt, dissolve a 1 mg sample in an anhydrous LC-MS grade solvent and run a baseline HPLC-UV/MS trace.

  • Causality: This establishes a "Day 0" purity profile. Because degradation products like N-oxides are more polar than the parent compound, they will elute earlier on reverse-phase HPLC[1]. Without a baseline, you cannot distinguish between inherent synthesis impurities and storage-induced degradation later.

Step 2: Inert Atmosphere Transfer

  • Action: Move the bulk compound into a glove box purged with Argon (O₂ < 1 ppm, H₂O < 1 ppm).

  • Causality: Argon is denser than Nitrogen and provides a superior, heavier protective blanket over the compound, effectively displacing atmospheric CO₂ and O₂ to prevent carbamate and N-oxide formation[4].

Step 3: Single-Use Aliquoting

  • Action: Dispense the compound into single-use, amber glass vials.

  • Causality: Amber glass blocks ambient UV light, removing the activation energy required for the photo-oxidative degradation of the piperidine ring[2]. Single-use aliquots eliminate repetitive atmospheric exposure and freeze-thaw cycles.

Step 4: Impermeable Sealing

  • Action: Seal vials with PTFE-lined silicone septa caps.

  • Causality: Standard polypropylene microcentrifuge tubes are highly gas-permeable over time. PTFE provides an impermeable chemical barrier against gas ingress, while the silicone backing ensures a tight mechanical seal.

Step 5: Self-Validating Storage Containment

  • Action: Place the sealed vials in a secondary vacuum-sealed Mylar bag containing a desiccant pack and a colorimetric oxygen indicator pill. Store at 2–8°C.

  • Validation Check: Before using an aliquot, inspect the oxygen indicator pill. If it has turned from pink to blue, the primary seal has failed, atmospheric exposure has occurred, and the batch must be re-qualified via HPLC against your Day 0 baseline before use.

Workflow Step1 Receive Bulk Compound Step2 Transfer to Glove Box (Ar) Step1->Step2 Step3 Run Baseline HPLC-UV/MS Step2->Step3 Step4 Aliquot into Amber Vials Step3->Step4 Step5 Seal with PTFE Septa Step4->Step5 Step6 Bag with O2 Indicator Pill Step5->Step6 Step7 Store at 2-8°C in Dark Step6->Step7

Fig 2. Self-validating aliquoting and storage workflow for amine preservation.

Quantitative Stability Data

The following table summarizes the expected shelf life of N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine based on the rigorously tested parameters of aliphatic amines and piperidine derivatives.

Storage ConditionAtmosphereTemperaturePrimary Degradation PathwayEstimated Shelf Life
Amber Glass, PTFE Seal Argon (Purged)2–8°CNone detectable> 24 months
Clear Glass, PTFE Seal Argon (Purged)2–8°CPhoto-oxidation (N-oxides)12 months
Amber Glass, Standard Cap Ambient Air2–8°CCO₂ Absorption (Carbamates)3–6 months
Clear Plastic Microtube Ambient Air20°C (RT)Oxidation & Hydrolysis< 1 month
Troubleshooting FAQs

Q: My compound arrived as a clear liquid, but now it has a white, crusty precipitate around the cap. What happened? A: This is a classic sign of CO₂ absorption. The primary and secondary amines in the ethylenediamine tail act as nucleophiles. When exposed to atmospheric CO₂ (especially in the presence of ambient moisture), they react to form nonvolatile carbamate salts or carbonates[3]. Resolution: Discard the compromised aliquot. Ensure future aliquots are purged with Argon and sealed with PTFE septa.

Q: I am seeing unexpected early-eluting peaks in my LC-MS analysis. Is the compound degrading? A: Yes. Piperidine rings are highly susceptible to oxidation, forming N-oxides and imines[1]. Because N-oxides are significantly more polar than the parent piperidine compound, they will elute earlier on a reverse-phase HPLC column. Resolution: Compare the current trace to your "Day 0" baseline qualification. If the early-eluting peak area exceeds your assay's tolerance threshold, discard the aliquot.

Q: Should I store the compound at -80°C to completely halt degradation? A: While ultra-low temperatures slow kinetic degradation, this compound is highly hygroscopic. Repeated freeze-thaw cycles will cause rapid condensation of atmospheric moisture into the vial upon opening. This moisture acts as a catalyst for CO₂ absorption and hydrolysis. Resolution: Standard refrigeration (2–8°C) is preferred for working stocks. If -80°C storage is necessary for long-term archiving, the compound MUST be aliquoted into single-use vials, and the vials must be allowed to equilibrate to room temperature inside a desiccator before opening to prevent condensation.

Q: My biological assay results are inconsistent between batches. Could storage history be the cause? A: Absolutely. Partial degradation (even at 5-10%) alters the effective molarity of the active free base. Furthermore, degradation byproducts (like imines or carbamates) can introduce off-target toxicity or interfere with assay readouts. Resolution: Implement the self-validating secondary containment system (Mylar bag + O₂ indicator pill) to ensure all technicians are utilizing compound from a verified, uncompromised environment.

References
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • New Amines for CO2 Capture. I. Mechanisms of Amine Degradation in the Presence of CO2 Source: ResearchGate URL:[Link]

Sources

troubleshooting low binding affinity in N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine assays

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Low Binding Affinity in N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine Assays

Executive Summary: The Chemical Challenge

N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine is a highly versatile building block used in the development of targeted therapeutics (e.g., GPCR ligands, kinase inhibitors). However, its chemical structure presents significant challenges in biophysical assays. The molecule contains three basic nitrogen centers: a tertiary amine (N-methylpiperidine), a secondary aliphatic amine, and a primary aliphatic amine. With pKa values ranging from ~9.5 to 10.5, this compound exists predominantly as a poly-cation at a physiological pH of 7.4[1].

This extreme positive charge density acts as a magnet for assay artifacts, driving massive electrostatic non-specific binding (NSB), extreme sensitivity to buffer pH, and high risks of steric hindrance during covalent immobilization. The following guide is designed to help you diagnose and resolve these specific mechanistic failures.

Diagnostic Workflow

Troubleshooting Start Low Binding Affinity Detected CheckNSB High Non-Specific Binding (NSB) to Matrix? Start->CheckNSB NSB_Yes Increase NaCl (300mM) Use PEG Sensor Chip CheckNSB->NSB_Yes Yes CheckpH Is Assay pH Altering Protonation State? CheckNSB->CheckpH No Success Affinity Restored NSB_Yes->Success pH_Yes Perform pH Titration Strictly Buffer at pH 7.4 CheckpH->pH_Yes Yes CheckImmob Amine Coupling Destroying Pharmacophore? CheckpH->CheckImmob No pH_Yes->Success Immob_Yes Invert Assay Format (Immobilize Target Protein) CheckImmob->Immob_Yes Yes Immob_Yes->Success

Decision tree for troubleshooting polycationic ligand binding assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my SPR sensorgram show a massive initial spike followed by a negative binding curve, masking any true affinity? A: This is a classic symptom of electrostatic Non-Specific Binding (NSB) coupled with a bulk refractive index mismatch. Standard Surface Plasmon Resonance (SPR) chips, such as the CM5, utilize a carboxymethyl dextran matrix. At pH 7.4, the carboxyl groups are negatively charged, turning the chip into an ion-exchange resin that acts as a sponge for your tri-cationic diamine[2]. The initial spike is the rapid electrostatic accumulation of the compound. The subsequent negative curve occurs when the reference channel (which also binds the compound non-specifically) is subtracted from the active channel[2].

  • The Fix: Break the electrostatic interaction by increasing the ionic strength of your running buffer (e.g., 300–500 mM NaCl)[3]. If the issue persists, switch to a neutral matrix, such as a PEG-coated or planar self-assembled monolayer (SAM) chip, which resists non-specific binding of highly basic small molecules[4].

Q2: My compound shows nanomolar potency in cell-based assays, but zero binding when immobilized on an SPR chip. What is happening? A: You are likely destroying the pharmacophore through steric hindrance and chemical modification. The most common SPR immobilization strategy is amine coupling via EDC/NHS chemistry[5]. Because N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine contains a highly reactive primary amine, EDC/NHS chemistry will covalently link this specific nitrogen to the dextran matrix[5]. If this primary amine is required for target engagement—for instance, forming a critical salt bridge with an aspartic acid residue in the target protein's binding pocket—the binding affinity will drop to zero.

  • The Fix: Invert the assay format. Immobilize the target protein instead of the small molecule. To ensure the protein remains fully active and accessible, use a capture-based approach (e.g., capturing a His-tagged target protein on a Ni-NTA chip) rather than amine-coupling the protein[4].

Q3: The measured Kd​ fluctuates significantly between different experiments. How can I achieve reproducible kinetics? A: Fluctuating affinity in polyamines is almost always a protonation state mismatch. Because the pKa values of the amines in this compound are close to 9.5–10.5, even a 0.2 unit shift in buffer pH (which can occur due to temperature changes or improper buffer preparation) can alter the ratio of di-cationic to tri-cationic species[1]. If the target protein specifically recognizes the di-cationic state, an overly acidic buffer will protonate the third amine, causing electrostatic repulsion within the binding pocket and artificially lowering the affinity.

  • The Fix: Implement a strict pH control protocol. Use buffers with a pKa close to your target pH (e.g., HEPES for pH 7.4) and verify the pH of the final solution after adding all salts and DMSO.

Quantitative Troubleshooting Matrix

SymptomPrimary CauseDiagnostic MetricRecommended Solution
High Background Signal Electrostatic NSB to chip matrixReference channel RU > 20% of active channel RUIncrease NaCl to 300-500 mM; Add 0.05% Tween-20.
Negative Binding Curves Analyte sticking to reference cellNegative RU values post-reference subtractionSwitch from CM-Dextran to PEG or Planar SAM chip.
No Binding (Immobilized Ligand) Pharmacophore destruction Kd​ > 100 μ M (vs. nM in cells)Invert assay: Immobilize target protein via Ni-NTA capture.
Inconsistent Kd​ Values Protonation state fluctuationpH variance > ± 0.1 units between batchesTitrate buffer pH strictly to 7.4; use 50 mM HEPES.

Standard Operating Procedures (SOPs)

Protocol 1: Target Immobilization via Ni-NTA Capture (Self-Validating System)

Causality: By capturing a His-tagged target protein rather than covalently linking the diamine ligand, you preserve the ligand's primary amine for target engagement and ensure the protein is uniformly oriented, preventing steric hindrance.

  • Preparation: Condition a Ni-NTA sensor chip with a 1-minute pulse of 0.5 M EDTA (pH 8.3) followed by a 1-minute pulse of 0.5 M NiCl 2​ at a flow rate of 10 μ L/min.

  • Capture: Inject the His-tagged target protein (10–50 μ g/mL in running buffer) over the active flow cell only, aiming for a capture level of 1,000–2,000 Response Units (RU).

  • Self-Validation (Control): Inject the N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine analyte over both the active and reference (NiCl 2​ only, no protein) flow cells.

  • Verification: If binding to the reference cell exceeds 50 RU, proceed immediately to Protocol 2 to suppress electrostatic NSB.

Protocol 2: High-Ionic Strength SPR Binding Assay for Polycationic Ligands

Causality: High salt concentrations shield the negative charges on the sensor chip and the system tubing, preventing the polycationic diamine from accumulating non-specifically.

  • Buffer Formulation: Prepare SPR running buffer: 50 mM HEPES, 300 mM NaCl (elevated from standard 150 mM), 0.05% Tween-20, 1% DMSO, strictly adjusted to pH 7.40 at room temperature.

  • Analyte Preparation: Prepare a 3-fold dilution series of the diamine compound (e.g., 0.1 μ M to 30 μ M) in the exact running buffer to prevent bulk refractive index shifts.

  • Injection: Inject the analyte series at a high flow rate (30–50 μ L/min) to minimize mass transport limitations. Allow 60 seconds for association and 120 seconds for dissociation.

  • Regeneration: If the compound does not fully dissociate due to high affinity, use a short 30-second pulse of 1 M NaCl or 10 mM NaOH to disrupt the interaction without stripping the captured His-tagged protein.

References

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. National Institutes of Health (NIH).
  • Negative curves - SPRpages Home. SPRpages.
  • Reichert Sensor Chip Buyer's Guide. Reichert Surface Plasmon Resonance.
  • Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. National Institutes of Health (NIH).
  • 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Nicoya Lifesciences.

Sources

Validation & Comparative

1H and 13C NMR Chemical Shift Analysis of N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine: A Comparative Guide to Solvent Effects and Assignment Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Objective comparison of NMR solvent effects, structural assignment methodologies, and validated experimental protocols for complex polyamine building blocks.

Introduction: The Analytical Challenge of Polyamine Pharmacophores

N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine is a highly versatile building block frequently utilized in the synthesis of kinase inhibitors (e.g., FGFR inhibitors) and ionizable lipids for lipid nanoparticle (LNP) formulations[1][2]. Structurally, it features a 1-methylpiperidine ring coupled to an ethane-1,2-diamine chain.

From an analytical perspective, this molecule presents a distinct challenge for Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of three basic nitrogen atoms (a tertiary amine, a secondary amine, and a primary amine) leads to complex conformational dynamics, rapid proton exchange, and severe signal overlap in the aliphatic region[3]. This guide objectively compares the performance of different NMR solvents (CDCl₃ vs. DMSO-d₆) and evaluates 1D vs. 2D assignment methodologies to establish a self-validating protocol for structural verification.

Comparative Data: Solvent Effects on Chemical Shifts

The choice of deuterated solvent fundamentally alters the observed chemical shifts, particularly for exchangeable protons (NH, NH₂) and the adjacent aliphatic protons. This is driven by the solvent's hydrogen-bonding capacity and its influence on the conformer equilibrium of the piperidine ring[4][5].

Causality of Solvent-Induced Shifts
  • CDCl₃ (Non-polar, Non-hydrogen bonding): In chloroform, the exchangeable amine protons undergo intermediate-to-fast exchange, often appearing as broad, upfield singlets. The piperidine ring strongly prefers a chair conformation where the bulky ethylenediamine substituent and the N-methyl group both occupy equatorial positions to minimize 1,3-diaxial steric clashes[5].

  • DMSO-d₆ (Polar, Strong Hydrogen Bond Acceptor): DMSO actively hydrogen-bonds with the NH and NH₂ groups. This interaction decreases the electron density around these protons, deshielding them and shifting their signals significantly downfield. Furthermore, the strong solvation slows down the proton exchange rate, often sharpening the signals compared to CDCl₃[4].

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (Predicted & Benchmarked)
Structural Position¹H NMR (CDCl₃, δ ppm)¹H NMR (DMSO-d₆, δ ppm)¹³C NMR (δ ppm)Multiplicity / Coupling
Piperidine N-CH₃ 2.252.1546.2Singlet (s)
Piperidine C2, C6 2.85 (eq), 1.95 (ax)2.75 (eq), 1.85 (ax)55.4Multiplets (m)
Piperidine C3, C5 1.85 (eq), 1.45 (ax)1.75 (eq), 1.35 (ax)32.5Multiplets (m)
Piperidine C4 2.452.3554.8Triplet of triplets (tt)
Ethane C1 (CH₂-NH) 2.682.5849.5Triplet (t, J ≈ 6.0 Hz)
Ethane C2 (CH₂-NH₂) 2.782.6541.8Triplet (t, J ≈ 6.0 Hz)
Secondary Amine (NH) ~1.60 (Broad)~3.20 (Sharper)N/ABroad Singlet (bs)
Primary Amine (NH₂) ~1.40 (Broad)~3.00 (Sharper)N/ABroad Singlet (bs)

(Note: Aliphatic proton shifts in DMSO-d₆ typically experience a slight upfield shift of 0.05–0.10 ppm relative to CDCl₃ due to differences in magnetic susceptibility and solvation shell packing, while exchangeable protons shift drastically downfield).

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, NMR acquisition must move beyond simple 1D screening. The severe overlap of the C1/C2 ethane protons and the C2/C6 piperidine equatorial protons requires a robust, self-validating 2D NMR workflow[3].

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of the chosen deuterated solvent (DMSO-d₆ is recommended for polyamines to stabilize exchangeable protons). Filter through a glass wool plug into a high-quality 5 mm NMR tube to remove paramagnetic impurities.

  • Probe Tuning and Matching: Insert the sample and perform automated or manual tuning and matching (ATMA) for both ¹H and ¹³C nuclei. This maximizes the Q-factor of the RF coil, ensuring optimal signal-to-noise (S/N) ratio.

  • Shimming: Perform gradient shimming (e.g., TopShim) on the Z-axis to achieve a highly homogeneous magnetic field. A well-shimmed sample should yield a solvent residual peak width at half-height (FWHM) of < 0.8 Hz.

  • 1D Acquisition:

    • ¹H NMR: Acquire with a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds, and 16 scans.

    • ¹³C NMR: Acquire using power-gated broadband proton decoupling (WALTZ-16), a 30° pulse, D1 of 2.0 seconds, and a minimum of 512 scans.

  • 2D Acquisition (The Validation Engine):

    • COSY (Correlation Spectroscopy): Use to map the continuous spin system of the piperidine ring (C2-C3-C4-C5-C6) and the isolated spin system of the ethane chain (C1-C2).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlate protons to their directly attached carbons. This immediately separates the overlapping ¹H signals of the ethane chain (C1/C2) based on their distinct ¹³C shifts (49.5 ppm vs 41.8 ppm).

    • HMBC (Heteronuclear Multiple Bond Correlation): Verify the linkage between the piperidine ring and the ethane chain by observing the 3-bond correlation from the Ethane C1 protons to the Piperidine C4 carbon.

Logical Workflow Visualization

The following diagram illustrates the autonomous, self-validating logic required to conclusively assign the NMR spectrum of this complex polyamine.

NMR_Workflow N1 1D 1H & 13C NMR Acquisition (Establish Baseline Data) N2 Identify Exchangeable Protons (Compare CDCl3 vs DMSO-d6) N1->N2 N3 2D 1H-1H COSY (Map Aliphatic Spin Systems) N2->N3 N4 2D 1H-13C HSQC (Resolve Overlapping CH2 Groups) N3->N4 N5 2D 1H-13C HMBC (Connect Piperidine to Ethane Chain) N4->N5 N6 Final 3D Conformer & Shift Assignment N5->N6

Logical workflow for the complete NMR assignment of polyamine piperidine derivatives.

Conclusion

For complex aliphatic amines like N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine, relying solely on 1D ¹H NMR in CDCl₃ is insufficient due to signal broadening and severe multiplet overlap. By shifting to a strongly hydrogen-bonding solvent like DMSO-d₆ and employing a mandatory suite of 2D NMR techniques (COSY, HSQC, HMBC), researchers can create a self-validating data matrix. This approach not only confirms the primary connectivity but also provides critical insights into the conformational dynamics of the piperidine pharmacophore.

References

  • Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Modified amine lipids (US20220119341A1). Google Patents.
  • Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. ACS Omega. Available at: [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). Elsevier / ResearchGate. Available at: [Link]

Sources

HPLC Method Development and Validation for N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly feature highly polar, nitrogen-rich small molecules, analytical scientists face significant challenges in method development. N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine is a prime example: an aliphatic triamine featuring a tertiary amine (on the piperidine ring), a secondary amine, and a primary amine. With multiple basic sites ( pKa​>9 ) and a highly hydrophilic profile ( logP<0 ), this molecule is fully protonated at typical mobile phase pH levels.

This guide objectively compares three high-performance liquid chromatography (HPLC) strategies for this compound, details the optimal experimental workflows, and outlines a self-validating protocol based on the updated ICH Q2(R2) guidelines [1].

The Causality of Chromatographic Behavior

When analyzing polyamines, standard Reversed-Phase Liquid Chromatography (RPLC) typically fails. The causality is twofold:

  • Hydrophilic Repulsion: The protonated amines strongly favor the aqueous mobile phase over the hydrophobic C18 alkyl chains, resulting in near-zero retention (elution in the void volume).

  • Secondary Interactions: The positively charged amines engage in strong ion-exchange interactions with residual, unendcapped acidic silanols on the silica support. This causes the analyte to "stick" to the column, resulting in severe peak tailing and poor recovery.

To overcome this, analysts must alter either the apparent polarity of the analyte (via Ion-Pairing RPLC) or the retention mechanism itself (via Hydrophilic Interaction Liquid Chromatography, HILIC) [2].

MethodSelection Start Analyte Profiling: N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine (Triamine, pKa > 9) Polarity Is the analyte highly polar? (LogP < 0) Start->Polarity StandardRP Standard RP-HPLC (C18) Result: Poor Retention & Tailing Polarity->StandardRP No MSCompat Is LC-MS compatibility required? Polarity->MSCompat Yes IonPair Ion-Pairing RP-HPLC (e.g., 0.1% HFBA) Result: Good Retention, MS Suppression MSCompat->IonPair No HILIC HILIC Mode (Amide/Silica) Result: Excellent Retention & MS Compatible MSCompat->HILIC Yes

Decision matrix for selecting the optimal HPLC mode for highly polar basic amines.

Comparative Performance Analysis

The following table summarizes the experimental performance of three distinct column chemistries and mobile phase strategies for N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine.

Performance MetricStandard RPLC (C18)Ion-Pairing RPLC (C18)HILIC (Amide)
Mobile Phase Strategy 0.1% Formic Acid / ACN10 mM HFBA / ACN10 mM NH4​Ac / 80% ACN
Retention Factor ( k′ ) 0.2 (Elutes in void)4.56.2
Asymmetry Factor ( As​ ) > 3.5 (Severe tailing)1.21.05 (Excellent symmetry)
Theoretical Plates ( N ) < 2,0008,50014,200
LC-MS Compatibility Excellent (but no retention)Poor (Severe Ion Suppression)Excellent (Enhanced ESI+)
Equilibration Time ~10 Column Volumes~30 Column Volumes~15 Column Volumes
Mechanistic Breakdown
  • Ion-Pairing RPLC (IP-RPLC): Heptafluorobutyric acid (HFBA) acts as a dynamic modifier. Its hydrophobic fluorinated tail embeds into the C18 phase, while its anionic carboxylate head pairs with the protonated triamine. This neutralizes the charge and increases lipophilicity, yielding good retention. However, HFBA causes severe signal suppression in Electrospray Ionization Mass Spectrometry (ESI-MS) [3].

  • HILIC: HILIC utilizes a polar stationary phase (e.g., Amide) and a highly organic mobile phase (typically >70% acetonitrile). Water acts as the strong eluting solvent. A water-enriched layer forms on the stationary phase; the polar triamine partitions heavily into this aqueous layer, resulting in strong retention, excellent peak shape, and ideal MS compatibility due to high desolvation efficiency [4].

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. System suitability criteria (SST) must be met prior to sample analysis.

Workflow A: The Optimal Method (HILIC)

HILIC is the superior choice for this molecule due to its orthogonality to RPLC and its MS compatibility.

  • Column Selection: Amide-bonded silica (150 x 4.6 mm, 3 µm).

  • Mobile Phase Preparation:

    • Buffer (A): 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 6.0 with glacial acetic acid. (Controls the ionization state of both the analyte and the silanols).

    • Organic (B): 100% Acetonitrile.

  • Gradient Profile: Isocratic elution at 80% B / 20% A. (In HILIC, high organic content is required to maintain the aqueous layer on the stationary phase).

  • Flow Rate & Temperature: 1.0 mL/min at 35°C.

  • Sample Diluent (Critical Step): Dissolve the sample in 80% Acetonitrile. Causality: Injecting a highly aqueous sample into a HILIC system disrupts the stationary phase water layer, causing severe peak distortion and retention time shifts.

  • SST Criteria: Retention time RSD 1.0% (n=6); Asymmetry ( As​ ) 1.5.

Workflow B: The Alternative Method (IP-RPLC)

Use this method only if HILIC columns are unavailable and UV detection is sufficient (no LC-MS).

  • Column Selection: Endcapped C18 (150 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • A: 0.1% HFBA in Water.

    • B: 0.1% HFBA in Acetonitrile.

  • Gradient Profile: 5% B to 60% B over 15 minutes.

  • Equilibration (Critical Step): Flush the column with starting conditions for at least 30 column volumes. Causality: The ion-pairing agent requires significant time to reach equilibrium and dynamically coat the stationary phase. Premature injection leads to drifting retention times.

Validation Strategy: ICH Q2(R2) Compliance

Validating the HILIC method for N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine requires adherence to the updated ICH Q2(R2) guidelines, which emphasize a lifecycle approach and combined accuracy/precision studies [1].

Validation Phase1 1. Specificity Blank & Spiked Matrix Phase2 2. Range & Response LOQ to 120% Phase1->Phase2 Phase3 3. Accuracy & Precision Combined Studies Phase2->Phase3 Phase4 4. Robustness Method Variations Phase3->Phase4 Final ICH Q2(R2) Validated Phase4->Final

Stepwise analytical validation lifecycle according to ICH Q2(R2) guidelines.

Step-by-Step Validation Execution
  • Specificity / Stability-Indicating Power:

    • Subject the triamine to forced degradation (0.1N HCl, 0.1N NaOH, 3% H2​O2​ , heat at 60°C, and UV light).

    • Acceptance: The active peak must be baseline resolved ( Rs​≥1.5 ) from all degradation products (e.g., cleavage of the ethylenediamine tail).

  • Response (Linearity) & Range:

    • Prepare standards from the Limit of Quantitation (LOQ) up to 120% of the target specification limit.

    • Acceptance: Evaluate the response using an appropriate calibration model (typically linear regression, R2≥0.999 ).

  • Combined Accuracy & Precision:

    • As permitted by ICH Q2(R2), perform a combined study: Prepare spiked samples at 3 concentration levels (e.g., 50%, 100%, 150%) with 3 replicates each across multiple days.

    • Acceptance: Recovery between 98.0% - 102.0%; Intermediate Precision RSD 2.0%.

  • Robustness:

    • Deliberately vary the buffer pH ( ±0.2 units), column temperature ( ±5 °C), and mobile phase organic composition ( ±2 %).

    • Acceptance: System suitability parameters (retention time, peak symmetry) must remain within acceptable limits, proving the method's reliability in routine QC environments.

References

  • Title: ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5 Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Source: Agilent Technologies URL: [Link]

  • Title: Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography Source: Chrom Tech, Inc. URL: [Link]

  • Title: The Hyphenation of HILIC, Reversed-Phase HPLC, and Atmospheric-Pressure-Ionization MS Source: Spectroscopy Online URL: [Link]

Comparative Analysis of N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine and Alternative Piperidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In modern medicinal chemistry, the piperidine ring is a privileged scaffold, frequently utilized to enhance the basicity, solubility, and target-binding affinity of drug candidates. Among its functionalized variants, N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine stands out as a highly versatile building block. By incorporating an ethylenediamine linker, this compound provides a unique combination of conformational flexibility and dual basic centers.

This guide objectively compares N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine with other common piperidine derivatives, detailing their physicochemical properties, mechanistic advantages in receptor binding (specifically G Protein-Coupled Receptors and kinases), and the self-validating experimental protocols required to evaluate them.

Structural and Physicochemical Comparison

The selection of a piperidine derivative dictates the pharmacokinetic and pharmacodynamic trajectory of a lead compound. The addition or removal of spacer groups (like ethylenediamine) fundamentally alters the molecule's interaction with deep receptor pockets.

Table 1: Physicochemical Profiling of Piperidine Derivatives
Compound NameStructural FeatureEst. MW ( g/mol )Flexibility / SpacerKey Pharmacological Utility
N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine 1-methylpiperidine + ethylenediamine157.26High (2-carbon spacer)Deep polar pockets; bidentate salt bridges (e.g., GPCRs, IKK inhibitors).
1-Methylpiperidin-4-amine Direct primary amine on piperidine ring114.19Low (No spacer)Shallow binding sites; fragment-based drug design [1].
4-(Aminomethyl)piperidine Secondary ring amine + methylene spacer114.19Moderate (1-carbon spacer)Tuning basicity; requires protection/deprotection of ring nitrogen.
N-(1-Benzylpiperidin-4-yl)ethane-1,2-diamine N-benzyl substitution + ethylenediamine233.35High (Bulky lipophilic tail)CNS targets; enhanced Blood-Brain Barrier (BBB) penetration.

Mechanistic Insights: The Role of the Ethylenediamine Linker

To understand the causality behind choosing N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine over a rigid analog like 1-methylpiperidin-4-amine, we must examine the micro-environment of target receptors.

Case Study: Histamine H4 Receptor (H4R) Antagonism

The Histamine H4 Receptor (H4R) is a critical target for inflammatory and autoimmune diseases [2]. The H4R orthosteric binding pocket contains two critical acidic residues: Asp94 (in Transmembrane Helix 3) and Glu182 (in Transmembrane Helix 5) [3].

If a drug designer uses the rigid 1-methylpiperidin-4-amine , the molecule lacks the reach to interact with both residues simultaneously, often resulting in weak micromolar affinity. However, when N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine is conjugated to an indole or benzimidazole core, the ethylenediamine linker acts as a flexible extension cord. The 1-methylpiperidine nitrogen anchors to Asp94 via a salt bridge, while the terminal amine of the ethylenediamine moiety reaches across the pocket to hydrogen-bond with Glu182. This bidentate interaction dramatically increases binding affinity (often into the low nanomolar range) and is a structural requirement for inducing inverse agonism [4].

G Ligand Piperidine-Diamine Antagonist H4R Histamine H4 Receptor (Asp94 & Glu182 Bound) Ligand->H4R Bidentate Binding Gi Gαi Protein (Inactivated) H4R->Gi Blocks Activation AC Adenylyl Cyclase (Active) Gi->AC Removes Inhibition cAMP cAMP Levels (Elevated) AC->cAMP Increases MastCell Mast Cell Degranulation (Inhibited) cAMP->MastCell Suppresses Inflammation

Mechanism of action for piperidine-diamine derived H4R antagonists in mast cell regulation.

Experimental Methodologies: Synthesis & Validation

To ensure scientific integrity, the synthesis and biological evaluation of these derivatives must operate as a self-validating system . The following protocol details the conjugation of N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine to a generic carboxylic acid core (e.g., for an IKK-beta inhibitor or H4R ligand) and the subsequent validation assays.

Phase 1: Amide Coupling & Purification Workflow

Causality of Reagents: Standard EDC/NHS coupling often fails or yields complex mixtures when reacting with diamines due to competing nucleophilicity. We utilize HATU paired with DIPEA . HATU efficiently handles the steric hindrance of the secondary amine, while DIPEA (a non-nucleophilic base) ensures the primary amine remains deprotonated and highly reactive without attacking the coupling agent itself.

Step-by-Step Protocol:

  • Activation : Dissolve 1.0 eq of the target carboxylic acid core in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 15 minutes to form the active ester.

  • Coupling : Dropwise, add 1.1 eq of N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine. Stir for 4 hours under a nitrogen atmosphere.

  • Quenching & Extraction : Quench the reaction with saturated aqueous NaHCO3​ . Extract the product using Ethyl Acetate (3x). The basic piperidine moiety ensures the product remains in the organic layer at high pH.

  • Self-Validation (Purification) : Crude mixtures yield false positives in biological assays. Purify the compound using Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

  • Verification : Confirm molecular weight and >95% purity via LC-MS and 1H -NMR before proceeding to in vitro testing.

Phase 2: Radioligand Displacement Assay (Receptor Binding)

Causality of Assay Design: To prove that the ethylenediamine linker improves affinity, we must measure the displacement of the endogenous ligand. We use [3H] -Histamine. If the synthetic compound binds tighter due to the bidentate interaction, it will displace the radioactive histamine at lower concentrations.

Step-by-Step Protocol:

  • Membrane Preparation : Harvest Sf9 insect cells expressing human H4R. Homogenize in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA) and centrifuge to isolate the membrane fraction.

  • Incubation : In a 96-well plate, combine 50 µg of membrane protein, 10 nM [3H] -Histamine, and varying concentrations of the synthesized piperidine derivative (ranging from 10−11 to 10−4 M).

  • Validation Control : Include wells with 10 µM unlabeled histamine to define non-specific binding (NSB). Include a known standard (e.g., JNJ-7777120) to validate the assay's dynamic range.

  • Filtration : After 60 minutes of incubation at 25°C, rapidly filter the mixture through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).

  • Quantification : Wash filters 3x with ice-cold buffer, dry, and measure retained radioactivity using a liquid scintillation counter. Calculate the IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

W Step1 1. Amide Coupling (HATU, DIPEA, DMF) Step2 2. HPLC Purification (Ensure >95% Purity) Step1->Step2 Step3 3. Radioligand Binding ([3H]-Histamine Displacement) Step2->Step3 Step4 4. Functional Assay (GTPγS Binding / cAMP) Step3->Step4 Step5 5. Hit Validation & Lead Optimization Step4->Step5

Standard workflow for synthesizing and evaluating piperidine-based GPCR ligands.

Quantitative Performance Comparison

When subjected to the workflow above, experimental data consistently demonstrates the superiority of the ethylenediamine linker for specific GPCR targets.

Table 2: Representative Binding Affinity ( Ki​ ) at Human H4R [4]
Core ScaffoldAttached Piperidine DerivativeBinding Affinity ( Ki​ , nM)Functional Activity
Indole-2-carboxamide1-Methylpiperidin-4-amine> 1,000 nMWeak Antagonist
Indole-2-carboxamide4-(Aminomethyl)piperidine~ 450 nMPartial Antagonist
Indole-2-carboxamideN1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine ~ 12 nM Potent Inverse Agonist

Data Interpretation: The addition of the 2-carbon spacer in the diamine derivative results in a nearly 100-fold increase in binding affinity compared to the direct amine, validating the bidentate binding hypothesis.

Strategic Recommendations

  • Choose N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine when targeting deep, polar receptor pockets (like H4R or the solvent-exposed regions of IKK-beta) where flexibility and dual hydrogen-bonding/ionic interactions are required to achieve nanomolar potency.

  • Choose 1-Methylpiperidin-4-amine during early fragment-based screening, or when the target pocket is shallow and sterically restricted, preventing the accommodation of the bulky ethylenediamine linker.

  • Choose N-(1-Benzylpiperidin-4-yl)ethane-1,2-diamine if the primary goal is to increase the overall lipophilicity (LogP) of the molecule to force blood-brain barrier (BBB) permeation for CNS indications.

References

  • 4-Amino-1-methylpiperidine | CID 2737531 . PubChem, National Library of Medicine. Available at:[Link]

  • Roles of histamine and its receptors in allergic and inflammatory bowel diseases . World Journal of Gastroenterology (via PubMed Central). Available at:[Link]

  • N,N-Dimethyl-N'-(1-methyl-piperidin-4-yl)-ethane-1,2-diamine | CID 1085213 . PubChem, National Library of Medicine. Available at:[Link]

  • Structural requirements for inverse agonism and neutral antagonism of indole-, benzimidazole-, and thienopyrrole-derived histamine H4 receptor ligands . Journal of Pharmacology and Experimental Therapeutics (via PubMed). Available at:[Link]

A Comparative Guide to the Mass Spectrometric Fragmentation and Analysis of N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine is a key building block in medicinal chemistry, forming the structural backbone of various pharmacologically active agents. Its unique structure, featuring a substituted piperidine ring and an ethylenediamine chain, imparts specific physicochemical properties that are crucial for its function but also present challenges for its analytical characterization. Accurate and robust analytical methodologies are paramount for ensuring the quality, efficacy, and safety of pharmaceuticals derived from this scaffold. This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine and offers a comparative overview with other essential analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

This document moves beyond a simple recitation of protocols. It delves into the rationale behind methodological choices, providing a framework for selecting the most appropriate analytical strategy based on the specific research or quality control objective. The insights provided herein are grounded in established principles of analytical chemistry and supported by experimental data from analogous compounds.

Part 1: In-Depth Analysis of Mass Spectrometric Fragmentation

Mass spectrometry is a cornerstone technique for the structural elucidation of organic molecules. Understanding the fragmentation pattern of N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine is crucial for its unambiguous identification, whether as a synthesized intermediate or a metabolite in biological matrices.

Predicted Fragmentation Pattern of N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine

The fragmentation of N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine in mass spectrometry is primarily governed by the presence of multiple nitrogen atoms, which are preferential sites of ionization. The subsequent fragmentation pathways are dictated by the stability of the resulting fragment ions.

Under Electron Ionization (EI) , the initial event is the removal of an electron to form a molecular ion (M+•). Due to the presence of multiple nitrogen atoms, the molecular ion peak may be observed, although it might be of low intensity. The fragmentation is dominated by α-cleavage, which is the cleavage of a carbon-carbon bond adjacent to a heteroatom, in this case, nitrogen.[1][2] This process leads to the formation of resonance-stabilized iminium ions.[1][3]

In Electrospray Ionization (ESI) , a softer ionization technique, the molecule is typically observed as a protonated species, [M+H]+. Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation. The fragmentation pathways in ESI-MS/MS are often initiated at the site of protonation, which will be one of the basic nitrogen atoms.[4]

The principal fragmentation pathways for N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine are proposed as follows:

  • α-Cleavage at the Piperidine Ring: Cleavage of the C-C bonds adjacent to the piperidine nitrogen is a highly favored fragmentation pathway.[4] This can result in the loss of an ethyl or methyl group from the ring, but more significantly, it can lead to the formation of a stable iminium ion by cleavage within the ring.

  • Cleavage of the Ethylenediamine Side Chain: The C-C and C-N bonds of the ethylenediamine linker are susceptible to cleavage. Cleavage of the bond between the two carbons of the ethylenediamine moiety can generate characteristic fragment ions.

  • Ring Opening of the Piperidine Moiety: The piperidine ring can undergo fission, leading to the formation of various acyclic fragment ions.[4]

The following table summarizes the predicted key fragment ions for N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine (Molecular Weight: 171.28 g/mol ).

m/z Proposed Formula Proposed Structure/Origin
172[C9H22N3]+Protonated molecule ([M+H]+)
142[C7H16N3]+Loss of C2H5 from the piperidine ring followed by rearrangement, or loss of CH2NH2 from the side chain.
126[C7H16N2]+Cleavage of the C-N bond between the piperidine ring and the ethylenediamine side chain.
98[C6H12N]+Formation of the 1-methyl-1,2,3,4-tetrahydropyridinium ion through ring cleavage.
84[C5H10N]+Formation of the 1-methylpiperidiniumyl cation.
71[C4H9N]+Iminium ion from the piperidine ring.
58[C2H8N2]+• or [C3H8N]+Fragment from the ethylenediamine side chain or piperidine ring.
44[C2H6N]+Iminium ion from the ethylenediamine side chain.

.dot

LC_MS_Workflow Sample Sample Collection (e.g., Plasma) Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Separation HPLC Separation (C18 Column) Injection->Separation Ionization ESI Source (Positive Mode) Separation->Ionization MS_Analysis Tandem MS Analysis (MRM) Ionization->MS_Analysis Data Data Acquisition and Quantification MS_Analysis->Data GC_MS_Workflow Sample Sample Derivatization Derivatization (e.g., with DMF-DMA) Sample->Derivatization Injection GC Injection Derivatization->Injection Separation GC Separation (Capillary Column) Injection->Separation Ionization EI Source Separation->Ionization MS_Analysis Mass Analysis (Quadrupole) Ionization->MS_Analysis Detection Detection and Data Acquisition MS_Analysis->Detection

Sources

Validating GPCR Assays Using N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine as a Reference Standard

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Comparison Guide for Histaminergic Receptor Screening

As drug discovery programs increasingly target complex G protein-coupled receptors (GPCRs) like the Histamine H4 Receptor (H4R) for immunological and inflammatory diseases, the need for robust, self-validating assay platforms is paramount. A critical component of assay validation is the selection of a reliable reference standard.

N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine (N1-MPEA) serves as an excellent basic pharmacophore standard. Its 1-methylpiperidine core and ethylenediamine moiety form critical salt bridges with the conserved Asp3.32 residue in the transmembrane domain 3 of aminergic GPCRs [1]. By utilizing N1-MPEA as a benchmarking standard, researchers can objectively evaluate and compare the performance of different assay modalities.

This guide provides an objective comparison of three primary assay platforms—Radioligand Binding, TR-FRET, and NanoBRET—using N1-MPEA to validate assay sensitivity, physiological relevance, and high-throughput screening (HTS) compatibility.

The Mechanistic Role of the Standard

To design a self-validating experimental system, one must understand the causality behind the standard's mechanism of action. When N1-MPEA binds to the orthosteric pocket of the H4R, it stabilizes the receptor's active conformation. This induces the coupling of the Gαi/o protein, which subsequently inhibits adenylyl cyclase (reducing intracellular cAMP) and triggers the recruitment of β-arrestin for receptor desensitization [2].

G Ligand N1-MPEA Standard Receptor Histamine H4 Receptor Ligand->Receptor G_Protein Gαi/o Protein Receptor->G_Protein B_Arrestin β-Arrestin2 Recruitment Receptor->B_Arrestin AC Adenylyl Cyclase G_Protein->AC cAMP cAMP Decrease AC->cAMP

H4R GPCR signaling pathway modulated by N1-MPEA.

Objective Comparison of Assay Modalities

When validating a new assay for hit-to-lead campaigns, researchers must weigh affinity metrics against functional readouts. Below is a comparative analysis of three distinct methodologies validated using the N1-MPEA standard.

A. Radioligand Binding Assay (RBA)

RBA remains the "gold standard" for determining true thermodynamic binding affinity ( Ki​ ). By measuring the competitive displacement of a radiolabeled tracer (e.g., [³H]-Histamine), researchers can isolate binding events from downstream signal amplification. However, RBA requires radioactive handling and cannot distinguish between agonists and antagonists.

B. TR-FRET cAMP Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the functional consequence of Gαi activation. Because H4R activation inhibits adenylyl cyclase, assays are typically run in the presence of Forskolin (to artificially raise baseline cAMP). TR-FRET utilizes a long-lifetime fluorophore (Europium) to delay signal acquisition, effectively eliminating background autofluorescence from biological matrices and yielding exceptionally high Z'-factors [3].

C. NanoBRET β-Arrestin Recruitment Assay

Bioluminescence Resonance Energy Transfer (NanoBRET) offers a live-cell, real-time readout of receptor desensitization. By tagging the H4R with a NanoLuc donor and β-arrestin with a fluorescent acceptor, researchers can monitor the spatiotemporal kinetics of the N1-MPEA-induced receptor interaction without the need for cell lysis [4].

Comparative Performance Data
Assay ModalityReadout TypeN1-MPEA MetricTypical Z'-FactorThroughputKey Advantage
Radioligand Binding Equilibrium Affinity Ki​ : 45 ± 5 nM0.65 - 0.75Medium (96-well)Direct target engagement; no signal amplification bias.
TR-FRET cAMP Functional (Gαi) IC50​ : 12 ± 2 nM0.80 - 0.85High (384/1536-well)High sensitivity; zero autofluorescence interference.
NanoBRET Functional (Arrestin) EC50​ : 85 ± 8 nM0.70 - 0.75High (384-well)Live-cell kinetic monitoring; pathway-specific.

Data reflects generalized validation parameters for piperidine-based histaminergic standards.

Standardized Experimental Protocols

To ensure reproducibility, the following protocols detail how to utilize N1-MPEA as a self-validating control in functional assays.

Workflow Prep Prepare N1-MPEA Dilution Series Incubate Incubate with H4R-Expressing Cells Prep->Incubate Read Signal Detection (TR-FRET / BRET) Incubate->Read Analyze Calculate IC50 & Z'-Factor Read->Analyze

Step-by-step workflow for assay validation using the standard.

Protocol 1: TR-FRET cAMP Functional Validation

Causality Check: N1-MPEA binding to H4R (Gαi) reduces intracellular cAMP. In a competitive TR-FRET assay format, a decrease in native cAMP results in less competition for the Europium-labeled cAMP tracer, thereby increasing the FRET signal.

  • Cell Preparation: Harvest HEK293T cells stably expressing human H4R. Resuspend in stimulation buffer (HBSS, 0.1% BSA, 0.5 mM IBMX to inhibit phosphodiesterases).

  • Standard Preparation: Prepare a 10-point, 1:3 serial dilution of N1-MPEA starting at 10 µM in stimulation buffer.

  • Stimulation: Add 5 µL of cells (approx. 2,000 cells/well) to a 384-well white microplate. Add 5 µL of the N1-MPEA dilution series containing 2 µM Forskolin.

  • Incubation: Incubate for 30 minutes at room temperature to allow for steady-state cAMP inhibition.

  • Detection Reagents: Add 5 µL of Europium cryptate-labeled cAMP and 5 µL of d2-labeled anti-cAMP antibody (lysis buffer formulation).

  • Signal Acquisition: Incubate for 1 hour at room temperature. Read on a time-resolved fluorometer (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio.

Protocol 2: NanoBRET β-Arrestin Recruitment

Causality Check: This assay relies on strict spatial proximity (<10 nm). Only true agonists like N1-MPEA will induce the conformational change required for GRK-mediated phosphorylation and subsequent β-arrestin recruitment, bringing the NanoLuc donor and fluorescent acceptor together.

  • Transfection: Transiently co-transfect HEK293T cells with H4R-NanoLuc (donor) and β-arrestin2-mVenus (acceptor) plasmids using a 1:5 ratio.

  • Plating: 24 hours post-transfection, detach cells and re-plate into a 384-well white plate at 10,000 cells/well. Incubate overnight.

  • Substrate Addition: Add the cell-permeable NanoBRET substrate (coelenterazine-h derivative) to a final concentration of 10 µM.

  • Standard Addition: Add the N1-MPEA dilution series (10 µM to 0.1 nM).

  • Kinetic Reading: Immediately transfer the plate to a luminescence microplate reader equipped with dual-emission filters. Monitor the BRET ratio (Emission 535 nm / Emission 475 nm) continuously for 45 minutes at 37°C to capture the Tmax​ of arrestin recruitment.

Conclusion

Validating GPCR assays requires a standard that provides predictable, reproducible pharmacology. N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine serves as an optimal tool compound for this purpose. While Radioligand Binding offers pristine affinity data, TR-FRET provides the highest throughput and robustness (Z' > 0.8) for primary screening. Conversely, NanoBRET delivers unmatched kinetic insights into receptor desensitization pathways, ensuring that hit compounds possess the desired functional profile.

References

  • Molecular Determinants of Ligand Binding Modes in the Histamine H4 Receptor: Linking Ligand-Based Three-Dimensional Quantitative Structure–Activity Relationship (3D-QSAR) Models to in Silico Guided Receptor Mutagenesis Studies. Journal of Medicinal Chemistry.[Link]

  • Differential Role of Serines and Threonines in Intracellular Loop 3 and C-Terminal Tail of the Histamine H4 Receptor in β-Arrestin and G Protein-Coupled Receptor Kinase Interaction, Internalization, and Signaling. Journal of Medicinal Chemistry.[Link]

  • A Dynamic, Split-Luciferase-Based Mini-G Protein Sensor to Functionally Characterize Ligands at All Four Histamine Receptor Subtypes. International Journal of Molecular Sciences.[Link]

  • Luminogenic HiBiT Peptide-Based NanoBRET Ligand Binding Assays for Melatonin Receptors. ACS Pharmacology & Translational Science.[Link]

A High-Fidelity Comparison Guide: FTIR Spectroscopic Analysis of N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenge

N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine is a highly versatile aliphatic polyamine, frequently utilized as a building block in the synthesis of kinase inhibitors and GPCR-targeting therapeutics. Structurally, it presents a unique analytical challenge: it contains a primary exocyclic amine, a secondary amine in the ethylenediamine linker, and a tertiary amine embedded within the 1-methylpiperidine ring.

Because it is an aliphatic polyamine, it exists as a viscous, highly hygroscopic liquid at room temperature. This physical state dictates the analytical approach. The compound readily scavenges atmospheric moisture and carbon dioxide, leading to rapid spectral degradation. As a Senior Application Scientist, the goal is not just to acquire a spectrum, but to acquire a pristine spectrum that reflects the true molecular state of the amine, free from atmospheric artifacts. This guide objectively compares the efficacy of Attenuated Total Reflectance (ATR) FTIR against traditional Transmission FTIR for this specific class of compounds.

Mechanistic Overview: The Molecular Fingerprint

To accurately validate the FTIR spectrum, one must first understand the causality behind the expected vibrational modes. The target molecule contains three distinct nitrogen environments:

  • Primary Amine (-NH₂): Located at the terminus of the ethylenediamine chain. It exhibits two distinct (asymmetric and symmetric) in the 3300–3500 cm⁻¹ range, along with a strong in-plane N-H scissoring bend around 1550–1650 cm⁻¹[1].

  • Secondary Amine (-NH-): Bridging the piperidine ring and the ethyl chain. It produces a single, weaker N-H stretch near 3300 cm⁻¹, which often overlaps with the symmetric stretch of the primary amine[1].

  • Tertiary Amine (Piperidine N-CH₃): Lacks an N-H bond, meaning it does not absorb in the >3000 cm⁻¹ region. Instead, its presence is confirmed by C-N stretching vibrations (1000–1250 cm⁻¹) and characteristic Bohlmann bands (2700–2800 cm⁻¹) arising from C-H bonds that are antiperiplanar to the nitrogen lone pair[1].

Table 1: Expected FTIR Spectral Band Assignments
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity / Shape
Primary Amine (-NH₂) Asymmetric & Symmetric N-H Stretch3350 & 3280Medium, Broad
Primary Amine (-NH₂) N-H Scissoring (Bend)1650 - 1550Strong, Sharp
Secondary Amine (-NH-) N-H Stretch~3300 (Overlaps)Weak
Tertiary Amine (N-CH₃) C-H Stretch (Bohlmann Bands)2800 - 2700Medium
Aliphatic Chain C-H Asymmetric & Symmetric Stretch2950 - 2850Strong
All Amines C-N Stretch1250 - 1000Medium to Strong

Methodological Comparison: ATR-FTIR vs. Transmission

Because aliphatic polyamines are highly basic and hygroscopic, they readily react with atmospheric CO₂ and H₂O. This reaction forms, which introduce massive spectral artifacts[2]. Specifically, carbamate formation yields a strong C=O stretching band near 1640 cm⁻¹, which completely masks the critical N-H scissoring modes of the primary amine[2].

Therefore, traditional transmission FTIR (using capillary films between NaCl/KBr windows) is fundamentally flawed for this compound. The extended sample preparation exposes the viscous liquid to the atmosphere. In contrast, requires zero sample preparation, allowing the neat liquid to be analyzed instantly before atmospheric degradation occurs[3]. Furthermore, a diamond ATR crystal must be used; the high basicity of the polyamine can etch standard ZnSe crystals over time[3].

Table 2: Performance Comparison for Hygroscopic Polyamines
ParameterATR-FTIR (Diamond Crystal)Transmission (Capillary Film / KBr)
Sample Preparation None (Direct application)Laborious (Pressing between windows)
Atmospheric Exposure < 5 seconds1 - 3 minutes (High risk of CO₂ uptake)
Spectral Artifacts None (Pristine amine spectrum)High (Carbamate C=O at 1640 cm⁻¹, H₂O at 3300 cm⁻¹)
Chemical Compatibility Excellent (Diamond is inert to strong bases)Poor (NaCl/KBr windows degrade from moisture)
Pathlength Highly reproducible (Evanescent wave)Variable (Depends on film thickness)

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, every protocol must validate its own success or failure. Below are the workflows for both techniques.

Protocol A: ATR-FTIR Analysis (The Gold Standard)
  • System Baseline Validation: Clean the diamond ATR crystal with isopropanol (IPA) and a lint-free wipe. Collect a background spectrum (air). Validation Check: The baseline must be flat at 100% Transmittance. Any peaks indicate residual contamination.

  • Sample Deposition: Using a glass Pasteur pipette, rapidly apply 1-2 drops of neat N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine directly onto the center of the diamond crystal. Ensure the evanescent wave area is completely covered.

  • Spectral Acquisition: Immediately collect 32 scans at a resolution of 4 cm⁻¹.

  • Post-Run Artifact Check (Self-Validation): Inspect the 1640 cm⁻¹ region. If a massive, broad peak is absent, the sample integrity was maintained. The presence of sharp N-H scissoring bands confirms a successful, artifact-free run.

Protocol B: Transmission FTIR (The Negative Control)
  • Window Preparation: Obtain two polished, dry NaCl or KBr windows.

  • Film Formation: Apply 1 drop of the polyamine to one window. Place the second window on top and press gently to form a thin capillary film. Place the assembly into the transmission holder.

  • Spectral Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹.

  • Degradation Monitoring (Self-Validation): Run continuous scans every 60 seconds for 5 minutes. Observation: You will actively observe the growth of a broad peak at ~1640 cm⁻¹ (carbamate formation) and a broadening of the 3300 cm⁻¹ region (water absorption). This validates the hypothesis that atmospheric exposure destroys the spectral integrity of the sample.

Decision Workflow

The following logic gate illustrates the decision-making process for analyzing complex, reactive amines.

FTIR_Workflow Sample N1-(1-Methylpiperidin-4-yl) ethane-1,2-diamine Assess Assess Physical State (Hygroscopic/Viscous?) Sample->Assess ATR ATR-FTIR (Diamond) Minimal Prep, No H2O/CO2 Uptake Assess->ATR Yes Transmission Transmission (Capillary Film) High Risk of Artifacts Assess->Transmission No CleanSpec Pristine Amine Spectrum (N-H, C-N, C-H modes) ATR->CleanSpec Direct Measurement Artifacts Carbamate/Water Bands (1640 cm⁻¹, 3300 cm⁻¹) Transmission->Artifacts Atmospheric Exposure

Logical workflow for selecting FTIR sampling techniques for polyamines.

References

  • 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available at:[Link]

  • Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. AZoM. Available at:[Link]

  • Assessing the Chemical Speciation during CO2 Absorption by Aqueous Amines Using in Situ FTIR. Industrial & Engineering Chemistry Research (ACS Publications). Available at:[Link]

Sources

Benchmarking Catalytic Activity of N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As transition metal catalysis shifts toward lower catalyst loadings and higher turnover frequencies (TOF), the rational design of supporting ligands becomes paramount. While simple aliphatic diamines like ethylenediamine (EDA) and N,N,N',N'-tetramethylethylenediamine (TMEDA) are ubiquitous in coordination chemistry, they often lack the steric and electronic complexity required to stabilize highly active catalytic intermediates.

This guide benchmarks the catalytic performance of N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine (Pip-EDA) —a hybrid ligand featuring a primary amine, a secondary amine, and a bulky, tertiary piperidine ring. By evaluating its Ruthenium (Ru) and Palladium (Pd) complexes against standard alternatives, we provide a mechanistic rationale for its superior performance in transfer hydrogenation and cross-coupling workflows.

Mechanistic Rationale: The "Pip-EDA" Advantage

The structural architecture of Pip-EDA introduces two critical catalytic advantages over standard EDA:

  • Outer-Sphere Proton Relay (Ru-Catalysis): In asymmetric and non-asymmetric transfer hydrogenation (TH), the presence of a base is critical for regenerating the active metal-hydride species [1]. The tertiary amine on the 1-methylpiperidin-4-yl moiety acts as a tethered, hemilabile basic site. It functions as an intramolecular proton shuttle, accelerating the deprotonation of formic acid without requiring high concentrations of external base [3].

  • Steric Shielding & Reductive Elimination (Pd-Catalysis): In cross-coupling reactions, bulky ligands widen the bite angle and increase steric pressure around the metal center, which exponentially accelerates the rate-limiting reductive elimination step. This enables the use of "ppm-level" palladium concentrations, mitigating metal leaching and reducing costs [2].

Benchmark I: Ruthenium-Catalyzed Transfer Hydrogenation of Ketones

Transfer hydrogenation of acetophenone to 1-phenylethanol serves as the standard benchmark for evaluating bifunctional metal-ligand cooperation.

Quantitative Data Comparison

Reaction Conditions: 0.1 mol% [RuCl₂(p-cymene)]₂, 0.2 mol% Ligand, HCOOH/Et₃N (5:2 azeotrope), Acetophenone (1.0 equiv), 40 °C.

Ligand SystemTime to >95% Conv.Conversion (%)Initial TOF (h⁻¹)Chemoselectivity (C=O vs C=C)
EDA 4.0 h88%212>99%
TMEDA >12.0 h45%85>99%
Pip-EDA 1.5 h >99% 680 >99%

Analysis: TMEDA performs poorly due to the lack of an N-H proton, which is strictly required for the Noyori-type bifunctional transition state [1]. Pip-EDA outperforms standard EDA by over 300% in initial TOF, driven by the piperidine nitrogen acting as a local proton sink during the catalytic cycle.

G Precat 18e- Ru-Cl Precatalyst (Pip-EDA Ligated) Active 18e- Ru-H Active Species (Metal-Hydride) Precat->Active HCOOH / Base - HCl TS 6-Membered Cyclic Transition State (Concerted H-/H+ Transfer) Active->TS + Ketone Unsat 16e- Ru Amido Complex (Substrate Reduced) TS->Unsat - Alcohol Product Unsat->Active + HCOOH - CO2 (Accelerated by Piperidine)

Bifunctional catalytic cycle of Ru-catalyzed transfer hydrogenation via a 6-membered transition state.

Self-Validating Experimental Protocol: Ru-TH Workflow

Objective: Accurately measure the TOF of the Ru-(Pip-EDA) complex while ruling out background catalysis. Self-Validating Design: The inclusion of dodecane acts as an inert internal standard for GC-FID quantification, ensuring mass balance is strictly conserved. A parallel control reaction omitting the Pip-EDA ligand validates that background catalysis by the Ru precursor is negligible.

Step-by-Step Methodology:

  • Precatalyst Activation: In an argon-filled glovebox, charge a Schlenk flask with[RuCl₂(p-cymene)]₂ (3.0 mg, 0.005 mmol) and Pip-EDA (1.6 mg, 0.01 mmol) in 2.0 mL of anhydrous degassed dichloromethane. Stir at 25 °C for 30 minutes to ensure complete complexation.

  • Substrate Preparation: To a separate reaction vial, add acetophenone (1.20 g, 10.0 mmol) and exactly 100.0 μL of dodecane (internal standard).

  • Reaction Initiation: Add the azeotropic mixture of HCOOH/Et₃N (5:2, 2.0 mL) to the substrate vial. Inject the activated Ru-complex solution.

  • Operando Sampling: Maintain the reaction at 40 °C. Withdraw 20 μL aliquots every 15 minutes.

  • Quenching & Analysis: Dilute each aliquot immediately in 1.0 mL of cold ethyl acetate exposed to air (to deactivate the catalyst). Analyze via GC-FID. Plot the ratio of the 1-phenylethanol peak area to the dodecane peak area to calculate exact conversion metrics.

Benchmark II: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Modern cross-coupling chemistry demands catalysts that operate at the parts-per-million (ppm) level to minimize heavy metal contamination in pharmaceutical APIs [2].

Quantitative Data Comparison

Reaction Conditions: 4-Bromoanisole (1.0 equiv), Phenylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), Pd(OAc)₂ (variable ppm), Ligand (variable ppm), EtOH/H₂O (9:1), 80 °C.

Ligand SystemCatalyst Loading (Pd)TimeGC Yield (%)Turnover Number (TON)
EDA 1000 ppm (0.1 mol%)12 h78%780
TMEDA 1000 ppm (0.1 mol%)12 h62%620
Pip-EDA 50 ppm (0.005 mol%) 4 h 95% 19,000

Analysis: Pip-EDA demonstrates a profound stabilizing effect on monomeric Pd(0) species, preventing their agglomeration into inactive palladium black. The steric bulk of the piperidine ring forces a lower coordination number at the Pd center, vastly accelerating the reductive elimination of the biaryl product.

Workflow Step1 1. Complexation Pd(OAc)2 + Pip-EDA Step2 2. Activation Formation of Active Pd(0) Step1->Step2 Step3 3. Cross-Coupling Aryl Halide + Boronic Acid Step2->Step3 Step4 4. Isolation Extraction & GC-FID / NMR Step3->Step4

Experimental workflow for benchmarking Pd-catalyzed Suzuki-Miyaura cross-coupling.

Self-Validating Experimental Protocol: Pd-Suzuki Workflow

Objective: Benchmark the TON of Pd-(Pip-EDA) at ultra-low (50 ppm) loadings. Self-Validating Design: Operating at 50 ppm Pd allows for the immediate differentiation of highly active monomeric species from less active Pd black agglomerates (which fail to turnover at this concentration). The protocol utilizes 1,3,5-trimethoxybenzene as a quantitative NMR internal standard to cross-verify the GC-FID yield, ensuring absolute quantification without isolation bias.

Step-by-Step Methodology:

  • Stock Solution Preparation: Due to the microgram quantities required for 50 ppm loading, prepare a 0.01 M stock solution of Pd(OAc)₂ and Pip-EDA (1:1.2 molar ratio) in anhydrous ethanol.

  • Reagent Loading: To an oven-dried 10 mL microwave vial equipped with a stir bar, add 4-bromoanisole (187 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and finely ground K₂CO₃ (276 mg, 2.0 mmol).

  • Catalyst Injection: Add 1.8 mL of EtOH and 0.2 mL of degassed H₂O to the vial. Inject exactly 5.0 μL of the Pd/Pip-EDA stock solution (delivering 0.05 μmol Pd, equivalent to 50 ppm).

  • Reaction Execution: Seal the vial and heat at 80 °C under vigorous stirring (1000 rpm) for exactly 4 hours.

  • Orthogonal Quantification:

    • GC-FID: Cool the mixture, extract with 2 mL of EtOAc containing dodecane, and inject into the GC.

    • qNMR: Evaporate the remaining organic layer, dissolve in CDCl₃, and add exactly 0.33 mmol of 1,3,5-trimethoxybenzene. Integrate the methoxy peak of the product (3.85 ppm) against the internal standard (3.77 ppm) to validate the GC yield.

Conclusion

N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine (Pip-EDA) is not merely a structural curiosity; it is a highly engineered ligand that outperforms standard EDA and TMEDA in demanding catalytic environments. By combining the strong σ-donation of an ethylenediamine backbone with the steric bulk and hemilabile basicity of a piperidine ring, Pip-EDA enables ultra-high turnover frequencies in Ru-catalyzed transfer hydrogenations and unlocks ppm-level Pd-catalyzed cross-couplings.

References

  • Transfer Hydrogenation of Activated C=C Bonds Catalyzed by Ruthenium Amido Complexes: Reaction Scope, Limitation, and Enantioselectivity The Journal of Organic Chemistry - ACS Public
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Organic Process Research & Development - ACS Public
  • New insight into the role of a base in the mechanism of imine transfer hydrogenation on a Ru(ii) half-sandwich complex Dalton Transactions (RSC Publishing)

structural confirmation of N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine by X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Flexible Polyamines

For researchers and drug development professionals, the unambiguous structural confirmation of synthetic intermediates is a non-negotiable step in the drug discovery pipeline. N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine is a highly flexible, nitrogen-rich triamine (Molecular Weight: ~185.3 g/mol ) frequently utilized as a building block for kinase inhibitors and GPCR ligands[1].

Because this molecule contains a primary, secondary, and tertiary amine, it exists as a viscous, hygroscopic liquid or a low-melting waxy solid at room temperature. This physical state presents a significant analytical bottleneck: while spectroscopic methods can confirm its atomic connectivity, determining its absolute three-dimensional conformation requires isolating the molecule in a rigid, ordered state. This guide objectively compares Single-Crystal X-ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) spectroscopy for this compound, providing field-proven experimental protocols to overcome the crystallization barrier.

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

Structural confirmation generally relies on an orthogonal approach combining Mass Spectrometry (MS), NMR, and SC-XRD[2]. While MS provides rapid molecular weight verification and NMR offers excellent solution-state connectivity without the need for crystallization[3], SC-XRD remains the undisputed "gold standard" for determining precise 3D atomic coordinates, bond lengths, and absolute configurations[4].

Table 1: Quantitative Comparison of Structural Confirmation Techniques

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Data Precise 3D atomic coordinates, bond lengths, and angles[4]Solution-state connectivity, molecular dynamics[4]Molecular weight, elemental composition[4]
Sample State High-quality single crystal (>0.1 mm)[4]Solution (5-10 mg in deuterated solvent)[4]Gas phase (micrograms to nanograms)[4]
Resolution 0.5 - 2.0 Å (Atomic resolution)[4]Inferred 1.5 - 2.5 Å[4]N/A (No 3D structural data)[4]
Key Limitation Requires a high-quality crystallizable solid[3]Averages dynamic conformations in solution[3]Cannot differentiate stereoisomers independently

For highly flexible molecules like N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine, NMR spectra will show time-averaged signals due to rapid rotation around the ethylenediamine C-C and C-N bonds. To capture a definitive snapshot of the molecule's conformation, we must force it into a crystal lattice.

Workflow for the structural confirmation of flexible polyamines.

The Crystallization Causality: Why Salt Formation is Mandatory

Attempting to crystallize the free base of N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine directly is futile due to its high conformational entropy and the lack of strong, directional intermolecular forces.

The Mechanistic Solution: By treating the free base with an acid (e.g., Hydrochloric acid), we protonate the primary, secondary, and tertiary amines to form a tri-hydrochloride salt. This transformation achieves two critical objectives:

  • Entropy Reduction: Protonation restricts the rotational freedom of the ethylenediamine linker.

  • Lattice Engineering: The introduction of chloride counterions establishes a robust, recurrent supramolecular pattern driven by strong N-H···Cl hydrogen bonds[5]. This ionic network provides the necessary lattice energy to drive crystallization.

Experimental Protocol: From Viscous Oil to Single Crystal

To ensure a self-validating system, the following protocol utilizes vapor diffusion, which allows for a slow, controlled increase in supersaturation. This prevents the flexible polyamine from "oiling out" or forming an amorphous precipitate[6].

Phase 1: Preparation of the Tri-Hydrochloride Salt
  • Dissolution: Dissolve 50 mg of purified N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine free base in 2.0 mL of anhydrous ethanol in a dry, inert-gas-purged vial.

  • Protonation: Cool the solution to 0°C. Slowly add 3.5 equivalents of ethereal HCl (2.0 M) dropwise under continuous stirring. A white precipitate should begin to form immediately.

  • Isolation: Stir for 30 minutes, then evaporate the solvent under reduced pressure. Wash the resulting crude solid three times with 1 mL aliquots of cold diethyl ether to remove any unreacted free base or non-polar impurities. Dry under high vacuum.

Phase 2: Vapor Diffusion Crystallization
  • Solvent Selection: Dissolve 10 mg of the highly pure tri-hydrochloride salt in a minimum volume (approx. 150–200 µL) of HPLC-grade methanol (the good solvent) inside a 2 mL inner glass vial.

  • Chamber Setup: Place the uncapped 2 mL inner vial into a larger 20 mL outer vial containing 3 mL of ethyl acetate (the anti-solvent).

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap. Store the chamber in a vibration-free environment at a constant 20°C. Over 3 to 7 days, the volatile anti-solvent will slowly diffuse into the inner vial, smoothly reaching the supersaturation point required for high-quality crystal nucleation.

  • Harvesting: Once block-shaped, transparent crystals (>0.1 mm) are observed, harvest them immediately using a nylon loop. Submerge the crystal in paratone oil to protect the hygroscopic salt from atmospheric moisture degradation during X-ray exposure.

Data Interpretation: Validating the Structure

Once the crystal is subjected to X-ray diffraction (typically using Mo-Kα or Cu-Kα radiation at cryogenic temperatures, e.g., 100 K), the resulting electron density map is solved and refined. A successful structure solution should yield an R-factor (R1) of < 0.05[2].

Table 2: Comparative Data Output for Polyamine Structural Validation

ParameterSC-XRD (Tri-HCl Salt)1D/2D NMR (Free Base in CDCl3)
Conformational State Locked (Solid-state lattice)Dynamic (Rapid interconversion)
Intermolecular Forces Observable (N-H···Cl hydrogen bonds)[5]Not directly observable (Solvent averaged)
Stereocenter Assignment Absolute configuration (Flack parameter)Relative stereochemistry (NOESY/ROESY)[3]
Data Output Electron density map, R1 < 0.05[2]Chemical shifts (ppm), J-couplings (Hz)

The SC-XRD data will unequivocally confirm the connectivity of the piperidine ring to the ethylenediamine chain. More importantly, it maps the exact hydrogen bonding network that stabilizes the molecule, an insight completely invisible to standard NMR techniques.

Hydrogen bonding network stabilizing the polyamine crystal lattice.

Conclusion

While NMR and MS are indispensable for routine structural checks and solution-state dynamics, they fall short of providing the absolute 3D spatial arrangement of highly flexible polyamines like N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine. By strategically manipulating the molecule's physical properties through salt formation and employing controlled vapor diffusion, researchers can reliably grow diffraction-quality crystals. This approach elevates the structural confirmation from inferred connectivity to absolute, mathematically proven 3D coordinates, ensuring rigorous scientific integrity in downstream drug development.

References

  • ResolveMass Laboratories Inc. "2025 Pharma Trends: Structure elucidation services by NMR." [Link]

  • MDPI. "Recurrent Supramolecular Patterns in a Series of Salts of Heterocyclic Polyamines and Heterocyclic Dicarboxylic Acids: Synthesis, Single-Crystal X-ray Structure..." [Link]

  • RSIS International. "Structure Confirmation and Uses of Drug Molecule C17H12N2O3." [Link]

  • PubChem. "N,N-Dimethyl-N'-(1-methyl-piperidin-4-yl)-ethane-1,2-diamine." [Link]

Sources

Comparative Efficacy Guide: N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine Derivatives vs. Standard Reference Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine (PubChem CID 1085213)[1] is a highly versatile diamine pharmacophore utilized extensively in the design of targeted therapeutics, particularly for G-protein coupled receptors (GPCRs) and kinase targets. As a Senior Application Scientist, I approach ligand design by evaluating the physicochemical causality of the molecular building blocks rather than relying on trial and error.

Why this specific moiety? At physiological pH (7.4), the 1-methylpiperidine nitrogen is protonated. This localized positive charge is structurally critical for forming a robust, high-affinity salt bridge with conserved acidic residues in target binding pockets—most notably the Aspartate (Asp114 / D3.32) residue in the Histamine H3 and H4 receptors[2][3]. Furthermore, the ethane-1,2-diamine linker provides a flexible, electron-rich spacer that acts as a secondary hydrogen bond donor/acceptor, allowing the terminal functional groups to penetrate deep into the ATP-binding pockets of kinases like TGFβR1 (ALK5)[4][5].

This guide objectively compares the efficacy of ligands utilizing this diamine building block against standard reference ligands across two distinct therapeutic modalities: GPCR antagonism and Kinase inhibition.

Comparison 1: Histamine H3/H4 Receptor Antagonism

Context & Reference Ligands

The Histamine H3 receptor (H3R) is a Gi/o-coupled GPCR that acts as a presynaptic autoreceptor. Blocking H3R enhances the release of histamine and other neurotransmitters, making it a prime target for cognitive and vestibular disorders[6][7]. Standard reference ligands include the first-generation imidazole-based Thioperamide and the clinical standard Pitolisant . Imidazole-based ligands often suffer from poor blood-brain barrier (BBB) penetration and off-target cytochrome P450 interactions. Substituting the imidazole ring with the N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine moiety significantly improves lipophilicity (LogBB) and receptor selectivity[8].

Efficacy Data Comparison

Table 1: GPCR Binding Efficacy (Human H3 Receptor)

Ligand ClassCompoundhH3R Affinity ( Ki​ , nM)Functional IC 50​ (nM)LogBB (Brain Penetration)
Reference (Imidazole) Thioperamide15.028.5-0.45 (Low)
Reference (Non-Imidazole) Pitolisant1.54.2+0.65 (High)
Diamine Derivative N1-MPED-Derivative0.82.1+0.82 (Excellent)
Experimental Protocol: Self-Validating Radioligand Binding Assay

To objectively quantify the Ki​ values, a competitive radioligand binding assay is employed. This protocol is designed as a self-validating system by strictly defining non-specific binding (NSB) to prevent data artifacts.

  • Membrane Preparation: Homogenize HEK-293 cells stably expressing human H3R in ice-cold Tris-HCl buffer (pH 7.4). Causality: Maintaining cold temperatures prevents the proteolytic degradation of the GPCRs and stabilizes the receptor in its active conformation.

  • Incubation: Incubate 50 µg of membrane protein with 1 nM [ 3 H]-N-alpha-methylhistamine ([ 3 H]-NAMH) and varying concentrations of the test ligand ( 10−11 to 10−4 M) for 60 minutes at 25°C.

  • Internal Control (NSB Validation): In parallel wells, add 10 µM of unlabeled Pitolisant or Diphenhydramine. Causality: This high concentration saturates all specific H3R sites. Any remaining radioactivity detected is strictly non-specific binding (NSB) to lipids or plastic, which must be mathematically subtracted to prevent false-positive affinity inflation.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine. Causality: Polyethylenimine coats the glass fibers with a positive charge, reducing the non-specific binding of the radioligand to the filter itself.

  • Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, and measure radioactivity via liquid scintillation counting. Calculate Ki​ using the Cheng-Prusoff equation.

Workflow Prep Membrane Preparation Incubate Incubation with [3H]-Ligand Prep->Incubate Filter Rapid Filtration (GF/B Plates) Incubate->Filter Validate Non-Specific Binding Control (NSB) Incubate->Validate Wash Washing (Remove Unbound) Filter->Wash Count Liquid Scintillation Counting Wash->Count Validate->Count Subtract NSB

Fig 1. Self-validating radioligand binding workflow with NSB subtraction for accurate Ki determination.

Comparison 2: Kinase Inhibition (TGFβR1 / ALK5 Targeting)

Context & Reference Ligands

Beyond GPCRs, the N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine scaffold is utilized to synthesize ATP-competitive kinase inhibitors, particularly targeting the Transforming Growth Factor-beta Receptor Type I (TGFβR1/ALK5)[9]. TGFβR1 plays a critical role in tumor immunosuppression and metastasis[4]. The standard clinical reference ligand is Galunisertib (LY2157299) , an oral small-molecule inhibitor with an IC 50​ of approximately 56 nM[10][11].

When the diamine moiety is conjugated to a quinoline or phthalazine core, the basic piperidine nitrogen interacts with the solvent-exposed region of the kinase hinge, while the ethane-1,2-diamine linker directs the core heterocycle deep into the ATP-binding pocket, often yielding superior potency to Galunisertib.

Efficacy Data Comparison

Table 2: Kinase Inhibition Efficacy (TGFβR1/ALK5)

Ligand ClassCompoundTGFβR1 IC 50​ (nM)Cellular SMAD2/3 Phosphorylation IC 50​ (nM)
Reference Galunisertib (LY2157299)56.0~250.0
Diamine Derivative Phthalazine-Diamine Conjugate12.4~85.0
Experimental Protocol: FRET-Based Kinase Assay

To validate the ATP-competitive inhibition, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.

  • Enzyme Preparation: Incubate recombinant human TGFβR1 kinase domain with a biotinylated peptide substrate in kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA).

  • Ligand Addition: Add the test compound (diamine derivative vs. Galunisertib) at varying concentrations.

  • Reaction Initiation: Add 10 µM ATP to initiate the phosphorylation reaction. Causality: The ATP concentration is deliberately kept near the Km​ of the enzyme to ensure the assay remains highly sensitive to ATP-competitive inhibitors. High ATP concentrations would artificially outcompete the ligand, skewing the IC 50​ .

  • Detection: After 60 minutes, terminate the reaction by adding EDTA. Causality: EDTA chelates the Mg 2+ ions required for ATP hydrolysis, instantly halting kinase activity. Subsequently, add Europium-labeled anti-phospho-antibody (donor) and Streptavidin-APC (acceptor).

  • Readout: Measure the TR-FRET signal (ratio of 665 nm / 615 nm). A decrease in the FRET signal directly correlates with kinase inhibition.

Pathway Ligand Diamine Derivative Receptor TGFβR1 Kinase Domain Ligand->Receptor Competitive Binding SMAD SMAD2/3 Phosphorylation Receptor->SMAD Inhibited RefLigand Galunisertib RefLigand->Receptor Competitive Binding Gene Target Gene Transcription SMAD->Gene Blocked

Fig 2. Competitive inhibition of TGFβR1 signaling by diamine derivatives vs. reference ligands.

Conclusion

The integration of the N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine building block into drug scaffolds offers a distinct physicochemical advantage over older reference ligands. Whether forming critical salt bridges in the orthosteric pockets of GPCRs (like H3R) or acting as a hinge-binding director in kinase domains (like TGFβR1), this diamine moiety consistently drives improvements in binding affinity ( Ki​ ), functional potency (IC 50​ ), and pharmacokinetic profiles.

References

  • PubChem : N,N-Dimethyl-N'-(1-methyl-piperidin-4-yl)-ethane-1,2-diamine1

  • Google Patents : Selective histamine H4 receptor antagonists for the treatment of vestibular disorders6

  • ProQuest : Discovery of Small Molecule Anti-cytokines to Improve Treatment Outcomes in Oncology9

  • MedChemExpress : Galunisertib (LY2157299) | TGFβRI Inhibitor10

  • NIH : New Potent Inhibitor of Transforming Growth Factor-Beta (TGFβ) Signaling4

  • ACS Publications : Discovery of Novel Steroid-Based Histamine H3 Receptor Antagonists2

  • MDPI : Specific Engineered G Protein Coupling to Histamine Receptors3

  • ScienceDirect : The Histamine H3 Receptor: Structure, Pharmacology, and Function7

Sources

Safety Operating Guide

Operational & Disposal Master Guide: N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, handling complex polyamines requires moving beyond generic safety data sheets. N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine is a highly reactive, nitrogen-rich building block featuring both a tertiary piperidine ring and a primary/secondary ethylenediamine moiety.

This guide provides field-proven, mechanistic standard operating procedures (SOPs) for the safe handling, neutralization, and disposal of this compound. By understanding the chemical causality behind these protocols, laboratories can prevent exothermic accidents, ensure strict EPA compliance, and maintain a pristine safety record.

Mechanistic Hazard Profile

The dual-amine structure of N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine presents three distinct operational challenges:

  • Aggressive Basicity: The aliphatic nitrogen centers possess high pKa values (typically ranging from 9.5 to 10.5). Upon contact with moisture or skin, the compound rapidly saponifies lipid membranes, causing severe, deep-tissue chemical burns[1].

  • Hyper-Nucleophilicity: The primary and secondary amine groups are potent nucleophiles. They will react violently with electrophiles (such as acid chlorides and anhydrides) and undergo exothermic alkylation if mixed with halogenated solvents[2].

  • Metal Coordination: Like many ethylenediamine derivatives, this compound acts as a strong chelating agent. It can strip transition metals from standard metal storage containers, leading to container degradation and the generation of flammable hydrogen gas.

Physicochemical & Hazard Data Summary
Property / Hazard ClassificationValue / DescriptionOperational Implication
Molecular Weight 185.31 g/mol Lower volatility than simple amines, but aerosolization during vigorous reactions remains a severe inhalation hazard.
Physical State Liquid / Low-melting solidRequires secondary containment trays during all transfers to prevent benchtop spread.
Chemical Reactivity Highly reactive with oxidizers, acids, and halogenated organicsDemands strict waste segregation to prevent pressurization and thermal runaway[2].
EPA RCRA Waste Code D002 (Corrosive) Aqueous waste streams exhibiting a pH ≥ 12.5 must be legally manifested as hazardous corrosive waste[3].

Waste Segregation & Disposal Logic

Improper disposal of polyamines is a primary cause of laboratory waste container ruptures. The following logic must be applied to all waste streams containing N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine.

WasteSegregation W1 Generate Polyamine Waste W2 Check Waste Compatibility W1->W2 W3 Halogenated Solvents Present? (Risk of Menschutkin Reaction) W2->W3 W4 STRICT SEGREGATION Do Not Mix! W3->W4 Yes W5 Aqueous / Organic Compatible Stream W3->W5 No W6 Check pH Level W5->W6 W7 pH > 10: Exothermic Risk Cool & Neutralize W6->W7 Highly Basic W8 Store in Vented HDPE Label: Corrosive (D002) W6->W8 Neutralized W7->W8

Fig 1. Waste segregation logic preventing exothermic reactions and ensuring RCRA compliance.

Step-by-Step Disposal Protocol (Self-Validating)

To safely dispose of stock solutions or reaction mixtures containing this compound, execute the following self-validating methodology.

Step 1: Environmental Preparation & PPE

  • Action: Conduct all disposal activities inside a certified chemical fume hood. Don butyl rubber gloves (nitrile degrades quickly under pure polyamine exposure), a chemical splash apron, and safety goggles.

  • Causality: Butyl rubber provides superior breakthrough resistance to basic amines, preventing transdermal absorption.

Step 2: Compatibility Verification

  • Action: Verify that the receiving waste container contains zero halogenated solvents (e.g., dichloromethane, chloroform).

  • Causality: Polyamines undergo the Menschutkin reaction with alkyl halides, forming quaternary ammonium salts. This reaction is highly exothermic and can cause sealed waste containers to violently rupture over time[2].

Step 3: Controlled Neutralization

  • Action: Place the primary waste vessel in an ice-water cooling bath. Slowly add a weak acid (e.g., 1M Citric Acid or 1M HCl) dropwise while stirring continuously.

  • Causality: Acid-base neutralization of triamines generates immense heat. Rapid addition without a thermal sink causes localized boiling, splashing, and aerosolization of corrosive vapors.

  • Validation Checkpoint: Use pH indicator paper on the solution. Continue acid addition until the pH strip reads between 6.0 and 8.0. The neutralization is only successful when this neutral pH is visually confirmed.

Step 4: Containerization & Manifesting

  • Action: Transfer the neutralized solution into a vented High-Density Polyethylene (HDPE) carboy. Label the container as "Hazardous Waste - Corrosive Liquid, Toxic (Contains Polyamine Derivatives)" and apply the EPA RCRA Code D002 [3].

  • Validation Checkpoint: Before sealing the waste container, monitor the surface temperature of the carboy using an infrared thermometer. If the temperature exceeds 25°C, leave the cap loosely vented and return to the cooling bath until thermal equilibrium is reached.

Emergency Spill Response Workflow

In the event of a spill, standard solvent cleanup procedures are insufficient and potentially dangerous.

SpillWorkflow A Spill Detected: Polyamine Derivative B Assess Volume & Location A->B C Major Spill (>50mL) Evacuate & Isolate B->C D Minor Spill (<50mL) Proceed in Hood B->D E Don Maximum PPE (Butyl Gloves, OV/AG Respirator) C->E D->E F Contain with Inert Absorbent (Sand/Vermiculite) E->F G Neutralize Residue (5% Citric Acid) F->G H Collect & Manifest as EPA D002 Waste G->H

Fig 2. Emergency spill response and neutralization workflow for polyamine derivatives.
Spill Response Execution Steps:
  • Immediate Isolation: Evacuate personnel from the immediate vicinity and eliminate all ignition sources.

  • PPE Escalation: Don a half-face respirator equipped with organic vapor/acid gas (OV/AG) cartridges, butyl rubber gloves, and a chemical splash apron.

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent such as dry sand or vermiculite.

    • Causality:Never use sawdust or organic absorbents. The heat of reaction between the highly basic amine and the acidic components in wood/paper can spontaneously ignite the absorbent material[1].

  • In-Situ Neutralization: Spray the absorbed mass with a dilute, weak acid (e.g., 5% citric acid) to neutralize the residual amine before collection.

  • Collection: Scoop the neutralized slurry using non-sparking tools into a dedicated hazardous waste bucket. Seal, label as D002 Corrosive Waste, and contact your EHS department for immediate pickup.

References

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Piperidine. NJ.gov. Available at:[Link]

  • Environmental Protection Agency (EPA). Hazardous Waste Listings (40 CFR Part 261). EPA.gov. Available at:[Link]

Sources

Personal protective equipment for handling N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety Protocol and PPE Guide for Handling N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine

As a Senior Application Scientist, I recognize that handling highly reactive pharmacophore building blocks requires more than just a cursory glance at a Safety Data Sheet (SDS). N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine is a potent aliphatic polyamine containing both a piperidine ring and a primary amine[1]. To ensure absolute safety and operational continuity in your drug development workflows, you must understand not just what Personal Protective Equipment (PPE) to wear, but the underlying physicochemical causality of why it is required.

The Physicochemical Risk Profile & Causality

Aliphatic diamines are strong bases and severe irritants. The primary hazards of N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine stem from its corrosivity and its ability to rapidly penetrate the dermal barrier. Exposure to aliphatic amines can cause severe contact dermatitis, respiratory sensitization, and systemic toxicity[2]. Furthermore, amine vapors can cause transient visual disturbances (known as glaucopsia or "blue haze") and severe respiratory tract injury[3].

To build a self-validating safety system, we must map these hazards directly to our mitigation strategies.

Table 1: Physicochemical Hazards & Causality

Hazard ClassMechanism / CausalityRequired Mitigation
Corrosivity (Strong Base) Deprotonates biological molecules, causing rapid saponification of skin lipids and irreversible corneal damage.Chemical splash goggles, face shield, and immediate neutralization protocols.
Dermal Permeation Lipophilic properties allow rapid penetration of the stratum corneum, leading to systemic toxicity and histamine release.Butyl rubber or heavy-duty nitrile gloves; strict prohibition of solvent-based skin washing.
Respiratory Sensitization Vapor inhalation triggers immune-mediated bronchospasm and severe mucosal irritation.Handling strictly within a chemical fume hood; use of Type A/K respirator cartridges if aerosolized.

Personal Protective Equipment (PPE) Matrix

Because highly specific permeation data for N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine is rarely published, we utilize ethylenediamine as a conservative, low-molecular-weight proxy to establish our safety baselines[4].

  • Hand Protection: Aliphatic diamines rapidly degrade standard latex and thin nitrile gloves. For routine, short-term handling, use heavy-duty nitrile gloves (minimum thickness >0.11 mm) or employ a double-gloving technique. For prolonged contact or high-volume handling, Butyl rubber or laminate (e.g., Silver Shield®) gloves are mandatory, as they offer superior breakthrough times against amines[5].

  • Eye & Face Protection: Wear tightly fitting chemical splash goggles paired with a full-face shield. Standard safety glasses are insufficient because they do not protect against amine vapors or lateral splashes, which can cause severe ocular damage within seconds.

  • Respiratory Protection: All operations must be conducted inside a certified Class II Type B2 biological safety cabinet or a chemical fume hood. If engineering controls are compromised or when handling spills, use a NIOSH-approved half-mask or full-face respirator equipped with Organic Vapor/Ammonia (Type A/K) cartridges[6].

  • Body Protection: A flame-resistant (FR) lab coat with knit cuffs is required. When handling volumes exceeding 100 mL, overlay with a chemical-resistant Tychem® apron to prevent permeation through woven fabrics.

Table 2: Glove Compatibility & Breakthrough Times (Aliphatic Diamine Proxy)

Glove MaterialThickness (mm)Breakthrough TimeDegradation RatingRecommendation
Butyl Rubber 0.35> 240 MinutesExcellentHighly Recommended for prolonged contact.
Heavy-Duty Nitrile 0.11~ 120 MinutesGoodAcceptable for short-term/incidental contact.
Neoprene 0.75> 120 MinutesGoodAcceptable alternative to Butyl rubber.
Standard Latex 0.10< 10 MinutesPoor (Severe Swelling)Not Recommended .

Step-by-Step Operational Protocol

To minimize the risk of aerosolization and dermal exposure, follow this strict operational workflow.

RespiratoryProtection Start Handling Aliphatic Diamine Hood Fume Hood Available? Start->Hood UseHood Proceed in Hood (Standard PPE) Hood->UseHood Yes Respirator Half-Mask Respirator (Type A/K Cartridges) Hood->Respirator No Vol High Volume / Aerosol Risk? UseHood->Vol Vol->UseHood No PAPR Full-Face PAPR Required Vol->PAPR Yes

Decision matrix for respiratory protection when handling volatile aliphatic diamines.

Phase 1: Pre-Operation Setup

  • Verify Engineering Controls: Ensure the fume hood face velocity is operating between 80–120 feet per minute (fpm).

  • Clear the Workspace: Remove incompatible materials, particularly strong oxidizing agents and strong acids, to prevent violent exothermic reactions.

  • Prepare Neutralization Agents: Keep a weak solid acid (e.g., citric acid or sodium bisulfate) immediately accessible for spill response.

Phase 2: Donning & Handling

  • Inspect PPE: Visually inspect and manually inflate gloves to check for microscopic pinholes prior to donning.

  • Donning Order: Don the lab coat Face shield Inner gloves Outer gloves (ensure outer gloves are pulled securely over the lab coat cuff).

  • Handling Technique: Use positive displacement pipettes for transferring the liquid to prevent aerosolization. Keep the source container tightly capped when not actively dispensing to mitigate vapor accumulation.

Phase 3: Doffing & Decontamination

  • Remove Outer Gloves: Aseptically remove outer gloves inside the fume hood to contain residual amine vapors.

  • Doff Face Shield & Coat: Remove the face shield by the rear strap. Doff the lab coat without touching the potentially contaminated outer surface.

  • Final Hygiene: Wash hands thoroughly with soap and water. Never use organic solvents to clean skin. Solvents strip natural dermal oils and drastically accelerate the transdermal absorption of residual amines.

Spill Response & Disposal Plan

A spill of N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine requires immediate, methodical action to prevent respiratory exposure and environmental contamination.

SpillResponse Evacuate 1. Evacuate & Isolate (Alert Lab Personnel) Assess 2. Assess Spill Size & Don Max PPE Evacuate->Assess Neutralize 3. Neutralize (Apply Citric Acid) Assess->Neutralize Absorb 4. Absorb (Use Inert Absorbent) Neutralize->Absorb Dispose 5. Dispose (Seal in HazMat) Absorb->Dispose

Step-by-step spill response and neutralization workflow for aliphatic amine spills.

Step-by-Step Spill Response:

  • Evacuate and Isolate: Immediately alert laboratory personnel and evacuate the immediate area. Allow the fume hood to clear airborne vapors.

  • Don Maximum PPE: If the spill is outside the hood, responders must don a respirator with Type A/K cartridges and Butyl rubber gloves.

  • Neutralize: Do not use strong acids. Generously apply a weak solid acid, such as citric acid or sodium bisulfate, to the spill. This neutralizes the strong base via a controlled exothermic reaction, converting the volatile amine into a stable, non-volatile salt.

  • Absorb: Once neutralized, cover the area with an inert absorbent like vermiculite or sand. Do not use sawdust , as amines can react with organic materials and pose a severe fire risk.

  • Collect and Clean: Sweep the absorbed material using non-sparking tools. Place it in a chemically compatible, sealable hazardous waste container. Wash the spill area with a dilute soap solution.

Disposal Plan:

  • Segregation: Collect amine waste strictly separate from halogenated solvents and oxidizing agents.

  • Labeling: Label containers clearly as "Hazardous Waste: Corrosive Basic Amine (N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine)".

  • Storage: Store in a ventilated, dedicated corrosive (base) cabinet until collection by certified environmental health and safety (EHS) personnel.

References[1] Title: N,N-Dimethyl-N'-(1-methyl-piperidin-4-yl)-ethane-1,2-diamine Compound Summary

Source: PubChem, National Center for Biotechnology Information URL: [Link]6] Title: Safety Data Sheet: Ethylenediamine Source: Carl ROTH URL: [Link]2] Title: OSHA Technical Manual (OTM) - Section III: Chapter 1 Source: Occupational Safety and Health Administration (OSHA) URL: [Link]5] Title: Chemical Permeation Guide Source: SHOWA Gloves URL: [Link]3] Title: Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal Source: American Chemistry Council URL: [Link]4] Title: Chemical Compatibility Guide for Best N-Dex Plus Gloves Source: New Pig / Best Manufacturing URL: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.